5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Description
Properties
IUPAC Name |
5-tert-butyl-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYYZFFSCOVWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221401 | |
| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7120-86-7 | |
| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7120-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007120867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Introduction to a Privileged Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It stands as a cornerstone in modern medicinal chemistry and materials science, valued for its metabolic stability, favorable electronic properties, and capacity for hydrogen bonding.[1][2] Derivatives of 1,3,4-oxadiazole are integral to a wide array of pharmaceuticals, demonstrating activities that span antibacterial, anticancer, anti-inflammatory, and antiviral applications.[3][4][5] The 2(3H)-one variant of this scaffold, featuring a carbonyl group at the C2 position, is of particular interest as it often acts as a bioisostere for carboxylic acids and amides, enhancing properties like cell permeability and metabolic resistance.[4]
This guide focuses on This compound , a specific derivative where the C5 position is substituted with a tert-butyl group. This bulky, lipophilic group is a common feature in drug design, often introduced to provide steric shielding against metabolic degradation, improve target binding through hydrophobic interactions, and enhance oral bioavailability. Understanding the fundamental chemical properties, synthesis, and reactivity of this molecule is crucial for researchers aiming to leverage its unique characteristics in the development of novel therapeutics and advanced materials.
Physicochemical and Structural Properties
The core attributes of this compound are summarized below. The molecule exists in tautomeric equilibrium between the keto (-one) and enol (-ol) forms, with the keto form generally predominating in solid and solution states.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one | N/A |
| Synonym | 5-tert-butyl-1,3,4-oxadiazol-2-ol | [6] |
| CAS Number | 7120-86-7 (for -ol tautomer) | [6] |
| Molecular Formula | C₆H₁₀N₂O₂ | [6] |
| Molecular Weight | 142.16 g/mol | [6] |
| Appearance | Typically a white to off-white solid | Inferred |
| Purity | Commercially available at ≥95% | [6] |
The 1,3,4-oxadiazole ring is planar, and the tert-butyl group introduces significant steric bulk. This bulk can influence intermolecular interactions, crystal packing, and the accessibility of the heterocyclic ring to reagents or enzyme active sites.
Synthesis and Characterization
The synthesis of 5-substituted 1,3,4-oxadiazol-2(3H)-ones is a well-established process in organic chemistry. The most common and reliable pathway involves the cyclization of a corresponding acylhydrazide (also known as a carboxylic acid hydrazide) with a phosgene equivalent, which serves as the C1 source for the carbonyl group.
Retrosynthetic Analysis and Strategy
The logical precursor for the target molecule is pivalic acid hydrazide (trimethylacetylhydrazide). This intermediate is readily prepared from pivalic acid or its ester. The subsequent cyclization introduces the C2 carbonyl and closes the five-membered ring.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Pivalic Acid Hydrazide
-
Esterification: To a solution of pivalic acid (1.0 eq) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) catalytically.
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the resulting ethyl pivalate with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude ethyl pivalate (1.0 eq) in ethanol. Add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) for 12-24 hours. The product, pivalic acid hydrazide, will often precipitate from the solution upon cooling.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to this compound
This protocol utilizes triphosgene, a safer solid alternative to phosgene gas. All operations must be conducted in a well-ventilated fume hood.
-
Inert Atmosphere: To a flame-dried, three-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add pivalic acid hydrazide (1.0 eq) and a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.2 eq), to the suspension.
-
Reagent Addition: Slowly add a solution of triphosgene (0.4 eq) in the same solvent via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quenching & Extraction: Carefully quench the reaction with water or a saturated ammonium chloride solution. Extract the product into ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization to yield the pure oxadiazolone.
Characterization Workflow
A systematic approach is essential to confirm the structure and purity of the synthesized compound.
Caption: Standard workflow for product purification and validation.
Spectroscopic Profile
Spectroscopic analysis provides definitive structural confirmation. The expected data for the title compound are summarized below.[7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.5-9.5 ppm (broad singlet, 1H, NH ); δ ~1.35 ppm (singlet, 9H, -C(CH₃ )₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~158 ppm (C =O); δ ~155 ppm (C -tBu); δ ~30 ppm (-C (CH₃)₃); δ ~27 ppm (-C(CH₃ )₃) |
| IR (KBr, cm⁻¹) | ~3200 cm⁻¹ (N-H stretch); ~2970 cm⁻¹ (C-H stretch, aliphatic); ~1760 cm⁻¹ (C=O stretch, cyclic amide); ~1250 cm⁻¹ (C-O-C stretch) |
| Mass Spec (EI) | m/z 142 (M⁺); 127 ([M-CH₃]⁺); 85 ([M-C₄H₉]⁺); 57 ([C₄H₉]⁺, t-butyl cation) |
Reactivity and Chemical Behavior
Acidity and N-Substitution
The proton on the N3 nitrogen is weakly acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the delocalization of the resulting conjugate base. This allows for deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) to form an anion that can readily react with various electrophiles. This reactivity is a cornerstone for creating a library of N3-substituted derivatives, a common strategy in drug discovery to modulate pharmacokinetics and target engagement.
Caption: General scheme for N-alkylation of the oxadiazolone ring.
Ring Stability
The 1,3,4-oxadiazol-2(3H)-one ring is generally robust and stable under neutral and mildly acidic or basic conditions. Its aromatic character contributes to this stability. However, harsh conditions such as strong acid or base at elevated temperatures can lead to hydrolytic ring opening.
Relevance in Drug Discovery and Materials Science
The 1,3,4-oxadiazole scaffold is a highly valued "privileged structure" in medicinal chemistry.[1] Its derivatives have been investigated for a vast range of therapeutic applications.
-
Enzyme Inhibition: The 5-phenyl-1,3,4-oxadiazol-2(3H)-one core has been identified as a potent inhibitor of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway.[9][10] Dysregulation of Wnt signaling is implicated in diseases like cancer and osteoporosis.[9] The inhibition mechanism involves the interaction of the oxadiazolone with the enzyme's active site, highlighting the potential of this scaffold in designing targeted therapies.[9][10] The tert-butyl group in the title compound would serve to probe hydrophobic pockets within an enzyme's active site.
-
Anticancer and Antimicrobial Activity: Numerous studies report that compounds featuring the 1,3,4-oxadiazole ring exhibit significant anticancer, antibacterial, and antifungal properties.[4][11] The mechanism of action often involves the inhibition of critical enzymes like thymidylate synthase or topoisomerase.[11]
-
Materials Science: The rigid, planar structure and electronic properties of the oxadiazole ring make it a candidate for applications in materials science, including the development of liquid crystals, fluorescent materials, and optical brightening agents.[2]
Safety and Handling
While a specific safety data sheet for this compound is not widely available, data from closely related analogues, such as 5-methyl derivatives, can provide guidance.[12][13]
-
Potential Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[12][14] Expected to cause skin, eye, and respiratory tract irritation.[12][13]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]
-
Handling: Avoid generating dust. Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This information should be used as a guideline only. Users must consult a full Safety Data Sheet (SDS) before handling the compound.
References
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (No Date). MDPI. [Link]
-
synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021). Innovare Academic Sciences. [Link]
-
Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2012). ResearchGate. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally active, nonulcerogenic antiinflammatory agents. (No Date). ACS Publications. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (2021). ResearchGate. [Link]
- SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (No Date).
-
One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. (No Date). Royal Society of Chemistry. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (No Date). MDPI. [Link]
-
5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. (2020). UCL Discovery. [Link]
-
Aplicación de análisis espectral y principios físicos específicos de la reflectancia de la luz en la caracterización de las plantaciones forestales en la zona de Palmira-Chimborazo, Ecuador. (2024). ESCUELA SUPERIOR POLITÉCNICA DE CHIMBORAZO. [Link]
-
5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. (2020). PubMed. [Link]
-
various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. (2019). ResearchGate. [Link]
-
Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (No Date). Semantic Scholar. [Link]
-
Group 13 Lewis acid-mediated formation of 5-oxazolone derivatives from tert-butyl isocyanoacetate. (2015). Royal Society of Chemistry. [Link]
-
A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. (2010). Der Pharma Chemica. [Link]
-
4,4'-Thiodiphenol CAS:2664-63-3. (No Date). CPAChem. [Link]
-
BIOLOGICALLY ACTIVE OXADIAZOLE. (2015). Journal of Drug Delivery and Therapeutics. [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (2015). Research and Reviews: Journal of Chemistry. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. rroij.com [rroij.com]
- 6. 7120-86-7 | 5-Tert-butyl-1,3,4-oxadiazol-2-ol - Moldb [moldb.com]
- 7. ijcr.info [ijcr.info]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. 5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 5-tert-butyl-1,3,4-oxadiazol-2-one
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-oxadiazole scaffold is a privileged five-membered heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] Compounds incorporating this ring system are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The inherent electronic and structural features of the 1,3,4-oxadiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it a valuable bioisostere for amide and ester functionalities.[1] This guide focuses on the physicochemical characteristics of a specific derivative, 5-tert-butyl-1,3,4-oxadiazol-2-one (also known as its tautomer, 5-tert-butyl-1,3,4-oxadiazol-2-ol), a compound with potential applications stemming from the unique steric and electronic contributions of the tert-butyl group.
Molecular Structure and Isomerism
5-tert-butyl-1,3,4-oxadiazol-2-one exists in tautomeric equilibrium with its corresponding enol form, 5-tert-butyl-1,3,4-oxadiazol-2-ol. The solid-state and solution-phase equilibrium is influenced by factors such as solvent polarity and temperature. For the purpose of this guide, the compound will be primarily referred to by its keto-form name, with the understanding of this inherent tautomerism.
Key Molecular Identifiers:
| Identifier | Value | Source |
| CAS Number | 7120-86-7 (for tautomer: 5-tert-butyl-1,3,4-oxadiazol-2-ol) | [3] |
| Molecular Formula | C₆H₁₀N₂O₂ | [3] |
| Molecular Weight | 142.16 g/mol | [3] |
Synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-one
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from pivalic acid, or a one-step cyclization from the corresponding hydrazide. A common and effective method for the cyclization of carbohydrazides to form 1,3,4-oxadiazol-2-ones involves the use of N,N'-carbonyldiimidazole (CDI).[4][5]
Caption: Proposed synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-one.
Representative Experimental Protocol
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific target molecule.
-
Reaction Setup: To a stirred solution of pivalohydrazide (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), N,N'-carbonyldiimidazole (CDI) (1.1 equivalents) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the desired 5-tert-butyl-1,3,4-oxadiazol-2-one.
Physicochemical Characterization
The definitive characterization of 5-tert-butyl-1,3,4-oxadiazol-2-one would rely on a combination of spectroscopic and physical methods. Based on the analysis of structurally related compounds found in the literature, the following are the expected physicochemical properties.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A sharp singlet with a large integration value (9H) corresponding to the magnetically equivalent protons of the tert-butyl group would be observed, likely in the upfield region (δ 1.2-1.5 ppm). A broad singlet corresponding to the N-H proton of the oxadiazolone ring is also anticipated, with its chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the tert-butyl group (a quaternary carbon and three equivalent methyl carbons). The two carbons of the oxadiazole ring are expected to appear in the downfield region, typically between 140 and 160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups present. Characteristic absorption bands are expected for:
-
N-H stretching (around 3100-3300 cm⁻¹)
-
C=O stretching of the cyclic urea moiety (around 1700-1750 cm⁻¹)
-
C-N stretching (around 1200-1300 cm⁻¹)
-
C-O-C stretching of the oxadiazole ring.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 142.16 g/mol . A prominent fragment ion resulting from the loss of a methyl group ([M-15]⁺) or the entire tert-butyl group ([M-57]⁺) is also anticipated.
Expected Spectroscopic Data Summary:
| Technique | Expected Features |
| ¹H NMR | Singlet (~1.3 ppm, 9H, C(CH₃)₃), Broad Singlet (N-H) |
| ¹³C NMR | Signals for C(CH₃)₃, C=O, and C-N of the oxadiazole ring |
| IR (cm⁻¹) | ~3200 (N-H), ~1720 (C=O), ~1250 (C-N) |
| Mass Spec (m/z) | 142 (M⁺), 127, 85 |
Physical Properties
-
Melting Point: Due to the compact and symmetrical nature of the tert-butyl group and the potential for intermolecular hydrogen bonding, 5-tert-butyl-1,3,4-oxadiazol-2-one is expected to be a crystalline solid with a defined melting point. The exact value would need to be determined experimentally.
-
Solubility: The solubility profile will be dictated by the interplay of the polar oxadiazolone ring and the nonpolar tert-butyl group. It is anticipated to have moderate solubility in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, and lower solubility in nonpolar solvents like hexane and water.
Potential Applications and Future Directions
The unique combination of a bulky, lipophilic tert-butyl group with the polar, hydrogen-bond-donating and -accepting 1,3,4-oxadiazol-2-one core suggests several potential areas of application for this molecule.
Caption: Potential application areas for 5-tert-butyl-1,3,4-oxadiazol-2-one.
In drug discovery, the tert-butyl group can serve as a metabolic blocker or enhance binding to hydrophobic pockets of target proteins. The oxadiazolone core can act as a scaffold for further functionalization to develop novel therapeutic agents. In the field of agrochemicals, many heterocyclic compounds exhibit herbicidal and fungicidal activities. The structural features of 5-tert-butyl-1,3,4-oxadiazol-2-one make it a candidate for screening in these applications. Furthermore, as a bifunctional molecule, it could serve as a monomer or building block in the synthesis of novel polymers with tailored properties.
Further research is warranted to fully elucidate the synthesis and physicochemical properties of this compound. The development of a robust and scalable synthetic route, followed by comprehensive spectroscopic and crystallographic analysis, will be crucial for unlocking its full potential in various scientific disciplines.
References
- Bansal, S., & Kumar, V. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology.
- Hassan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
- Maftei, C.-V., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
-
PubChem. (n.d.). 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole. Retrieved from [Link]
- Reddy, T. S., et al. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22(3), 273-278.
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Shafi, S. S., et al. (n.d.).
- Singh, O., et al. (n.d.).
- PubMed. (1993). Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally-active, nonulcerogenic antiinflammatory agents. Journal of Medicinal Chemistry, 36(8), 1090-9.
- Oriental Journal of Chemistry. (n.d.).
-
Royal Society of Chemistry. (n.d.). 1,1′-Carbonyldiimidazole-mediated transformation of allomaltol containing hydrazides into substituted 3-acetyltetronic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (2022, November 9). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one CAS number and structure
An In-depth Technical Guide to 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific community. The 1,3,4-oxadiazole core is a well-established pharmacophore in medicinal chemistry, and the 2(3H)-one variant offers unique chemical properties for drug design and agrochemical development.[1][2][3] This document details the compound's fundamental properties, provides an authoritative synthesis protocol with mechanistic insights, outlines expected analytical characterization, and discusses its applications and therapeutic potential. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their work.
Introduction: The 1,3,4-Oxadiazol-2(3H)-one Scaffold
Heterocyclic compounds are foundational to modern drug discovery, with the 1,3,4-oxadiazole ring system being a particularly privileged scaffold.[1] This five-membered ring, containing one oxygen and two nitrogen atoms, is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4]
The 1,3,4-oxadiazol-2(3H)-one substructure, the focus of this guide, is a unique variant. The presence of the carbonyl group and the acidic N-H proton (pKa typically 5.8-7.1) introduces distinct electronic and hydrogen-bonding capabilities.[5] This moiety has been successfully exploited in the development of potent enzyme inhibitors and is a key component in several commercial herbicides, demonstrating its versatility across different life science sectors.[5][6] The 5-tert-butyl substitution, in particular, provides a bulky, lipophilic group that can enhance binding affinity in hydrophobic pockets and improve metabolic resistance to degradation.
Compound Profile: this compound
This section outlines the core identification and physicochemical properties of the title compound.
Chemical Structure and Tautomerism
The compound exists in tautomeric equilibrium between the lactam (keto) form, this compound, and the lactim (enol) form, 5-tert-butyl-1,3,4-oxadiazol-2-ol. The keto form is generally favored in most conditions.
Caption: General synthetic workflow for the target compound.
Mechanistic Rationale
-
Hydrazide Activation: The synthesis begins with the nucleophilic attack of the terminal nitrogen of pivalic hydrazide on the electrophilic carbonyl carbon of CDI. This forms a reactive intermediate and releases imidazole.
-
Intramolecular Cyclization: The hydrazide's other nitrogen atom then acts as an intramolecular nucleophile, attacking the newly formed carbonyl group.
-
Ring Closure and Elimination: This attack leads to a tetrahedral intermediate which subsequently collapses, closing the five-membered ring and eliminating a second molecule of imidazole (or a related leaving group in other methods) to yield the stable 1,3,4-oxadiazol-2(3H)-one ring system.
This choice of reagents is driven by efficiency and mild reaction conditions. CDI is a particularly effective activating agent because the imidazole byproduct is weakly basic and generally does not interfere with the reaction, simplifying purification.
Spectroscopic and Analytical Characterization
Validating the structure and purity of the synthesized compound is critical. The following data are typical for this class of compound and serve as a benchmark for characterization.
| Technique | Expected Observations |
| ¹H-NMR | A sharp singlet at ~1.3 ppm integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl substituent. A broad singlet at a downfield chemical shift (typically >10 ppm), corresponding to the acidic N-H proton, which is exchangeable with D₂O. |
| ¹³C-NMR | A signal for the quaternary carbon of the tert-butyl group (~30 ppm). A signal for the methyl carbons (~27 ppm). Two signals in the aromatic/carbonyl region for the C2 and C5 carbons of the oxadiazole ring (~150-160 ppm). |
| FT-IR (cm⁻¹) | A broad peak around 3200-3000 cm⁻¹ for the N-H stretch. A strong, sharp absorption around 1750-1700 cm⁻¹ for the C=O (amide carbonyl) stretch. A peak around 1650 cm⁻¹ for the C=N stretch. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 143.1. |
Applications and Therapeutic Potential
While this compound is not itself an approved drug, its core structure is of high value in both pharmaceutical and agrochemical research.
-
Agrochemicals: The 5-tert-butyl-1,3,4-oxadiazol-2-one moiety is the core of the herbicide Oxadiazon. [6]In these molecules, the N3 position is substituted with a dichlorophenyl group, and the compound acts by inhibiting protoporphyrinogen oxidase, a key enzyme in chlorophyll synthesis. This establishes the scaffold's proven biological activity in a commercial context.
-
Medicinal Chemistry: The 1,3,4-oxadiazole ring is a key pharmacophore in numerous drug candidates. [1][2][4]The HIV integrase inhibitor Raltegravir contains a 1,3,4-oxadiazole ring, highlighting its acceptance in modern pharmaceuticals. [3][7]Specifically, 1,3,4-oxadiazol-2(3H)-one derivatives have been identified as potent inhibitors of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway. [5]Dysregulation of the Wnt pathway is implicated in diseases like cancer and osteoporosis, making inhibitors of Notum highly valuable therapeutic targets. [5]The tert-butyl group is ideally suited to probe hydrophobic binding pockets within an enzyme's active site, potentially enhancing potency and selectivity.
Experimental Protocol: Synthesis
This protocol is an adapted, representative procedure for the synthesis of the title compound from pivalic acid hydrazide.
Objective: To synthesize this compound.
Materials:
-
Pivalic acid hydrazide (1.0 eq)
-
N,N'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add pivalic acid hydrazide (1.0 eq). Dissolve the hydrazide in anhydrous THF (approx. 0.2 M concentration).
-
Rationale: Anhydrous and inert conditions are crucial as CDI is moisture-sensitive.
-
-
Reagent Addition: Slowly add CDI (1.1 eq) portion-wise to the stirred solution at room temperature. Effervescence (CO₂) may be observed.
-
Rationale: Portion-wise addition controls the reaction rate and any potential exotherm. The slight excess of CDI ensures complete consumption of the starting hydrazide.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazide spot is consumed.
-
Rationale: TLC provides a simple and effective way to determine the reaction endpoint, preventing unnecessary heating or extended reaction times.
-
-
Workup - Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1M HCl to quench any unreacted CDI and protonate the imidazole byproducts.
-
Rationale: Acidification converts the basic imidazole byproducts into water-soluble salts, facilitating their removal.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Rationale: The acid wash removes imidazole salts. The bicarbonate wash removes any residual acid. The brine wash removes bulk water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removal of all water is essential before removing the solvent to obtain a clean product.
-
-
Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel if necessary.
-
Rationale: Recrystallization is an efficient method for purifying crystalline solids, while chromatography is used for less crystalline or more impure samples.
-
Self-Validation: The identity and purity of the final product must be confirmed using the analytical techniques described in Section 4 (NMR, IR, MS).
Conclusion
This compound is a valuable heterocyclic building block with a strong foundation in established applications. Its straightforward synthesis and the proven biological relevance of its core scaffold make it an attractive starting point for designing novel therapeutic agents and agrochemicals. The insights provided in this guide, from fundamental properties to a detailed synthetic protocol, are intended to empower researchers to confidently incorporate this versatile compound into their discovery programs.
References
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]
-
synthesis of 5-substituted-3H--[4][8][9]oxadiazol-2-one derivatives: A carbon dioxide route (CDR). ResearchGate. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Avid Science. [Link]
-
SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. ResearchGate. [Link]
-
1,3,4-Oxadiazol-2(3H)-one,3-(2,4-dichloro-5-hydroxyphenyl)-5-(1,1-dimethylethyl)-. Chemlyte Solutions. [Link]
-
PREPARATION OF 5-SUBSTITUTED-1,3,4-OXADIAZOL-2(3H)ONES AND THEIR REACTIONS. ACS Publications. [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Discovery of a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing piperazine skeleton as potential FAK inhibitors. PubMed. [Link]
-
Oxadiargyl | C15H14Cl2N2O3 | CID 94498. PubChem - NIH. [Link]
-
Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. [Link]
-
Indian Journal of Heterocyclic Chemistry Vol. 22, Jan.-March, 2013, pp. 273-278 - SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. ijhc.co.in. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally active, nonulcerogenic antiinflammatory agents. ACS Publications. [Link]
-
Oxadiazon | C15H18Cl2N2O3 | CID 29732. PubChem - NIH. [Link]
-
{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. PMC - NIH. [Link]
-
SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. revroum.lew.ro. [Link]
-
5-tert-butyl-3-(2,4-dichloro-5-hydroxyphenyl)-1,3,4-oxadiazol-2(3H)-one. AERU. [Link]
-
1,3,4-Oxadiazole. Wikipedia. [Link]
-
2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | C24H22N2O | CID 84782. PubChem - NIH. [Link]
-
5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. UCL Discovery. [Link]
-
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Semantic Scholar. [https://www.semanticscholar.org/paper/2-Substituted-3-(5-Substituted-1%2C3%2C4-oxadiazol-Thiazolidin-4-one-Anticancer%2C-and-Potential-Khan-Siddiqui/34005b63e800d3d517c554e2f5f1424107122e23]([Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Oxadiazon | C15H18Cl2N2O3 | CID 29732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole - Wikipedia [en.wikipedia.org]
- 8. This compound | 7120-86-7 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one, also known as 5-tert-butyl-1,3,4-oxadiazol-2(3H)-one, is a heterocyclic compound belonging to the 1,3,4-oxadiazole class. This family of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and esters, which can enhance a molecule's metabolic stability and pharmacokinetic profile. The tert-butyl group, a bulky and lipophilic moiety, can influence the compound's interaction with biological targets and its overall physicochemical properties.
Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity for therapeutic applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, based on the analysis of structurally related compounds and general principles of spectroscopy. We will delve into the interpretation of its predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data Summary
Due to the limited availability of published experimental data for this specific molecule, the following table summarizes the predicted spectroscopic characteristics based on data from analogous 1,3,4-oxadiazole structures and fundamental spectroscopic principles.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.0-13.0 (s, 1H, N-H), δ ~1.3 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155-160 (C=O), δ ~150-155 (C-5), δ ~30-35 (C(CH₃)₃), δ ~25-30 (C(CH₃)₃) |
| IR (KBr) | ~3200-3000 cm⁻¹ (N-H stretch), ~1750-1700 cm⁻¹ (C=O stretch), ~1650-1600 cm⁻¹ (C=N stretch), ~1200-1100 cm⁻¹ (C-O stretch) |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 142.0742 (for C₆H₁₀N₂O₂), potential fragments corresponding to the loss of the tert-butyl group and cleavage of the oxadiazole ring. |
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number, connectivity, and chemical environment of protons in a molecule.
Predicted Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two key signals:
-
N-H Proton: A broad singlet is anticipated in the downfield region, typically between δ 12.0 and 13.0 ppm . This significant downfield shift is characteristic of an acidic proton on a nitrogen atom within a heterocyclic ring system. The broadness of the peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. In some deuterated solvents, this peak may be exchangeable with deuterium and diminish or disappear upon the addition of D₂O. This type of signal is observed in similar heterocyclic systems[2].
-
tert-Butyl Protons: A sharp singlet is expected at approximately δ 1.3 ppm . This signal would integrate to nine protons, representing the nine equivalent methyl protons of the tert-butyl group. The singlet multiplicity arises from the absence of adjacent protons for coupling. The chemical shift is in the typical range for protons on a carbon adjacent to a quaternary carbon.
Caption: Predicted ¹H NMR assignments.
Methodology for Data Acquisition
A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.
-
Data Acquisition: Acquire the spectrum using standard pulse sequences. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule.
Predicted Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals:
-
Carbonyl Carbon (C-2): The carbon of the carbonyl group is expected to resonate in the downfield region, around δ 155-160 ppm . This is a characteristic chemical shift for a carbonyl carbon within a five-membered heterocyclic ring.
-
Oxadiazole Ring Carbon (C-5): The other carbon atom in the oxadiazole ring, C-5, which is bonded to the tert-butyl group, is predicted to appear at approximately δ 150-155 ppm . The exact chemical shift will be influenced by the electron-donating effect of the tert-butyl group. Similar chemical shifts for the ring carbons are reported for other 1,3,4-oxadiazoles[3].
-
Quaternary Carbon of tert-Butyl Group: The quaternary carbon of the tert-butyl group is expected to have a chemical shift in the range of δ 30-35 ppm .
-
Methyl Carbons of tert-Butyl Group: The three equivalent methyl carbons of the tert-butyl group will give rise to a single peak at around δ 25-30 ppm .
Caption: Predicted ¹³C NMR assignments.
Methodology for Data Acquisition
The procedure for obtaining a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency.
-
Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon. A larger number of scans is generally needed compared to ¹H NMR.
-
Data Processing: Similar to ¹H NMR, the data is processed to yield the final spectrum, with chemical shifts referenced to the deuterated solvent signal.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Spectrum Analysis
The IR spectrum of this compound is expected to display several characteristic absorption bands:
-
N-H Stretch: A broad absorption band in the region of 3200-3000 cm⁻¹ is expected for the N-H stretching vibration. The broadness is due to hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band between 1750 and 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a five-membered lactam-like ring.
-
C=N Stretch: The stretching vibration of the C=N bond within the oxadiazole ring is expected to appear in the 1650-1600 cm⁻¹ region.
-
C-O Stretch: The C-O stretching vibration of the oxadiazole ring will likely be observed in the fingerprint region, around 1200-1100 cm⁻¹ .
-
C-H Bending: Vibrations corresponding to the C-H bending of the tert-butyl group will also be present in the fingerprint region.
These predicted absorption frequencies are consistent with data reported for other 1,3,4-oxadiazole derivatives[4][5].
Methodology for Data Acquisition
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or KBr is usually taken and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Fragmentation Pattern
In an electron ionization (EI) mass spectrum of this compound, the following key peaks are expected:
-
Molecular Ion (M⁺): The molecular ion peak would appear at an m/z corresponding to the molecular weight of the compound, which is 142.0742 for the molecular formula C₆H₁₀N₂O₂. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition.
-
Major Fragments: Common fragmentation pathways for such a molecule could include:
-
Loss of the tert-butyl group ([M - 57]⁺) leading to a fragment at m/z 85.
-
Cleavage of the oxadiazole ring, which can lead to a variety of smaller fragments. The fragmentation of the oxadiazole ring has been studied and can be complex[6].
-
Caption: A generalized workflow for spectroscopic analysis.
Methodology for Data Acquisition
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, commonly using electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Synthetic Considerations
While a detailed synthetic procedure is beyond the scope of this guide, it is pertinent to mention that 5-substituted-1,3,4-oxadiazol-2(3H)-ones are often synthesized through a multi-step process. A common route involves the reaction of a carboxylic acid hydrazide with phosgene or a phosgene equivalent to form the oxadiazolone ring. Alternatively, they can be prepared from semicarbazide derivatives[1][7]. The synthesis of the title compound would likely start from pivalic acid hydrazide.
Conclusion
The spectroscopic characterization of this compound, a molecule of potential interest in medicinal chemistry, relies on the combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. This guide has provided a detailed prediction and interpretation of the expected spectroscopic data for this compound. The anticipated simple yet informative spectra, dominated by the signals of the tert-butyl group and the characteristic features of the 1,3,4-oxadiazol-2(3H)-one core, should allow for straightforward structural confirmation and purity assessment in a research and development setting. The methodologies described herein represent standard practices in the field and provide a robust framework for the comprehensive analysis of this and related heterocyclic compounds.
References
- Patel, K. D., & Patel, N. K. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry, 62B(4), 355-365.
- Supporting Information for Chemical Science. (n.d.). The Royal Society of Chemistry.
- Supporting Inform
- {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3079.
- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 900-904.
- Bollikolla, H. B., & Gobinath, M. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-267.
- Chidananda, N., Poojary, B., & Shetty, P. (2014). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica, 6(5), 315-323.
- Wiemann, P., Albermann, S., Niehaus, E. M., & Tudzynski, B. (2021). 1H NMR spectrum of compound 4.
- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research, 5(3), 5-10.
- Kumar, A., Kumar, S., & Singh, R. (2015). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Scientific Research, 4(8), 69-72.
- Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018).
- SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. (n.d.). AfaSci.
- 5-Tert-butyl-1,3,4-oxadiazol-2-ol. (n.d.). Moldb.
- Supporting Inform
- SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. (2013). Indian Journal of Heterocyclic Chemistry, 22, 273-278.
- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(2), 1-4.
- 2'-[5-(p-tert-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]-alpha,alpha,alpha-TRIFLUORO-p-TOLUANILIDE. (n.d.). SpectraBase.
- Selected infrared data of 5-substituted-1,3,4-oxadiazolyl-2-thiocarbamates. (n.d.).
- Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2015).
- Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacy & Pharmacology, 12(3).
- Uccella, N. (1973). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
- Reva, I., & Lapinski, L. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 27(19), 6524.
- 5-butyl-1,3,4-oxadiazol-2-amine. (n.d.). ChemSynthesis.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
1H NMR and 13C NMR analysis of 5-tert-butyl-1,3,4-oxadiazol-2-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-tert-butyl-1,3,4-oxadiazol-2-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-tert-butyl-1,3,4-oxadiazol-2-one. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. We will explore the theoretical underpinnings of the spectral features, predict chemical shifts based on structural analysis and established literature, and provide a robust experimental protocol for data acquisition. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical applicability.
Introduction: The Significance of 5-tert-butyl-1,3,4-oxadiazol-2-one
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents, including antiviral, anticancer, and antihypertensive drugs.[1] The substituent at the 5-position, in this case, a tert-butyl group, significantly influences the molecule's lipophilicity and steric profile, which are critical parameters in drug design. The oxadiazol-2-one core introduces unique electronic and hydrogen-bonding characteristics.
Accurate structural confirmation is the bedrock of chemical and pharmaceutical research. NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution.[2][3] This guide focuses specifically on the ¹H and ¹³C NMR analysis of 5-tert-butyl-1,3,4-oxadiazol-2-one, providing the detailed spectral insights necessary for its unequivocal identification.
A crucial aspect of this molecule's structure is the potential for lactam-lactim tautomerism, where the "one" (keto) form can exist in equilibrium with its "ol" (enol) tautomer. This equilibrium is highly dependent on the solvent and temperature and has a profound impact on the NMR spectrum, particularly concerning the presence of an exchangeable proton.
Figure 1: Lactam-Lactim tautomeric equilibrium of the title compound.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For 5-tert-butyl-1,3,4-oxadiazol-2-one, the spectrum is predicted to be remarkably simple, dominated by the signal from the tert-butyl group.
The Tert-Butyl Signal (C(CH₃)₃)
The most prominent feature in the ¹H NMR spectrum is the signal corresponding to the nine equivalent protons of the tert-butyl group.
-
Chemical Shift (δ): The tert-butyl group is attached to the C5 of the oxadiazole ring. While aliphatic, its proximity to the electron-withdrawing heterocyclic system will shift it slightly downfield compared to a tert-butyl group on a simple alkane. The typical chemical shift range for tert-butyl protons is between 0.5 and 2.0 ppm.[4] For this structure, a chemical shift of approximately 1.45 ppm is anticipated.
-
Multiplicity: Due to rapid rotation around the C-C single bonds, all nine methyl protons are chemically and magnetically equivalent. They are attached to a quaternary carbon, which has no protons. Therefore, there is no spin-spin coupling, and the signal will appear as a sharp singlet (s) .
-
Integration: This signal will integrate to 9H , making it the most intense peak in the spectrum, assuming a 1:1 molar ratio with any other signals.
The N-H Proton (Lactam Form)
In the predominant lactam form, a proton is attached to one of the ring nitrogens (N3).
-
Chemical Shift (δ): The chemical shift of N-H protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding effects. It is often observed as a broad signal anywhere from 5.0 to 12.0 ppm .
-
Multiplicity: It will typically appear as a broad singlet (br s) .
-
Confirmation: This peak's identity can be confirmed by a D₂O exchange experiment. Upon adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum, the N-H proton will exchange with deuterium, causing its signal to disappear.
Table 1: Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -C(CH ₃)₃ | ~ 1.45 | Singlet (s) | 9H | High-intensity, sharp signal characteristic of a tert-butyl group.[4] |
| NH | 5.0 - 12.0 | Broad Singlet (br s) | 1H | Position and width are highly variable; signal disappears upon D₂O exchange. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon typically appears as a single line.
Tert-Butyl Carbons (-C(CH₃)₃)
The tert-butyl group contains two distinct types of carbon atoms.
-
Methyl Carbons (-C(C H₃)₃): The three methyl carbons are equivalent due to free rotation. Their chemical shift generally appears in the range of 20-42 ppm.[4] For this molecule, a signal around 28.5 ppm is expected.
-
Quaternary Carbon (-C (CH₃)₃): The central quaternary carbon is deshielded by the three methyl groups and is attached to the heterocyclic ring. Its signal is expected around 33.0 ppm . This peak will likely be of lower intensity compared to the methyl carbon peak due to the absence of a Nuclear Overhauser Effect (NOE) enhancement and longer relaxation time.
Oxadiazolone Ring Carbons
The heterocyclic ring contains two carbon atoms at the C2 and C5 positions, both of which are significantly deshielded.
-
C5 Carbon: This carbon is part of a C=N double bond and is also attached to the tert-butyl group. Its environment is highly electron-deficient due to the adjacent electronegative nitrogen and oxygen atoms in the ring. A chemical shift in the range of 165 - 175 ppm is predicted. Studies on similar 1,2,4-oxadiazoles support this downfield shift.[5][6]
-
C2 Carbon (Carbonyl): This is a carbonyl carbon (C=O) within the heterocyclic ring, often referred to as a lactam carbonyl. It is directly bonded to two electronegative atoms (an oxygen and a nitrogen). This environment causes extreme deshielding. Its chemical shift is predicted to be in the range of 155 - 160 ppm . Research on 1,2,4-oxadiazole-5-ones shows carbonyl chemical shifts in this region.[7]
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -C(C H₃)₃ | ~ 28.5 | Intense signal due to three equivalent carbons. |
| -C (CH₃)₃ | ~ 33.0 | Quaternary carbon; signal expected to be of lower intensity. |
| C 2 (C=O) | ~ 158.0 | Carbonyl carbon, significantly deshielded by adjacent heteroatoms.[7] |
| C 5 | ~ 170.0 | Highly deshielded due to C=N bond and ring heteroatoms.[5] |
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to yield high-quality, reproducible NMR data. The causality for each step is explained to provide a deeper understanding of the process.
Figure 2: A generalized workflow for NMR spectral analysis.
Step 1: Sample Preparation
-
Objective: To prepare a homogeneous solution of the analyte suitable for high-resolution NMR.
-
Procedure:
-
Weigh approximately 5-10 mg of 5-tert-butyl-1,3,4-oxadiazol-2-one directly into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). Causality: TMS is chemically inert, volatile, and gives a single sharp signal upfield of most organic proton and carbon signals, providing a reliable reference point.
-
Cap the tube and gently agitate or vortex until the solid is completely dissolved.
-
Step 2: Data Acquisition
-
Objective: To acquire high signal-to-noise free induction decay (FID) for both ¹H and ¹³C nuclei.
-
¹H NMR Acquisition:
-
Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Causality: A homogeneous field is critical for achieving sharp lines and high resolution.
-
Pulse Width Calibration: Use a standard 90° pulse width.
-
Acquisition Parameters: Set a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Causality: The relaxation delay ensures the magnetization returns to equilibrium between scans, allowing for accurate integration.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Proton Decoupling: Use a standard proton-decoupled pulse program to simplify the spectrum to single lines for each carbon.
-
Pulse Width: Use a 30-45° flip angle. Causality: A smaller flip angle allows for a shorter relaxation delay, reducing the total experiment time, which is important given the low natural abundance of ¹³C.
-
Acquisition Parameters: Set a spectral width of ~220 ppm, an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds. Causality: A longer delay may be necessary to observe the quaternary carbons, which have longer relaxation times.
-
Number of Scans: Acquire 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.
-
Step 3: Data Processing
-
Objective: To convert the raw time-domain data (FID) into a frequency-domain spectrum for analysis.
-
Procedure:
-
Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio (at the cost of some resolution).
-
Perform a Fourier Transform (FT) to convert the FID into the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to ensure the baseline is flat.
-
Calibrate the chemical shift axis by setting the TMS peak to 0 ppm (or the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.
-
Conclusion
The NMR analysis of 5-tert-butyl-1,3,4-oxadiazol-2-one is straightforward, characterized by a few distinct and predictable signals. The ¹H spectrum is dominated by a high-intensity singlet for the tert-butyl group and a variable, exchangeable N-H proton signal. The ¹³C spectrum shows four signals: two in the aliphatic region corresponding to the tert-butyl group and two significantly downfield signals for the C=O and C=N carbons of the heterocyclic ring. By following the detailed experimental protocol and understanding the chemical principles outlined in this guide, researchers can confidently acquire and interpret the NMR data to verify the structure and purity of this important heterocyclic compound.
References
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from ACD/Labs Website. [Link][4]
-
Ağırbaş, H., & Kara, Y. (2004). ¹³C-NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry. [Link][7]
-
Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova. [Link][5]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link][8]
-
Sahu, N. (2024). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research. [Link][1]
-
Neda, I., et al. (2007). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie. [Link][9]
-
Özdemir, N., et al. (2015). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. Journal of Molecular Structure. [Link][6]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from OSU Chemistry. [Link][10]
-
Kumar, A., et al. (2017). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Indian Journal of Chemistry, Section B. [Link]
-
Khan, I., et al. (2014). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules. [Link][11]
-
Khan, I., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. [Link][12]
-
Ainsworth, C. (1965). PREPARATION OF 5-SUBSTITUTED-1,3,4-OXADIAZOL-2(3H)ONES AND THEIR REACTIONS. The Journal of Organic Chemistry. [Link][13]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link][3]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.. Retrieved from JournalsPub. [Link][2]
Sources
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. journalspub.com [journalspub.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. acdlabs.com [acdlabs.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Mass Spectrometric Analysis of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Introduction: Elucidating a Core Heterocyclic Structure
In the landscape of pharmaceutical and agrochemical research, the 1,3,4-oxadiazole scaffold is a privileged structure, renowned for its broad spectrum of biological activities and its role as a versatile synthetic intermediate.[1][2][3] This guide focuses on a specific derivative, 5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one (also known as 5-tert-butyl-1,3,4-oxadiazol-2-ol), a small molecule with the chemical formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol .[4] Understanding its structural integrity, identifying it in complex matrices, and characterizing its metabolites are critical tasks in drug development.
Mass spectrometry (MS) stands as the definitive analytical technique for these challenges, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation. This document provides a comprehensive, in-depth guide to the mass spectrometric analysis of this compound, tailored for researchers and drug development professionals. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating analytical strategy.
Molecular Structure
The structure combines a stable tert-butyl group with the polar 1,3,4-oxadiazol-2(3H)-one heterocyclic core. This combination of a nonpolar aliphatic group and a polar, functionalized ring dictates its behavior in different analytical systems.
Caption: Structure of this compound.
Foundational Principles: Selecting the Optimal Ionization Technique
The choice of ionization technique is the most critical decision in designing an MS experiment. It dictates whether we primarily observe the intact molecule or its structural fragments. For a comprehensive analysis of an unknown or a reference standard like this compound, employing complementary "hard" and "soft" ionization methods is the most rigorous approach.
Electron Ionization (EI): The "Hard" Approach for Structural Fingerprinting
Electron Ionization is a high-energy process where a beam of energetic (typically 70 eV) electrons interacts with the analyte molecule in the gas phase.[5] This interaction is sufficiently energetic to not only ionize the molecule by ejecting an electron to form a molecular ion (M•⁺) but also to induce extensive and reproducible fragmentation.[6]
-
Causality: The 70 eV standard is used because it exceeds the ionization energy of most organic molecules and the strength of their chemical bonds, ensuring that the resulting fragmentation pattern is consistent and independent of minor fluctuations in electron energy.[6] This reproducibility is the foundation of searchable mass spectral libraries.
-
Applicability: EI is ideal for relatively volatile and thermally stable compounds with molecular weights typically below 600 Da, a category our target molecule falls into.[5] The resulting mass spectrum is a unique "fingerprint" that provides rich structural information.
Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Verification
In contrast to EI, Electrospray Ionization is a soft ionization technique that generates ions from a liquid solution.[7] A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.[8]
-
Causality: ESI imparts very little excess energy to the analyte, minimizing or eliminating fragmentation.[9] This makes it the gold standard for unequivocally determining the molecular weight of a compound. The presence of polar functional groups (carbonyl, amine) and heteroatoms in our target molecule makes it an excellent candidate for ESI, as these sites can readily accept a proton.
-
Applicability: ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The polarity of the analyte is a key predictor of its responsiveness to ESI.[10] It is the premier technique for interfacing with liquid chromatography (LC) for the analysis of complex mixtures.[9]
Experimental Design & Protocols
A self-validating workflow for the characterization of this compound involves a multi-faceted approach, beginning with sample preparation and branching into two distinct, complementary analytical pathways.
Strategic Workflow for Comprehensive Analysis
Caption: A comprehensive workflow for mass spectrometric analysis.
Protocol 1: Sample Preparation for Mass Spectrometry
Trustworthy data begins with meticulous sample preparation. The goal is to dissolve the analyte in a suitable solvent at an appropriate concentration, free of contaminants that could interfere with ionization.
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution for GC-MS: Dilute the stock solution 1:100 in ethyl acetate to a final concentration of 10 µg/mL. Ethyl acetate is a volatile solvent compatible with GC injection.
-
Working Solution for LC-MS: Dilute the stock solution 1:1000 in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL. Formic acid is a common additive that promotes protonation in positive-ion ESI.[8]
-
Quality Control: Prepare a "solvent blank" using only the final dilution solvent for both GC and LC runs. This is critical for identifying background noise and system contamination.
Protocol 2: Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This protocol is designed to generate the fragmentation fingerprint for structural confirmation.
-
GC System: Use a standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Injection: Inject 1 µL of the 10 µg/mL working solution in splitless mode. Set injector temperature to 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase temperature at 20°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS System:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 250.
-
-
Data Validation: Run the solvent blank prior to the sample to ensure the system is clean. The resulting spectrum should be compared against spectral libraries (e.g., NIST) if available.
Protocol 3: Analysis by Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
This protocol is designed to confirm the molecular weight and can be extended for tandem MS (MS/MS) experiments.
-
LC System: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
Start with 10% B, hold for 1 minute.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL of the 1 µg/mL working solution.
-
MS System:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Drying Gas Temperature: 325°C.
-
Mass Range: Scan from m/z 50 to 300.
-
-
Data Validation: The primary ion of interest is the protonated molecule, [M+H]⁺. Its presence confirms the molecular weight. For further confidence, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragments.
Data Interpretation: Predicted Mass Spectra & Fragmentation
The true power of mass spectrometry lies in the interpretation of the generated spectra. Based on the known fragmentation rules for heterocyclic and aliphatic moieties, we can predict the key ions for this compound.
The Electron Ionization (EI) Spectrum
The EI spectrum will be characterized by a series of fragment ions, with the molecular ion (M•⁺) at m/z 142 potentially being of low abundance due to the high energy of the ionization process.[6] The fragmentation will be driven by the formation of stable carbocations and the cleavage of the heterocyclic ring.
Table 1: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Ion Formula | Fragmentation Pathway |
| 142 | [C₆H₁₀N₂O₂]•⁺ | Molecular Ion (M•⁺) |
| 127 | [C₅H₇N₂O₂]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group. |
| 85 | [C₄H₉O]⁺ or [C₃H₅N₂O]⁺ | Loss of the tert-butyl radical (•C₄H₉) or complex ring cleavage. |
| 57 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation. This is often a base peak for tert-butyl containing compounds. |
| 41 | [C₃H₅]⁺ | Further fragmentation of the tert-butyl cation. |
graph G { layout=dot; rankdir=LR; node[shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[fontname="Arial", fontsize=9, color="#EA4335"];M [label="[M]•⁺\nm/z 142"]; M_minus_15 [label="[M-CH₃]⁺\nm/z 127"]; M_minus_57 [label="[C₂H₃N₂O₂]⁺\nm/z 85"]; tBu_ion [label="[C₄H₉]⁺\nm/z 57\n(tert-butyl cation)"]; M -> M_minus_15 [label="- •CH₃"]; M -> M_minus_57 [label="- •C₄H₉"]; M -> tBu_ion [label="Charge retention on fragment"];
}
Caption: Predicted major EI fragmentation pathways.
The Electrospray Ionization (ESI) Spectrum and Tandem MS (MS/MS)
The full scan ESI mass spectrum is expected to be simple, dominated by the protonated molecule [M+H]⁺ at m/z 143.1 . Sodium ([M+Na]⁺ at m/z 165.1) or potassium ([M+K]⁺ at m/z 181.1) adducts may also be observed, particularly if there is any salt contamination in the sample or mobile phase.
Structural information is gleaned by performing a tandem MS (MS/MS) experiment on the isolated [M+H]⁺ precursor ion. Fragmentation in ESI-MS/MS is induced by collision with an inert gas (CID) and often follows different pathways than EI. Studies on related 2,5-disubstituted 1,3,4-oxadiazoles have shown a characteristic loss of isocyanic acid (HNCO) from the protonated ring system.[11]
Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of [M+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 143.1 | 100.1 | HNCO (43.0) | Cleavage of the oxadiazolone ring, a known pathway for this class of heterocycles.[11] |
| 143.1 | 86.1 | C₄H₉ (57.0) | Loss of the tert-butyl group as a radical (uncommon in CID) or isobutylene (C₄H₈) followed by proton loss. |
| 143.1 | 57.1 | C₂H₄N₂O₂ (86.0) | Formation of the tert-butyl cation. |
graph G { layout=dot; rankdir=LR; node[shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[fontname="Arial", fontsize=9, color="#4285F4"];MH [label="[M+H]⁺\nm/z 143.1"]; MH_minus_HNCO [label="[C₅H₁₁O]⁺\nm/z 100.1"]; tBu_ion [label="[C₄H₉]⁺\nm/z 57.1"]; MH -> MH_minus_HNCO [label="- HNCO"]; MH -> tBu_ion [label="- C₂H₄N₂O₂"];
}
Caption: Predicted major ESI-MS/MS fragmentation of the protonated molecule.
Conclusion
The mass spectrometric characterization of this compound is a clear example of the power of applying orthogonal ionization techniques. Electron Ionization coupled with Gas Chromatography provides an invaluable structural fingerprint through predictable fragmentation of the tert-butyl group and the heterocyclic core. Complementarily, Electrospray Ionization coupled with Liquid Chromatography unequivocally confirms the molecular weight via the formation of a protonated molecule, [M+H]⁺. Further structural insight can be obtained through tandem mass spectrometry (MS/MS) of this protonated species. By following the detailed, self-validating protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize this important heterocyclic compound with a high degree of scientific rigor.
References
- The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS). PubMed.
- Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ProQuest.
- XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl). SpringerLink.
- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
- Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
- Loss of isocyanic acid from the internal oxadiazole ring of protonated molecules of some 2,5-diaryl-1,3,4-oxadiazoles. PubMed.
- Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry.
- Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides.
- Electron ioniz
- Electrospray ioniz
- SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Indian Journal of Heterocyclic Chemistry.
- Electron Ioniz
- Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives.
- Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation p
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.
- BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics.
- 7120-86-7 | 5-Tert-butyl-1,3,4-oxadiazol-2-ol. Moldb.
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. jddtonline.info [jddtonline.info]
- 4. 7120-86-7 | 5-Tert-butyl-1,3,4-oxadiazol-2-ol - Moldb [moldb.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Loss of isocyanic acid from the internal oxadiazole ring of protonated molecules of some 2,5-diaryl-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical properties of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
An In-Depth Technical Guide to the Theoretical Properties of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,3,4-Oxadiazolone Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal and agricultural chemistry.[1][2][3] Its unique electronic and structural properties make it a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles.[4] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent herbicidal, fungicidal, anticancer, anti-inflammatory, and antimicrobial properties.[2][5][6][7]
This guide focuses on a specific derivative, This compound , also known as 5-tert-butyl-1,3,4-oxadiazol-2(3H)-one. The inclusion of the bulky, lipophilic tert-butyl group is a common strategy in medicinal chemistry to modulate properties such as solubility, membrane permeability, and binding affinity to biological targets. Understanding the theoretical properties of this specific molecule is paramount for predicting its behavior, reactivity, and potential as a lead compound in discovery programs.
This document serves as a technical framework for the in silico analysis of this compound. It outlines the computational methodologies and theoretical principles used to predict its structural, electronic, and physicochemical characteristics, providing a roadmap for researchers to evaluate its potential prior to extensive laboratory synthesis and testing.
Part 1: Molecular Structure and Theoretical Framework
Structural Features and Tautomerism
The core structure consists of a 1,3,4-oxadiazole ring substituted at the 5-position with a tert-butyl group. The 2(3H)-one designation indicates a keto tautomer, which exists in equilibrium with its enol form, 5-tert-butyl-1,3,4-oxadiazol-2-ol. Quantum chemical calculations are essential to determine the relative stabilities of these tautomers, as the dominant form governs the molecule's hydrogen bonding capacity and interaction with biological receptors.
Computational Methodology: A Protocol for In Silico Analysis
To ensure scientific rigor and reproducibility, a well-defined computational protocol is necessary. Density Functional Theory (DFT) has proven to be a powerful and accurate tool for investigating the properties of such heterocyclic systems.[8] The following protocol, based on established methods for oxadiazole derivatives, serves as a self-validating system for generating the theoretical data discussed in this guide.[9][10]
Experimental Protocol: DFT Calculation Workflow
-
Structure Preparation: The 3D structure of this compound is first constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using DFT with a hybrid functional like B3LYP and a comprehensive basis set such as 6-311++G(d,p), which includes polarization and diffuse functions to accurately model the electron distribution.[8]
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: Using the optimized geometry, single-point energy calculations are conducted to determine various electronic properties. Key analyses include:
-
Frontier Molecular Orbitals (FMOs): Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to assess chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to determine charge distribution on individual atoms.
-
-
ADMET Prediction: The optimized structure is used as input for validated in silico models, such as the ADMETlab 2.0 server, to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[11]
Caption: A standard workflow for the theoretical analysis of molecular properties using DFT.
Part 2: Predicted Molecular Properties
Geometric and Structural Parameters
Geometry optimization provides precise predictions of bond lengths, bond angles, and dihedral angles. The tert-butyl group, with its sp³ hybridized carbon, is expected to have standard C-C bond lengths (~1.54 Å) and tetrahedral angles. Its steric bulk will likely influence the planarity of the oxadiazole ring and the orientation of adjacent functional groups. These parameters are critical for understanding how the molecule fits into the active site of a protein or enzyme.
Table 1: Predicted Geometric Parameters (Illustrative)
| Parameter | Predicted Value (Å or °) | Significance |
|---|---|---|
| C=O Bond Length | ~1.22 Å | Indicates keto character |
| N-N Bond Length | ~1.38 Å | Reflects ring strain and stability |
| C-O (ring) Bond Length | ~1.36 Å | Influences ring electronics |
| C-N (ring) Bond Angle | ~105-110° | Defines ring geometry |
Electronic Properties and Reactivity
The electronic landscape of a molecule is fundamental to its chemical behavior and biological interactions.
-
Frontier Molecular Orbitals (HOMO & LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule will be more reactive.[9] For oxadiazoles, the heteroatoms (N, O) typically contribute significantly to the HOMO, making them sites for electrophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution.
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically around the oxygen and nitrogen atoms. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, often around the hydrogen atoms (especially the N-H proton), making them susceptible to nucleophilic attack.
-
Caption: The relationship between calculated electronic properties and predicted molecular reactivity.
Table 2: Predicted Electronic and Physicochemical Properties (Illustrative)
| Property | Predicted Value | Significance in Drug/Agrochemical Design |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Relates to ionization potential and reactivity with electrophiles |
| LUMO Energy | ~ -1.5 eV | Relates to electron affinity and reactivity with nucleophiles |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicator of kinetic stability and low reactivity |
| Dipole Moment | ~ 3.5 Debye | Influences solubility and intermolecular interactions |
| LogP (o/w) | ~ 1.8 | Predicts lipophilicity and membrane permeability |
| Polar Surface Area (PSA) | ~ 50 Ų | Affects transport properties and cell penetration |
Part 3: Theoretical Basis for Biological Activity
The 1,3,4-oxadiazole scaffold is a known pharmacophore in many biologically active agents.[3][12] Computational analysis provides a rational basis for this activity.
-
Enzyme Inhibition: Many oxadiazolone derivatives function as enzyme inhibitors.[13] The MEP map can identify key hydrogen bond donor (N-H) and acceptor (C=O, ring nitrogens) sites that are crucial for anchoring the molecule within an enzyme's active site. The predicted geometry and size of the tert-butyl group are critical for determining whether the molecule can fit into hydrophobic pockets within the target protein, a common mechanism for enhancing binding affinity.
-
Herbicidal and Pesticidal Potential: Several classes of 1,3,4-oxadiazoles exhibit herbicidal or insecticidal activity.[2][5][6] This is often due to the inhibition of essential enzymes in plants or insects.[14] The —specifically its electronic profile and steric shape—can be used in molecular docking simulations to predict its binding affinity to known agrochemical targets, such as succinate dehydrogenase (SDH).[5]
Conclusion
The theoretical investigation of this compound provides a powerful, resource-efficient approach to understanding its fundamental chemical nature and biological potential. Through the systematic application of computational methods like DFT, researchers can predict key structural, electronic, and physicochemical properties. These in silico insights into reactivity, stability, and potential interaction sites offer a rational foundation for guiding synthesis efforts and prioritizing candidates in drug and agrochemical development pipelines. This guide provides the technical framework necessary for undertaking such a theoretical evaluation, bridging the gap between molecular design and practical application.
References
- Journal of Molecular Modelling. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one)
- Journal of Emerging Technologies and Innovative Research. (2023).
- MDPI. (2020). Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety.
- ResearchGate. (n.d.). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3′ -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol.
- International Journal of Current Science and Technology. (n.d.).
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Characterization, and Herbicidal Activities of New 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, and 1,2,4-Triazoles Derivatives Bearing (R)-5-Chloro-3-fluoro-2-phenoxypyridine.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- ResearchGate. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES.
- ResearchGate. (n.d.).
- National Genomics Data Center. (n.d.).
- Revista de Chimie. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
- ResearchGate. (n.d.). Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan.
- Journal of Medicinal Chemistry. (1993). Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Journal of Medicinal Chemistry. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit.
- Semantic Scholar. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun.
- Research & Reviews: Journal of Chemistry. (2015).
- International Journal of ChemTech Research. (2012).
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. 5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.sdiarticle5.com [files.sdiarticle5.com]
solubility and stability of 5-tert-butyl-1,3,4-oxadiazol-2-one
An In-depth Technical Guide on the Solubility and Stability of 5-tert-butyl-1,3,4-oxadiazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-tert-butyl-1,3,4-oxadiazol-2-one, focusing on its solubility and stability. As a Senior Application Scientist, the following sections synthesize foundational chemical principles with actionable experimental protocols, offering a robust framework for the evaluation of this and similar heterocyclic compounds in a drug discovery and development context.
Part 1: Foundational Understanding and Synthesis
The 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,3,4-oxadiazole ring is a prominent five-membered heterocycle that has become a cornerstone in medicinal chemistry. Its value stems from its unique combination of properties:
-
Metabolic Stability : It often serves as a bioisostere for ester and amide functionalities, which are prone to hydrolysis by metabolic enzymes. The inherent stability of the oxadiazole ring can significantly prolong a drug's half-life.
-
Structural Rigidity and Polarity : The planar and electron-withdrawing nature of the ring can facilitate well-defined interactions with biological targets and allows for the fine-tuning of a molecule's polarity and hydrogen bonding capabilities.
These attributes have led to the successful incorporation of the 1,3,4-oxadiazole moiety into a wide range of therapeutic agents, demonstrating activities such as antimicrobial, anti-inflammatory, and anticancer effects. The specific compound of interest, 5-tert-butyl-1,3,4-oxadiazol-2-one, features a bulky tert-butyl group, which is anticipated to profoundly influence its solubility and stability, key determinants of its pharmacokinetic and pharmacodynamic profile.
Synthetic Approach to 5-tert-butyl-1,3,4-oxadiazol-2-one
The synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-one is typically achieved through a multi-step process starting from a readily available precursor. A common and efficient route begins with pivaloyl hydrazide.
A General Synthetic Protocol:
-
Starting Material : The synthesis commences with pivaloyl hydrazide (tert-butyl carbohydrazide).
-
Cyclization : The pivaloyl hydrazide is reacted with a carbonylating agent to form the 1,3,4-oxadiazol-2-one ring. A common and effective reagent for this transformation is 1,1'-carbonyldiimidazole (CDI). The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF), at room temperature. The reaction proceeds via the formation of an intermediate which then undergoes intramolecular cyclization with the elimination of imidazole to yield the final product.
This synthetic pathway is generally high-yielding and allows for the production of high-purity material necessary for subsequent physicochemical characterization.
Part 2: Comprehensive Solubility Profiling
A compound's solubility is a critical parameter that governs its absorption, distribution, and overall bioavailability. A multi-faceted approach is necessary to fully characterize the solubility of 5-tert-butyl-1,3,4-oxadiazol-2-one.
In Silico Solubility Prediction
Before embarking on laboratory-based experiments, computational tools can offer valuable initial insights into the aqueous solubility of a compound. These models utilize the molecule's structure to predict its physicochemical properties. For 5-tert-butyl-1,3,4-oxadiazol-2-one, parameters such as its calculated logarithm of the partition coefficient (cLogP) and topological polar surface area (TPSA) are used by various algorithms (e.g., ALOGPS, ESOL) to estimate solubility. While not a replacement for experimental data, these predictions are useful for guiding experimental design.
Experimental Aqueous Solubility Determination
The thermodynamic or equilibrium solubility in an aqueous environment is a fundamental property. The "gold standard" for determining this is the shake-flask method.
Experimental Protocol: Shake-Flask Method
-
Preparation : An excess of solid 5-tert-butyl-1,3,4-oxadiazol-2-one is added to a known volume of purified water (e.g., HPLC-grade) in a sealed glass vial.
-
Equilibration : The resulting suspension is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved states is reached.
-
Separation : Following equilibration, the suspension is allowed to settle. A clear aliquot of the supernatant is then carefully removed and filtered through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to eliminate any undissolved particles.
-
Quantification : The concentration of the dissolved compound in the filtrate is accurately measured using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.
-
Replication : The experiment should be performed in at least triplicate to ensure the reliability and reproducibility of the results.
Solubility in Biorelevant Media
To more accurately predict in vivo performance, solubility should be assessed in media that mimic the physiological conditions of the gastrointestinal tract.
-
Simulated Gastric Fluid (SGF) : This medium (typically pH 1.2) simulates the acidic environment of the stomach.
-
Simulated Intestinal Fluid (SIF) : This medium (typically pH 6.8) mimics the conditions in the small intestine.
-
Fasted and Fed State Simulated Intestinal Fluids (FaSSIF and FeSSIF) : These more complex media contain bile salts and phospholipids, providing a more realistic assessment of solubility in the presence of these solubilizing agents in the fasted and fed states.
The shake-flask method is adapted for each of these media to determine the solubility under these varied conditions.
Table 1: Representative Solubility Data for 5-tert-butyl-1,3,4-oxadiazol-2-one
| Medium | Temperature (°C) | Solubility (µg/mL) | Analytical Method |
| Purified Water | 25 | [Experimental Data] | HPLC-UV |
| Purified Water | 37 | [Experimental Data] | HPLC-UV |
| SGF (pH 1.2) | 37 | [Experimental Data] | HPLC-UV |
| SIF (pH 6.8) | 37 | [Experimental Data] | HPLC-UV |
| FaSSIF (pH 6.5) | 37 | [Experimental Data] | HPLC-UV |
| FeSSIF (pH 5.0) | 37 | [Experimental Data] | HPLC-UV |
| (Note: This table should be populated with experimentally derived values.) |
pH-Solubility Profile
For ionizable compounds, solubility can be highly dependent on pH. While 5-tert-butyl-1,3,4-oxadiazol-2-one is not expected to have a readily ionizable center, it is still prudent to assess its solubility across a range of pH values (e.g., pH 2 to 10) using a series of buffered solutions. This will confirm the absence of any unexpected pH-dependent solubility behavior.
Part 3: Rigorous Stability Assessment
The chemical stability of a drug candidate is paramount for its successful development, impacting its shelf-life, formulation, and safety.
Solid-State Stability
Forced degradation studies are employed to understand the intrinsic stability of the solid drug substance and to identify potential degradation products.
Experimental Protocol: Solid-State Forced Degradation
-
Stress Conditions : Weighed samples of solid 5-tert-butyl-1,3,4-oxadiazol-2-one are subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines:
-
Thermal Stress : Exposure to elevated temperatures (e.g., 40°C, 60°C).
-
Humidity Stress : Exposure to high relative humidity (e.g., 75% RH) at an elevated temperature (e.g., 40°C).
-
Photolytic Stress : Exposure to a controlled source of UV and visible light.
-
-
Time Points : Samples are collected at various time points (e.g., 1, 2, 4 weeks).
-
Analysis : The samples are dissolved in a suitable solvent and analyzed by a stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradation products. Mass spectrometry (LC-MS) is used to identify the structures of any significant degradants.
Solution-State Stability
The stability of the compound in solution is crucial for formulation development and for predicting its behavior in biological fluids.
Experimental Protocol: Solution-State Stability
-
Media : The stability is evaluated in various solutions, including:
-
Aqueous buffers at acidic, neutral, and basic pH.
-
Relevant co-solvents for potential formulations (e.g., ethanol, propylene glycol).
-
-
Incubation : The solutions are incubated at controlled temperatures (e.g., ambient and accelerated conditions).
-
Analysis : At predetermined intervals, aliquots are analyzed by HPLC to quantify the remaining parent compound and the formation of any degradants.
In Vitro Metabolic Stability
Early assessment of metabolic stability provides an indication of a compound's susceptibility to metabolism by liver enzymes, a primary route of drug clearance.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation : 5-tert-butyl-1,3,4-oxadiazol-2-one is incubated with liver microsomes (from human or other relevant preclinical species) in the presence of the essential cofactor NADPH.
-
Time Course : Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching : The metabolic reaction is terminated at each time point by the addition of an organic solvent (e.g., cold acetonitrile).
-
Analysis : The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis : The rate of disappearance of the compound is used to calculate key metabolic parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint).
Table 2: Representative Stability Data for 5-tert-butyl-1,3,4-oxadiazol-2-one
| Condition | Matrix/Medium | Temperature (°C) | Key Parameter | Result |
| Solid-State | Solid | 40°C/75% RH (4 weeks) | % Degradation | [Experimental Data] |
| Photostability | Solid | ICH Q1B | % Degradation | [Experimental Data] |
| Solution-State | pH 7.4 Buffer | 25 | Half-life (t½) | [Experimental Data] |
| Metabolic | Human Liver Microsomes | 37 | Half-life (t½, min) | [Experimental Data] |
| Metabolic | Human Liver Microsomes | 37 | Intrinsic Clearance (CLint) | [Experimental Data] |
| (Note: This table should be populated with experimentally derived values.) |
Part 4: Data Synthesis and Strategic Implications
The data generated from these studies must be integrated to form a holistic physicochemical profile of 5-tert-butyl-1,3,4-oxadiazol-2-one.
-
Developability Assessment : The solubility data will directly inform the feasibility of different formulation approaches. For instance, low aqueous solubility might necessitate the exploration of enabling technologies such as amorphous solid dispersions or lipid-based formulations.
-
Structure-Property Insights : The bulky and lipophilic tert-butyl group likely contributes to low aqueous solubility. However, it may also sterically hinder the oxadiazole ring from potential hydrolytic degradation, thereby enhancing its stability.
-
Risk Identification and Mitigation : The stability data will highlight any potential liabilities. For example, if the compound is found to be light-sensitive, protective packaging will be required. If it is rapidly metabolized, medicinal chemistry efforts may be directed toward modifying the structure to block the site of metabolism.
Part 5: Visualizations
The Therapeutic Versatility of 1,3,4-Oxadiazoles: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, underpinning a vast array of molecules with significant therapeutic potential. This five-membered heterocyclic ring, characterized by its unique arrangement of one oxygen and two nitrogen atoms, serves as a versatile pharmacophore, readily amenable to synthetic modification. This adaptability has led to the development of a multitude of derivatives exhibiting a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the multifaceted pharmacological landscape of 1,3,4-oxadiazole derivatives. We will delve into their prominent roles as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents. For each therapeutic area, we will elucidate the underlying mechanisms of action, supported by detailed signaling pathways and experimental data. Furthermore, this guide offers meticulously outlined, step-by-step protocols for the key in vitro and in vivo assays used to evaluate these biological activities, empowering researchers to rigorously assess novel 1,3,4-oxadiazole-based compounds. Quantitative data from seminal studies are compiled into comparative tables to provide a clear perspective on the potency and efficacy of various derivatives. Through a synthesis of established knowledge and practical, field-proven insights, this guide aims to be an indispensable resource for researchers and drug development professionals dedicated to harnessing the full therapeutic potential of the 1,3,4-oxadiazole nucleus.
Introduction: The 1,3,4-Oxadiazole Core in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle with the molecular formula C₂H₂N₂O.[1] Its unique electronic and structural features, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of bioactive molecules.[2] The 2,5-disubstituted derivatives are the most extensively studied, allowing for the introduction of diverse functionalities that can modulate the compound's physicochemical properties and biological targets.[3]
Physicochemical Properties:
The 1,3,4-oxadiazole nucleus is a planar, electron-deficient ring system.[4] The presence of the heteroatoms imparts polarity, and the solubility of its derivatives is highly dependent on the nature of the substituents at the 2 and 5 positions.[5] For instance, simple alkyl substitutions can enhance water solubility, while larger aryl groups tend to decrease it.[5] This tunability of physicochemical properties is a key advantage in drug design, allowing for the optimization of pharmacokinetic profiles.
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles:
A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N-acylhydrazides (hydrazides) with various reagents. A general synthetic scheme is outlined below.[6][7]
Figure 1: General synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Anticancer Activity: Targeting Key Oncogenic Pathways
1,3,4-oxadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[8] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.[8]
Mechanisms of Anticancer Action
2.1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)
Several 1,3,4-oxadiazole derivatives have been shown to target receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR), which are key drivers of tumor growth, angiogenesis, and metastasis.[8][9]
-
VEGFR-2 Inhibition: By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling cascades, including the PLC-γ/PKC/MAPK and PI3K/Akt pathways, ultimately leading to the suppression of angiogenesis.[9]
Figure 3: Inhibition of the EGFR signaling pathway.
2.1.2. Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. [10]Some 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of STAT3 signaling, often by preventing its phosphorylation and subsequent dimerization and nuclear translocation. [8][10]
Figure 4: Inhibition of the STAT3 signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 1,3,4-oxadiazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired test concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO diluted in medium).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
After the treatment period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Quantitative Data: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID/Reference | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CHK9 | STAT3 | A549 (Lung) | 4.8 - 5.1 | |
| Compound 15 | EGFR | MCF-7 (Breast) | 2.13 (µg/mL) | [11] |
| Compound 15 | EGFR | HepG2 (Liver) | 1.63 (µg/mL) | [11] |
| Compound 8v | EGFR/Src | K-562 (Leukemia) | 1.95 | [12] |
| 1,3,4-Oxadiazole-naphthalene hybrid 5 | VEGFR-2 | MCF-7 (Breast) | 9.7 | [13] |
| 1,3,4-Oxadiazole-naphthalene hybrid 15 | VEGFR-2 | HepG2 (Liver) | 8.4 | [13] |
| 2,4'-bis mercapto-1,3,4-oxadiazole diphenylamine derivative | EGFR | Various | ≤ 2 | [12] |
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | EGFR/CDK2 | HT-29 (Colon) | 0.78 | |
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | EGFR/CDK2 | HepG2 (Liver) | 0.26 | [14] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbial strains poses a significant threat to global health. 1,3,4-oxadiazole derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents. [15][16]
Mechanisms of Antimicrobial Action
The antimicrobial activity of 1,3,4-oxadiazoles is attributed to their ability to interfere with essential microbial processes. The toxophoric -N=C-O- linkage in the oxadiazole ring is thought to be crucial for their activity, potentially by interacting with microbial enzymes and inhibiting their function.
3.1.1. Antibacterial Mechanisms
-
Enzyme Inhibition: 1,3,4-oxadiazole derivatives have been shown to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. [15]* Cell Wall Synthesis Inhibition: Some derivatives interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.
3.1.2. Antifungal Mechanisms
-
Ergosterol Biosynthesis Inhibition: A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. 1,3,4-oxadiazole derivatives can inhibit enzymes involved in this pathway, such as lanosterol 14α-demethylase, leading to the disruption of the fungal cell membrane.
-
Thioredoxin Reductase Inhibition: Some 1,3,4-oxadiazoles have been identified as inhibitors of thioredoxin reductase, an enzyme crucial for fungal redox homeostasis and defense against oxidative stress. [17]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the microbial strain (bacteria or fungi) on a suitable agar medium overnight.
-
Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the 1,3,4-oxadiazole derivative in a suitable solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Figure 5: Workflow for MIC determination by broth microdilution.
Quantitative Data: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Reference |
| OZE-I | Staphylococcus aureus | 4 - 16 | [18] |
| OZE-II | Staphylococcus aureus | 4 - 16 | [18] |
| OZE-III | Staphylococcus aureus | 8 - 32 | [18] |
| Compound 4a | Staphylococcus aureus | 1 - 2 | [15] |
| Compound 4a | MRSA | 0.25 - 1 | [15] |
| Compound 22a | Staphylococcus aureus | 1.56 | [15] |
| Compound 22b | Bacillus subtilis | 0.78 | [15] |
| LMM5 | Candida albicans | 32 | [17] |
| LMM11 | Candida albicans | 32 | [17][19][20] |
| Compound 4a | Candida albicans (clinical isolate) | 15 | [21] |
| Compound 4b | Candida albicans (clinical isolate) | 15 | [21] |
| LMM6 | Candida albicans | 8 - 32 | [22] |
| Compound 13 | Staphylococcus aureus (MRSA) | MIC₉₀ = 0.5 | [23] |
| Compound 13 | Staphylococcus epidermidis | MIC₉₀ = 1 | [23] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). [2]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of 1,3,4-oxadiazoles are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to NSAIDs, some 1,3,4-oxadiazole derivatives can inhibit COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation.
-
Modulation of Cytokine Production: These compounds can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Divide the animals into groups: control (vehicle), standard (e.g., indomethacin), and test groups (different doses of the 1,3,4-oxadiazole derivative).
-
-
Compound Administration:
-
Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = ((V_c - V_t) / V_c) x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Determine the ED₅₀ value (the dose that causes 50% inhibition of edema).
-
Quantitative Data: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID/Reference | Animal Model | Dose | % Inhibition of Edema | Reference |
| OSD | Rat | 100 mg/kg | 60% | [24] |
| OPD | Rat | 100 mg/kg | 32.5% | [24] |
| Ox-6d | Rat | 200 µg/mL (in vitro) | 70.56% | [25] |
| Ox-6f | Rat | 200 µg/mL (in vitro) | 74.16% | [25] |
| Ox-6f | Rat (in vivo) | - | 79.83% | [25] |
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in various animal models of epilepsy. [26]
Mechanisms of Anticonvulsant Action
The anticonvulsant effects of these compounds are often linked to their interaction with neurotransmitter systems that regulate neuronal excitability.
-
GABAergic System Modulation: Some 1,3,4-oxadiazole derivatives can enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, by interacting with the GABA-A receptor. * Ion Channel Blockade: Other derivatives may exert their anticonvulsant effects by blocking voltage-gated sodium or calcium channels, thereby reducing neuronal firing.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model to identify compounds effective against generalized tonic-clonic seizures.
Step-by-Step Methodology:
-
Animal Preparation and Grouping:
-
Use rodents (mice or rats) and divide them into control, standard (e.g., phenytoin, carbamazepine), and test groups.
-
-
Compound Administration:
-
Administer the test compound or standard drug at various doses, typically via oral or intraperitoneal routes.
-
-
Induction of Seizure:
-
At the time of peak effect of the drug, deliver a short electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) through corneal or ear-clip electrodes.
-
-
Observation and Scoring:
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
Determine the ED₅₀ value (the dose that protects 50% of the animals from the tonic hindlimb extension).
-
Quantitative Data: Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID/Reference | Animal Model | Test | ED₅₀ (mg/kg) | Reference |
| Compound 5b | Mouse | MES | 8.9 | [27] |
| Compound 5b | Mouse | scPTZ | 10.2 | [27] |
| Compound 9 | Mouse | PTZ-induced | - | [28] |
Antidiabetic Activity: Targeting Carbohydrate-Metabolizing Enzymes
Diabetes mellitus is a metabolic disorder characterized by hyperglycemia. 1,3,4-oxadiazole derivatives have been investigated for their potential as antidiabetic agents, primarily through the inhibition of key carbohydrate-digesting enzymes. [29][30]
Mechanisms of Antidiabetic Action
-
α-Amylase and α-Glucosidase Inhibition: These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. By inhibiting α-amylase and α-glucosidase, 1,3,4-oxadiazole derivatives can delay carbohydrate digestion and reduce postprandial hyperglycemia. [29][30][31]
Experimental Protocol: In Vitro α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-amylase, a key enzyme in carbohydrate digestion.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
Prepare a starch solution (substrate) in the same buffer.
-
Prepare a dinitrosalicylic acid (DNSA) color reagent.
-
-
Assay Procedure:
-
Pre-incubate the α-amylase solution with various concentrations of the 1,3,4-oxadiazole derivative or a standard inhibitor (e.g., acarbose) for a specific time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the starch solution.
-
Incubate the reaction mixture for a defined period.
-
Stop the reaction by adding the DNSA color reagent.
-
Boil the mixture to develop the color.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of α-amylase inhibition using the following formula: % Inhibition = ((A_c - A_s) / A_c) x 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Quantitative Data: Antidiabetic Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID/Reference | Target Enzyme | IC₅₀ (µg/mL) | Reference |
| SC2 | α-Amylase | 36.5 ± 1.5 | [29] |
| SC8 | α-Amylase | 45.2 ± 2.1 | [29] |
| Compound 5g | α-Amylase | - | [30] |
| Quinoline-1,3,4-oxadiazole hybrid A | α-Glucosidase | 2.6 µM | |
| Various derivatives | α-Amylase | 40.00 - 80.00 | [31] |
| Various derivatives | α-Glucosidase | 46.01 - 81.65 | [31] |
Conclusion and Future Perspectives
The 1,3,4-oxadiazole nucleus undoubtedly represents a privileged scaffold in medicinal chemistry, giving rise to a remarkable diversity of compounds with a wide array of biological activities. This guide has provided a comprehensive overview of their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents, supported by mechanistic insights and detailed experimental protocols. The continued exploration of this versatile heterocyclic system, coupled with rational drug design and a deeper understanding of its interactions with biological targets, holds immense promise for the development of novel and effective therapeutic agents to address a multitude of human diseases. Future research should focus on optimizing the lead compounds identified within each therapeutic area to enhance their potency, selectivity, and pharmacokinetic profiles, ultimately translating the promising preclinical findings into clinical realities.
References
-
Gawad, J., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 27(9), 2943. [Link]
-
de Oliveira, C. B., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 2130. [Link]
-
Wang, Y., et al. (2019). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 14, 11-21. [Link]
-
Demirbas, N., et al. (2016). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules, 21(1), 84. [Link]
-
Chavan, S. U., et al. (2023). Exploring 1,3,4-Oxadiazole Derivatives as Potent α-Amylase Inhibitors: Design, Synthesis, and Biological Evaluation. ResearchGate. [Link]
-
Faria, D. R., et al. (2021). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative against Candida albicans. Pathogens, 10(4), 458. [Link]
-
Asif, M. (2014). Research Article 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Semantic Scholar. [Link]
-
Wang, S., et al. (2020). Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. European Journal of Medicinal Chemistry, 206, 112672. [Link]
-
Khan, I., et al. (2021). Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. Frontiers in Oncology, 11, 638933. [Link]
-
Taha, M., et al. (2021). 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities. Bioorganic Chemistry, 116, 105298. [Link]
-
Taha, M., et al. (2019). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Bioorganic Chemistry, 85, 46-55. [Link]
-
Al-Abdullah, E. S., et al. (2018). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores. [Link]
-
Kioshima, E. S., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 2130. [Link]
-
La-Vem-Idda, Z., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 9(11), 2235-2245. [Link]
-
de Oliveira, C. B., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 2130. [Link]
-
Reddy, T. S., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(5), 12839-12856. [Link]
-
Taha, M., et al. (2021). Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies. Molecules, 26(11), 3341. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. [Link]
-
Singh, A. K., et al. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 12(2), 319-326. [Link]
-
Taha, M., et al. (2022). α-Glucosidase and α-Amylase Inhibitory Potentials of Quinoline–1,3,4-oxadiazole Conjugates Bearing 1,2,3-Triazole with Antioxidant Activity, Kinetic Studies, and Computational Validation. Molecules, 27(16), 5344. [Link]
-
Wang, S., et al. (2020). Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. European Journal of Medicinal Chemistry, 206, 112672. [Link]
-
Kumar, R., et al. (2021). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis of 1,2,4‐triazole and 1,3,4‐oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie, 354(1), 2000227. [Link]
-
Jha, A., et al. (2021). Evaluation of Alpha-Amylase Inhibitory and Antidiabetic Potential of Novel 1,3,4-Oxadiazole Derivatives. Semantic Scholar. [Link]
-
El-Sayed, N. N. E., et al. (2022). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 200-213. [Link]
-
Bhat, N., et al. (2023). A Comprehensive Review on the Antidiabetic Activity of Oxadiazole Derivatives. Research Journal of Pharmacy and Technology, 16(6), 2771-2775. [Link]
-
Kumar, D., et al. (2018). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2933-2938. [Link]
-
Kumar, R., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-273. [Link]
-
Kumar, A., et al. (2022). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. ACS Omega, 7(48), 44265-44274. [Link]
-
Khan, I., et al. (2021). Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. ResearchGate. [Link]
-
Kumar, R., et al. (2021). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology, 23(11), 604-617. [Link]
-
Asif, M. (2021). The physical properties of 1,3,4-oxadiazole. ResearchGate. [Link]
-
Williams, D. R., et al. (2008). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters, 10(16), 3543-3546. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
Gawad, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2442. [Link]
-
Kumar, A., et al. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Semantic Scholar. [Link]
-
Taha, M., et al. (2023). Some reported VEGFR-2 inhibitors (I, II, III, and IV) and the target... ResearchGate. [Link]
-
Asif, M. (2016). Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7. ResearchGate. [Link]
-
Khan, I., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. ResearchGate. [Link]
-
Gawad, J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]
-
Pop, R., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals, 14(7), 639. [Link]
-
Khan, I., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 23(21), 13296. [Link]
-
Szychowski, K. A., et al. (2021). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. Journal of Inflammation Research, 14, 5827-5842. [Link]
-
Al-Ostoot, F. H., et al. (2022). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 27(15), 4983. [Link]
-
Szychowski, K. A., et al. (2021). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. Journal of Inflammation Research, 14, 5827-5842. [Link]
-
Kumar, R., et al. (2018). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. ResearchGate. [Link]
-
Zarghi, A., et al. (2008). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 7(4), 247-253. [Link]
-
Kumar, A., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5707. [Link]
-
Gawad, J., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 27(9), 2943. [Link]
Sources
- 1. jusst.org [jusst.org]
- 2. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jchemrev.com [jchemrev.com]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 17. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. rjptonline.org [rjptonline.org]
- 31. α-Glucosidase and α-Amylase Inhibitory Potentials of Quinoline–1,3,4-oxadiazole Conjugates Bearing 1,2,3-Triazole with Antioxidant Activity, Kinetic Studies, and Computational Validation | MDPI [mdpi.com]
literature review of 5-substituted-1,3,4-oxadiazol-2(3H)-ones
An In-Depth Technical Guide to 5-Substituted-1,3,4-Oxadiazol-2(3H)-ones: Synthesis, Reactivity, and Therapeutic Potential
Authored by a Senior Application Scientist
Introduction: The Versatility of the 1,3,4-Oxadiazole Scaffold
Within the vast landscape of heterocyclic chemistry, the oxadiazole nucleus, a five-membered ring containing one oxygen and two nitrogen atoms, stands out for its remarkable utility in medicinal chemistry.[1] Among its four isomers, the 1,3,4-oxadiazole scaffold has been extensively explored, leading to the development of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] The 5-substituted-1,3,4-oxadiazol-2(3H)-one core, a specific iteration of this scaffold, is of particular interest. Its structure serves as a bioisosteric equivalent for amide and ester functionalities, a strategy often employed in drug design to enhance metabolic stability and improve binding interactions with biological targets.[4] This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of this privileged scaffold, offering field-proven insights for researchers and drug development professionals.
Part 1: Synthesis and Chemical Reactivity
The construction of the 1,3,4-oxadiazol-2(3H)-one ring is a cornerstone of accessing this chemical class. The most prevalent and efficient methodologies involve the cyclization of acylhydrazides, which serve as versatile starting materials.
Core Synthetic Strategy: Cyclization of Acylhydrazides
The primary route to 5-substituted-1,3,4-oxadiazol-2(3H)-ones involves the reaction of a carboxylic acid hydrazide with a carbonylating agent. Phosgene or its safer equivalents, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), are commonly used for this cyclization. The causality behind this choice lies in the electrophilic nature of the carbonylating agent, which readily reacts with the nucleophilic nitrogen atoms of the hydrazide to facilitate ring closure.
The general synthetic pathway can be visualized as follows:
Caption: General synthetic workflow for 5-substituted-1,3,4-oxadiazol-2(3H)-ones.
Representative Experimental Protocol: Synthesis of 5-Aryl-1,3,4-oxadiazol-2(3H)-one
This protocol provides a self-validating system for synthesizing the core scaffold, adapted from established methodologies.[5][6]
Step A: Synthesis of Aroylhydrazide
-
To a solution of the corresponding aryl methyl ester (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield the aroylhydrazide. Self-validation check: The product should exhibit a sharp melting point and characteristic N-H and C=O stretching frequencies in its IR spectrum.
Step B: Cyclization to form 5-Aryl-1,3,4-oxadiazol-2(3H)-one
-
Dissolve the aroylhydrazide (1.0 eq) in a suitable aprotic solvent like dioxane or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of triphosgene (0.4 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography. Self-validation check: The final product's structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, showing the disappearance of hydrazide protons and the appearance of the characteristic oxadiazolone ring signals.
Chemical Reactivity: The N-3 Position as a Handle for Diversification
The hydrogen atom at the N-3 position of the oxadiazolone ring is acidic and can be readily substituted, providing a crucial handle for molecular diversification. This allows for the fine-tuning of physicochemical properties like lipophilicity and solubility, which are critical for optimizing pharmacokinetic profiles. Common reactions include N-alkylation, N-acylation, and the Mannich reaction to introduce aminomethyl moieties.[7]
Part 2: A Spectrum of Biological Activities
The 5-substituted-1,3,4-oxadiazol-2(3H)-one scaffold has been identified as a key pharmacophore in compounds exhibiting a wide array of biological activities.
Antimicrobial and Antifungal Activity
Derivatives of this class have demonstrated significant activity against a range of pathogenic microbes.[1][8][9] Structure-activity relationship (SAR) studies have revealed that the introduction of electron-withdrawing groups, such as halogens (Cl, F) or nitro groups, on an aryl substituent at the C-5 position often enhances antimicrobial potency.[9] This is likely due to increased lipophilicity, which facilitates passage through the microbial cell membrane, and modulation of the electronic properties of the pharmacophore.[9]
For instance, certain 1,3,4-oxadiazole derivatives have shown potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range (4-32 µg/ml).[4] Similarly, significant antifungal activity has been reported against species like Aspergillus flavus and Aspergillus niger.[10][11]
| Compound Class | Target Organism | Activity Range (MIC) | Reference |
| 5-Aryl-1,3,4-oxadiazoles | S. aureus (incl. MRSA) | 4 - 32 µg/mL | [4] |
| 5-(Nitro-substituted)-1,3,4-oxadiazoles | Gram-positive/negative bacteria | Potent Inhibition | [9] |
| 5-Aryl-1,3,4-oxadiazole-2-thiols | E. coli, S. pneumoniae | > Ampicillin | [12] |
Anticancer Activity
The anti-proliferative potential of 1,3,4-oxadiazol-2(3H)-one derivatives is one of their most extensively studied properties.[13][14] These compounds have shown cytotoxicity against a diverse panel of human cancer cell lines, including leukemia, lung, colon, melanoma, and breast cancer.[15][16][17]
The mechanism of action is often multifactorial and can involve the inhibition of crucial cellular enzymes. For example, various 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of thymidine phosphorylase and focal adhesion kinase (FAK), enzymes that play significant roles in cancer cell proliferation and metastasis.[13]
In a notable study, compounds were screened under the National Cancer Institute (NCI) protocol, where N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant growth inhibition against melanoma (MDA-MB-435) and leukemia (K-562) cell lines.[15][16] While this is a 2-amino analog, it highlights the potential of the core scaffold. The substitution pattern on the C-5 aryl ring is critical; methoxy and hydroxy groups have been shown to confer potent activity.[15][16]
Anticonvulsant Properties
Several series of 1,3,4-oxadiazol-2(3H)-one derivatives have been synthesized and evaluated as potential anticonvulsant agents.[18][19][20] Their activity is typically assessed in rodent models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests, which represent generalized tonic-clonic and absence seizures, respectively.[20][21]
SAR studies in this area have indicated that the introduction of an amino group at the C-2 position and specific halogen substitutions (e.g., fluorine) on a benzyloxy moiety at C-5 can lead to potent anticonvulsant activity.[19] The mechanism of action for some of these compounds is believed to be mediated through interaction with benzodiazepine receptors, part of the GABA-A receptor complex.[19]
| Compound Series | Anticonvulsant Model | Key Structural Feature for Activity | Reference |
| 2-Amino-5-[2-(2-halobenzyloxy)phenyl] | MES & scPTZ | 2-Amino group, ortho-Fluoro on benzyloxy | [19] |
| 3-[5-phenyl-1,3,4-oxadiazol-2yl]-quinazolines | MES & scPTZ | Quinazoline-4(3H)-one moiety | [18] |
| 5-(hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol | MES & PTZ | Hydroxyphenyl substitutions | [20] |
Monoamine Oxidase (MAO) Inhibition
Perhaps one of the most promising therapeutic applications for this scaffold is in the treatment of neurodegenerative disorders, particularly Parkinson's disease. This is due to their ability to act as potent and selective inhibitors of monoamine oxidase B (MAO-B).[22][23] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. Its inhibition leads to increased dopamine levels, which can alleviate the motor symptoms of Parkinson's disease.
Several 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives have been identified as reversible, highly potent, and selective MAO-B inhibitors.[22] For example, the compound 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one exhibited an IC₅₀ value of 1.4 nM for MAO-B with over 71,400-fold selectivity compared to MAO-A.[22] This high selectivity is crucial for avoiding the "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibitors. Ex vivo studies confirmed a reversible and short duration of action, which is a desirable profile for a modern therapeutic agent.[22]
Caption: Mechanism of MAO-B inhibition by oxadiazolone derivatives.
Part 3: Protocols and Future Directions
Protocol: In Vitro MAO-B Inhibition Assay
This protocol describes a standard method for assessing the inhibitory potential of test compounds against human MAO-B.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme and a suitable substrate (e.g., kynuramine) in a phosphate buffer (pH 7.4).
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and then prepare serial dilutions in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to wells containing either the test compound dilutions, a reference inhibitor (e.g., Pargyline), or buffer alone (control).
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate at 37 °C for 30 minutes.
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
-
Detection: Measure the fluorescence of the product at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. Self-validation check: The reference inhibitor should yield an IC₅₀ value within the expected literature range.
Future Perspectives
The 5-substituted-1,3,4-oxadiazol-2(3H)-one scaffold remains a highly attractive starting point for the design of new therapeutic agents. Future research should focus on:
-
Rational Design: Employing computational docking and molecular modeling to design derivatives with enhanced potency and selectivity for specific targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms behind the observed biological activities, particularly for anticancer and anticonvulsant effects.
-
Pharmacokinetic Optimization: Further derivatization at the N-3 position to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo efficacy and reduced toxicity.
-
Exploration of New Targets: Screening existing and new libraries of these compounds against other emerging therapeutic targets.
The chemical tractability and proven biological relevance of 5-substituted-1,3,4-oxadiazol-2(3H)-ones ensure that they will continue to be a fertile ground for discovery in medicinal chemistry for years to come.
References
-
Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed Research International, 2014, 814984. [Link]
-
Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health. [Link]
-
Akter, F., Huda, M. N., & Hasan, I. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity, 20(10), e202300994. [Link]
-
Chimenti, F., Bolasco, A., Manna, F., Secci, D., Chimenti, P., Bizzarri, B., ... & Carradori, S. (1993). 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives and related analogues: new reversible, highly potent, and selective monamine oxidase type B inhibitors. Journal of medicinal chemistry, 36(9), 1325-1331. [Link]
-
Kumar, D., Kumar, N., & Singh, S. (2021). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Letters in Organic Chemistry, 18(1), 2-13. [Link]
-
Manjunatha, K., & Kumar, K. A. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. E-Journal of Chemistry, 8(2), 733-739. [Link]
-
Rabie, A. M. (2016). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. International Journal of Organic Chemistry, 6(3), 157-175. [Link]
-
Saeed, A., Shaheen, U., Hameed, A., & Ahmad, P. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Tropical Journal of Pharmaceutical Research, 10(5), 585-591. [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 2(3), 1080-1091. [Link]
-
Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4). [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2011). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Acta Poloniae Pharmaceutica, 68(5), 645-651. [Link]
-
Bansal, S., & Kumar, V. (2024). Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione. Frontiers in Health Informatics, 13(3), 9093-9101. [Link]
-
Al-Wahaibi, L. H. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(8), 2132. [Link]
-
Qu, D., Wang, Y., Zhang, J., & Yu, S. (2019). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future medicinal chemistry, 11(13), 1581-1591. [Link]
-
Chimenti, F., Bolasco, A., Manna, F., Secci, D., Chimenti, P., Bizzarri, B., ... & Carradori, S. (1993). 5-Aryl-1,3,4-oxadiazol-2(3H)-one Derivatives and Sulfur Analogues as New Selective and Competitive Monoamine Oxidase Type B Inhibitors. European Journal of Medicinal Chemistry, 28(4), 289-296. [Link]
-
Bondock, S., Fouda, A. M., & Al-Wahaibi, L. H. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Antibiotics, 10(11), 1362. [Link]
-
Gąsiorowska, J., & Matysiak, J. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]
-
Hajar, A. J., & Al-Masoudi, N. A. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal for Pure Science, 2(4), 237-253. [Link]
-
Lelyukh, M., Kalytovska, M., Zastryzhna, M., Savchenko, A., Chaban, I., & Harkov, S. (2023). Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. Pharmacia, 70(4), 1093-1100. [Link]
-
Bhosale, S. S., & Magdum, C. S. (2021). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology, 23(6), 481-492. [Link]
-
Yarmohammadi, M., Fathi, M., & Zahmatkesh, S. (2017). IN VITRO ANTIMICROBIAL ACTIVITY OF NEW SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. International Journal of Advanced Research, 5(5), 1468-1474. [Link]
-
Gholipour, H., & Adib, M. (2012). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in pharmaceutical sciences, 7(5), 793. [Link]
-
Foroumadi, A., Sheibani, V., Sakhteman, A., Rastegar, H., & Shafiee, A. (2007). Design and synthesis of new 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents. Bioorganic & medicinal chemistry letters, 17(10), 2697-2700. [Link]
-
Ainsworth, C. (1965). PREPARATION OF 5-SUBSTITUTED-1,3,4-OXADIAZOL-2(3H)ONES AND THEIR REACTIONS. The Journal of Organic Chemistry, 30(9), 3242-3243. [Link]
-
D'souza, A. S., D'Souza, A., Mendonca, A. P., & Noronha, B. (2021). A Short Review on 1, 3, 4 –Oxadiazole and its Pharmacological Activities. Journal of Xi'an Shiyou University, Natural Science Edition, 64(8), 118-132. [Link]
-
Pathak, S., Rajput, S., & Kaur, R. (2020). Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. [Link]
-
Kumar, A., & Sharma, S. (2017). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journal of Pharmacy, 3(1), 1-15. [Link]
-
Balachandra, A., Deshpande, S. N., Raj, A., & Bistuvalli, C. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Journal of Health and Allied Sciences NU, 14(S 01), 1-8. [Link]
-
Li, X., Li, X., & Liu, H. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1057-1065. [Link]
-
Petzer, A., Harvey, B. H., & Petzer, J. P. (2014). The human monoamine oxidase (MAO) inhibition potencies of oxadiazole derivatives. Bioorganic & medicinal chemistry letters, 24(15), 3438-3441. [Link]
-
Petzer, A., & Petzer, J. P. (2018). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2018(4), M1023. [Link]
-
Malan, S. F., Petzer, A., & Petzer, J. P. (2016). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Bioorganic & medicinal chemistry, 24(16), 3623-3628. [Link]
-
Balachandra, A., Deshpande, S. N., Raj, A., & Bistuvalli, C. (2022). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Journal of Applied Pharmaceutical Science, 12(1), 160-167. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. jusst.org [jusst.org]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. xisdxjxsu.asia [xisdxjxsu.asia]
- 15. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 19. Design and synthesis of new 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 22. 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives and related analogues: new reversible, highly potent, and selective monamine oxidase type B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one: An Application Note and Detailed Protocol
Introduction
The 1,3,4-oxadiazol-2(3H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide range of biological activities, serving as bioisosteres for carboxylic acids and amides, which can enhance metabolic stability and improve pharmacokinetic profiles. The title compound, 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one, incorporates a bulky tert-butyl group, which can impart unique steric and electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document provides a comprehensive guide for the synthesis of this compound, detailing two reliable protocols, the underlying chemical principles, and methods for its characterization.
Synthetic Strategy: An Overview
The synthesis of this compound hinges on the cyclization of a pivalic acid derivative. The most direct and efficient approach involves the use of pivalic acid hydrazide (also known as trimethylacetic acid hydrazide) as the key starting material. The core transformation is the introduction of a carbonyl group to effect the cyclization and form the desired 1,3,4-oxadiazol-2(3H)-one ring system. Two robust methods for achieving this are presented:
-
Method A: Cyclization using Triphosgene. Triphosgene serves as a solid, safer-to-handle substitute for the highly toxic phosgene gas. It reacts with the hydrazide to form an intermediate that readily cyclizes to the target oxadiazolone.
-
Method B: Cyclization using 1,1'-Carbonyldiimidazole (CDI). CDI is a mild and effective reagent for activating carboxylic acids and their derivatives. It reacts with the hydrazide to form an activated intermediate that undergoes intramolecular cyclization.[1]
The choice between these methods may depend on reagent availability, scale of the reaction, and safety considerations. Both methods are reliable and provide good yields of the desired product.
Part 1: Synthesis of Pivalic Acid Hydrazide (Starting Material)
The requisite starting material, pivalic acid hydrazide, can be synthesized from pivalic acid and hydrazine hydrate.
Protocol: Preparation of Pivalic Acid Hydrazide
This protocol is adapted from established procedures for hydrazide synthesis.[2][3]
Materials:
-
Pivalic acid
-
Hydrazine hydrate
-
n-Butanol
-
Toluene
-
Amorphous titanium dioxide (catalyst, optional but recommended for improved yield)[3]
-
Isopropyl ether (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add pivalic acid (1.0 eq), hydrazine hydrate (1.1-1.2 eq), n-butanol, and toluene.
-
If using a catalyst, add a catalytic amount of amorphous titanium dioxide.[3]
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst (if used).
-
Concentrate the filtrate under reduced pressure to obtain the crude pivalic acid hydrazide.
-
Recrystallize the crude product from isopropyl ether to yield pure pivalic acid hydrazide as a white solid.[2]
Part 2: Synthesis of this compound
Method A: Cyclization using Triphosgene
WARNING: Triphosgene is a toxic and corrosive solid that can release phosgene gas upon contact with moisture or heat. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
This protocol is based on general procedures for the synthesis of oxadiazolones using triphosgene.[4][5]
Materials:
-
Pivalic acid hydrazide
-
Triphosgene
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve pivalic acid hydrazide (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.1 eq) to the solution.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.36 eq) in anhydrous DCM to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature remains below 5 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Method B: Cyclization using 1,1'-Carbonyldiimidazole (CDI)
This method offers a milder alternative to the triphosgene protocol and is adapted from procedures utilizing CDI for the synthesis of related oxadiazolones.
Materials:
-
Pivalic acid hydrazide
-
1,1'-Carbonyldiimidazole (CDI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve pivalic acid hydrazide (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.1 eq) to the solution.
-
Add CDI (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding 1 M hydrochloric acid.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the target compound.
Quantitative Data Summary
| Reagent (Method A) | Molar Eq. | Molecular Weight ( g/mol ) |
| Pivalic Acid Hydrazide | 1.0 | 116.16 |
| Triphosgene | 0.36 | 296.75 |
| Triethylamine | 2.1 | 101.19 |
| Reagent (Method B) | Molar Eq. | Molecular Weight ( g/mol ) |
| Pivalic Acid Hydrazide | 1.0 | 116.16 |
| 1,1'-Carbonyldiimidazole | 1.1 | 162.15 |
| Triethylamine | 1.1 | 101.19 |
Characterization and Structural Elucidation
The structure of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, likely in the range of δ 1.3-1.5 ppm. A broad singlet corresponding to the N-H proton of the oxadiazolone ring may also be observed.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as two signals for the carbonyl and the C5 carbon of the oxadiazole ring. The chemical shifts for the oxadiazole ring carbons (C2 and C5) are typically in the range of 150-170 ppm.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic C=O stretching vibration for the cyclic carbonyl group, typically around 1750-1780 cm⁻¹. A C=N stretching vibration for the oxadiazole ring is expected around 1600-1650 cm⁻¹. An N-H stretching band may also be present around 3100-3300 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₆H₁₀N₂O₂ = 142.16 g/mol ).
Mechanistic Insights
The formation of the 1,3,4-oxadiazol-2(3H)-one ring from pivalic acid hydrazide proceeds through a cyclization reaction involving a carbonyl source.
In Method A , triphosgene acts as a phosgene equivalent. The more nucleophilic terminal nitrogen of the pivalic hydrazide attacks the carbonyl carbon of phosgene (generated in situ), leading to the formation of an N-acyl isocyanate intermediate after the elimination of HCl. This intermediate then undergoes a rapid intramolecular cyclization to form the stable 1,3,4-oxadiazol-2(3H)-one ring.
In Method B , CDI activates the pivalic hydrazide by reacting with the terminal amino group to form an N-acylimidazolide intermediate. The lone pair of electrons on the secondary nitrogen of the hydrazide then attacks the carbonyl carbon of the imidazolide, followed by the elimination of an imidazole molecule to yield the final cyclized product. This method is generally milder and avoids the use of highly toxic reagents.
Conclusion
This application note provides detailed and reliable protocols for the synthesis of this compound, a valuable building block in drug discovery. Both the triphosgene and CDI-mediated methods are effective, with the choice of method depending on the specific laboratory setup and safety considerations. The provided information on the reaction mechanisms and expected characterization data will aid researchers in the successful synthesis and verification of this important chemical entity.
References
- Reddy, T. S., et al. (2013). Synthesis of Novel 5-(3-t-Butyl-1H-Pyrazol-5-yl)-2-Substituted-1,3,4-Oxadiazoles. Indian Journal of Heterocyclic Chemistry, 22(3), 273-278.
- Iyer, K. S., et al. (2022). A Mild and Efficient Synthesis of Thioesters from Carboxylic Acids. Organic Syntheses, 99, 274-290.
- Maftei, C.-V., et al. (2011). Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Revue Roumaine de Chimie, 56(10), 989-994.
-
Komogortsev, A. N., et al. (2023). 1,1′-Carbonyldiimidazole-mediated transformation of allomaltol containing hydrazides into substituted 3-acetyltetronic acids. Organic & Biomolecular Chemistry, 21(36), 7224-7230. [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
A decade review of triphosgene and its applications in organic reactions. (2018). National Center for Biotechnology Information. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (2003). Indian Journal of Chemistry. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2021). National Center for Biotechnology Information. [Link]
-
Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally active, nonulcerogenic antiinflammatory agents. (1991). ACS Publications. [Link]
-
PREPARATION OF 5-SUBSTITUTED-1,3,4-OXADIAZOL-2(3H)ONES AND THEIR REACTIONS. (1955). ACS Publications. [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). ScienceDirect. [Link]
-
Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[4][7]Triazolo[4,3-a]pyridines. (2016). ACS Publications. [Link]
-
1,1′-Carbonyldiimidazole-mediated transformation of allomaltol containing hydrazides into substituted 3-acetyltetronic acids. (2023). Royal Society of Chemistry. [Link]
-
Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2020). ResearchGate. [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2022). National Center for Biotechnology Information. [Link]
-
Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. (2016). National Center for Biotechnology Information. [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). National Center for Biotechnology Information. [Link]
-
Synthesis of cyclic peptides and cyclic proteins via ligation of peptide hydrazides. (2012). National Center for Biotechnology Information. [Link]
-
Propanoic acid, 2,2-dimethyl-, hydrazide. (n.d.). Organic Syntheses. [Link]
- Preparation of pivaloyl hydrazide. (1995).
-
Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (2016). ResearchGate. [Link]
-
Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (2011). Der Pharma Chemica. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open. [Link]
Sources
- 1. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA2135449A1 - Preparation of pivaloyl hydrazide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 7. jchemrev.com [jchemrev.com]
Synthetic Routes for 5-tert-butyl-1,3,4-oxadiazol-2-one: An Application Guide for Researchers
Introduction: The Significance of the 1,3,4-Oxadiazol-2-one Scaffold
The 1,3,4-oxadiazol-2-one moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a valuable bioisostere for ester and amide functionalities. The incorporation of a bulky tert-butyl group at the 5-position can enhance lipophilicity and modulate the pharmacokinetic profile of a molecule, making 5-tert-butyl-1,3,4-oxadiazol-2-one a key building block for the synthesis of novel therapeutic agents. This guide provides detailed, field-proven protocols for the synthesis of this important compound, explaining the rationale behind the experimental choices to ensure reproducibility and success.
Strategic Overview: Pathways to the 1,3,4-Oxadiazol-2-one Core
The construction of the 1,3,4-oxadiazol-2-one ring system from an acylhydrazide precursor is the most common and efficient strategy. The core transformation involves the reaction of the acylhydrazide with a carbonylating agent to form the five-membered heterocycle. This guide will detail two primary synthetic routes: the widely used phosgene-equivalent approach and a greener, phosgene-free alternative.
Diagram of Synthetic Strategies
Caption: Overview of the primary synthetic routes to 5-tert-butyl-1,3,4-oxadiazol-2-one.
Part 1: Synthesis of the Key Precursor: Pivaloyl Hydrazide
A reliable synthesis of the starting material is paramount. Pivaloyl hydrazide can be efficiently prepared from pivaloyl chloride and hydrazine. An aqueous environment is surprisingly effective for this reaction, minimizing the formation of the 1,2-diacylhydrazine byproduct.[1]
Protocol 1: Preparation of Pivaloyl Hydrazide
Materials and Reagents:
| Reagent | Grade | Supplier | Notes |
| Trimethylacetyl chloride (Pivaloyl chloride) | ≥99% | Standard Supplier | Handle in a fume hood. |
| Hydrazine hydrate (35% aqueous solution) | Reagent | Standard Supplier | Corrosive and toxic. |
| Sodium hydroxide | ACS Reagent | Standard Supplier | |
| Deionized Water | |||
| Toluene | Anhydrous | Standard Supplier | |
| Isopropyl ether | Anhydrous | Standard Supplier |
Experimental Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermocouple, dissolve sodium hydroxide (12.87 g, 322 mmol) in 400 mL of deionized water.
-
Addition of Hydrazine: To the stirred solution, add a 35% aqueous solution of hydrazine (36.83 g, 400 mmol) in one portion.
-
Cooling: Cool the reaction mixture to an internal temperature of -5 to 0 °C using an ice-water/acetone bath.
-
Addition of Pivaloyl Chloride: Add trimethylacetyl chloride (38.6 mL, 320 mmol) dropwise over 40-60 minutes, ensuring the internal temperature is maintained between -5 and 0 °C.[2]
-
Work-up:
-
Transfer the reaction mixture to a pear-shaped flask and concentrate to a volume of approximately 100 mL by rotary evaporation.[2]
-
Filter the resulting suspension to remove the 1,2-dipivaloylhydrazine byproduct.
-
Further concentrate the filtrate to about 40 mL and add 100 mL of toluene.
-
Transfer the solution to a flask equipped with a Dean-Stark apparatus and distill at atmospheric pressure until water is no longer collected.
-
Reduce the volume of the remaining toluene solution to approximately 40 mL.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product as a colorless oil that solidifies upon standing.[2]
-
-
Purification: Recrystallize the solid from 100 mL of isopropyl ether to afford pivaloyl hydrazide as a white solid.
Expected Yield: 50-55%
Part 2: Synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-one
Route 1: Cyclization using a Phosgene Equivalent (Triphosgene)
This is the most established method for the synthesis of 1,3,4-oxadiazol-2-ones from acyl hydrazides.[3] Triphosgene serves as a solid, safer-to-handle substitute for the highly toxic phosgene gas.[4] The reaction proceeds in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrogen chloride generated.
Causality Behind Experimental Choices:
-
Triphosgene: It acts as a source of phosgene in situ, which is the active carbonylating agent. One mole of triphosgene is equivalent to three moles of phosgene.
-
Triethylamine: This base is crucial for scavenging the HCl produced during the reaction, driving the equilibrium towards product formation and preventing side reactions.
-
Anhydrous Solvent (e.g., Benzene or Dichloromethane): The reaction is sensitive to moisture, which can hydrolyze triphosgene and the reaction intermediates.
Diagram of the Triphosgene-Mediated Cyclization Workflow
Caption: Step-by-step workflow for the synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-one using triphosgene.
Protocol 2: Triphosgene-Mediated Synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-one
Materials and Reagents:
| Reagent | Grade | Supplier | Notes |
| Pivaloyl hydrazide | As synthesized in Protocol 1 | ||
| Triphosgene | ≥98% | Standard Supplier | EXTREMELY TOXIC. Handle with extreme caution in a certified fume hood. |
| Triethylamine | Anhydrous, ≥99.5% | Standard Supplier | |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | |
| Deionized Water | |||
| Saturated Sodium Bicarbonate Solution | |||
| Brine | |||
| Anhydrous Magnesium Sulfate |
Experimental Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add pivaloyl hydrazide (1.0 eq) and anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (2.1 eq) to the suspension.
-
Cooling: Cool the mixture to an internal temperature of 0-5 °C in an ice bath.
-
Addition of Triphosgene: While maintaining the temperature between 0-5 °C, add triphosgene (0.36 eq) in small portions over 30-45 minutes.[5] An exothermic reaction will be observed.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization or flash column chromatography on silica gel.
Safety Precautions for Triphosgene:
-
Extreme Toxicity: Triphosgene is a solid but can decompose to release highly toxic phosgene gas, especially in the presence of moisture or nucleophiles.[6] It is fatal if inhaled and causes severe skin burns and eye damage.[5]
-
Handling: Always handle triphosgene in a well-ventilated and certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles with a face shield.[5]
-
Quenching and Disposal: Unused triphosgene and reaction mixtures containing it must be quenched carefully with a basic solution (e.g., sodium hydroxide) in a fume hood before disposal according to institutional guidelines.
Route 2: Phosgene-Free Synthesis using Carbon Dioxide
A greener and safer alternative to the use of phosgene and its equivalents involves the use of carbon dioxide as the C1 synthon.[8] This method avoids the handling of highly toxic reagents.
Causality Behind Experimental Choices:
-
Carbon Dioxide: Acts as an inexpensive, non-toxic, and readily available carbonyl source.
-
Base (e.g., Potassium Hydroxide): Activates the hydrazide and facilitates the reaction with CO2.
-
Solvent (e.g., Ethanol): A common and relatively benign solvent for this transformation.
Protocol 3: CO2-Mediated Synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-one
Materials and Reagents:
| Reagent | Grade | Supplier | Notes |
| Pivaloyl hydrazide | As synthesized in Protocol 1 | ||
| Potassium hydroxide | ACS Reagent | Standard Supplier | |
| Ethanol | Anhydrous | Standard Supplier | |
| Carbon Dioxide | Gas Cylinder | ||
| Hydrochloric Acid (concentrated) | ACS Reagent | Standard Supplier |
Experimental Procedure:
-
Reaction Setup: Dissolve pivaloyl hydrazide (1.0 eq) in ethanol in a three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Addition of Base: Add potassium hydroxide (1.1 eq) to the solution and stir until it dissolves.
-
Reaction with CO2: Bubble carbon dioxide gas through the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in water and cool in an ice bath.
-
Acidify the solution to pH 2-3 with concentrated hydrochloric acid to precipitate the product.
-
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent if necessary.
Characterization and Expected Results
5-tert-butyl-1,3,4-oxadiazol-2-one
-
CAS Number: 7120-86-7[9]
-
Molecular Formula: C₆H₁₀N₂O₂[9]
-
Molecular Weight: 142.16 g/mol [9]
-
Appearance: White solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~1.3-1.4 (s, 9H, C(CH₃)₃), ~9.5-10.5 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~27.0 (C(C H₃)₃), ~33.0 (C (CH₃)₃), ~155.0 (C=O), ~160.0 (C5).
-
IR (KBr, cm⁻¹): ~3200-3000 (N-H stretch), ~2970 (C-H stretch), ~1780 (C=O stretch), ~1640 (C=N stretch).
-
Mass Spectrometry (EI): m/z (%) 142 (M⁺), 127 ([M-CH₃]⁺), 85 ([M-C(CH₃)₃]⁺), 57 ([C(CH₃)₃]⁺).
(Note: The spectral data provided are estimations based on the structure and data for similar compounds and should be confirmed experimentally.)
Conclusion
This guide provides two robust and detailed synthetic routes for the preparation of 5-tert-butyl-1,3,4-oxadiazol-2-one. The triphosgene-mediated approach is a classic and high-yielding method, though it requires stringent safety precautions. The carbon dioxide-based synthesis offers a safer and more environmentally friendly alternative. Both protocols, starting from the well-defined synthesis of pivaloyl hydrazide, are designed to be self-validating and provide researchers with the necessary information to confidently synthesize this valuable building block for drug discovery and development.
References
-
Department of Chemistry, University of Toronto. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Available at: [Link]
-
Singh, S. K. (1993). Safe handling of diphosgene, triphosgene. ACS Publications - American Chemical Society. Available at: [Link]
-
Organic Syntheses. S,S-Di(pyridin-2-yl)carbonodithioate. Available at: [Link]
-
Song, F., et al. (2019). Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. Organic Letters. Available at: [Link]
-
Organic Syntheses. Propanoic acid, 2,2-dimethyl-, hydrazide. Available at: [Link]
- Al-Saad, M., et al. (2007). Triphosgene in Heterocyclic Chemistry, Novel Synthesis of Pyrazolo (2, 3-c) Quinazoline from 2-Acetamido Acetophenone Hydrazone. Asian Journal of Chemistry.
-
Suen, S.-Y., et al. (2014). synthesis of 5-substituted-3H-[5][7]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). RSC Advances.
-
Organic Syntheses. PREPARATION OF N-BENZOYL-N'-PIVALOYLHYDRAZINE AND 2-tert-BUTYL-5-PHENYL-1,3,4-OXADIAZOLE. Available at: [Link]
-
Song, F., et al. (2019). Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. PubMed. Available at: [Link]
- Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute.
- Cotarca, L., & Eckert, H. (2004).
-
Organic Syntheses. Propanoic acid, 2,2-dimethyl-, hydrazide. Available at: [Link]
- European Patent Office. EP0653419A1 - Preparation of pivaloyl hydrazide.
-
A decade review of triphosgene and its applications in organic reactions - PMC. Available at: [Link]
-
One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Al-Saad, M., et al. Triphosgene in Heterocyclic Chemistry, Novel Synthesis of Pyrazolo (2, 3-c) Quinazoline from 2-Acetamido Acetophenone Hydrazone. Asian Journal of Chemistry.
-
Organic Syntheses. ASYMMETRIC SYNTHESIS OF (R)-N,N-DIBENZYL-1-PHENYLPROPAN-1-AMINE. Available at: [Link]
- Mullican, M. D., et al. (1993). Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally-active, nonulcerogenic antiinflammatory agents. Journal of Medicinal Chemistry.
-
Organic Syntheses. Propanoic acid, 2,2-dimethyl-, hydrazide. Available at: [Link]
- Google Patents. CA2135449A1 - Preparation of pivaloyl hydrazide.
-
European Patent Office. EP 0653419 B1 - Preparation of pivaloyl hydrazide. Available at: [Link]
-
ResearchGate. synthesis of 5-substituted-3H-[5][7]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). Available at: [Link]
-
ResearchGate. Preparation of Pivaloyl Hydrazide in Water. Available at: [Link]
-
Organic Syntheses. Propanoic acid, 2,2-dimethyl-, hydrazide. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. rsc.org [rsc.org]
- 6. chembk.com [chembk.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. 7120-86-7 | 5-Tert-butyl-1,3,4-oxadiazol-2-ol - Moldb [moldb.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes & Protocols: Streamlined One-Pot Synthesis of 1,3,4-Oxadiazole Derivatives for Drug Discovery
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif of immense interest to the medicinal chemistry community.[1][2] Its rigid, planar structure and favorable electronic properties make it a valuable pharmacophore and a bioisosteric replacement for amide and ester functionalities, often enhancing pharmacokinetic properties and metabolic stability.[3][4] Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anti-tubercular properties.[1][2][5][6][7] This versatility has established the 1,3,4-oxadiazole as a "privileged scaffold" in modern drug development, appearing in approved drugs such as the antiretroviral agent Raltegravir.[3]
Traditionally, the synthesis of these vital compounds involves multi-step procedures that are often time-consuming, generate significant waste, and require the isolation of intermediates. One-pot synthesis has emerged as a superior strategy, offering a streamlined, efficient, and more environmentally benign approach by combining multiple reaction steps into a single operation without isolating intermediates. This guide provides a detailed overview of the principles, methodologies, and a practical, field-proven protocol for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, tailored for researchers in drug discovery and development.
Core Principle: From Carboxylic Acids to Oxadiazoles in a Single Flask
The most common and versatile one-pot strategies for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involve the condensation of a carboxylic acid with a hydrazide, followed by a cyclodehydration event. The entire cascade occurs within a single reaction vessel, obviating the need for intermediate purification.
The generalized mechanism proceeds through two key stages:
-
N-Acylation: The first carboxylic acid (R¹COOH) is activated and reacts with an acylhydrazide (R²CONHNH₂) to form a crucial 1,2-diacylhydrazine intermediate (also known as a diacylhydrazine).
-
Cyclodehydration: This intermediate is then subjected to a dehydrating agent, which promotes the intramolecular cyclization and elimination of a water molecule to form the stable 1,3,4-oxadiazole ring.
The choice of coupling and dehydrating agents is critical and dictates the reaction conditions and substrate scope.
Caption: General mechanistic workflow for the one-pot synthesis of 1,3,4-oxadiazoles.
Comparative Overview of Common One-Pot Methodologies
A variety of reagents have been developed to facilitate the one-pot synthesis of 1,3,4-oxadiazoles, each with distinct advantages. The choice of method often depends on the substrate's functional group tolerance, desired reaction conditions (e.g., temperature), and scalability.
| Method / Key Reagent(s) | Starting Materials | Typical Conditions | Yields | Key Advantages & Considerations | Reference |
| TCCA (Trichloroisocyanuric acid) | Carboxylic Acid + Hydrazide | Ambient temperature, CH₂Cl₂ or ACN | Good to Excellent | Mild, efficient, and environmentally friendly; avoids harsh acid catalysts.[1][8] | [1][8] |
| HATU / Burgess Reagent | Carboxylic Acid + Acylhydrazide | Room temperature | 63-96% | Mild conditions, tolerant of many functional groups. Two-stage addition in one pot.[9] | [9] |
| POCl₃ (Phosphorus oxychloride) | Carboxylic Acid + Hydrazide | Reflux | Variable, often good | A classic, powerful, and cost-effective dehydrating agent. Can be harsh for sensitive substrates.[10][11] | [10][11] |
| TsCl / Pyridine | Diacylhydrazine (formed in situ) | Variable | Good | A common method for cyclodehydration; the base is crucial for the reaction.[10] | [10] |
| CDI / Ph₃P / CBr₄ | Carboxylic Acid + Acylhydrazide | Room temperature | Good | CDI acts as an acid activator. Avoids strong acids.[12][13] | [12] |
| NIITP (N-Isocyaniminotriphenylphosphorane) | Carboxylic Acid | 80 °C, Dioxane | Good | Allows for subsequent C-H functionalization in the same pot, creating highly diverse products.[3][14] | [3][14] |
Field-Proven Protocol: TCCA-Mediated One-Pot Synthesis
This protocol details an efficient, mild, and reliable one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using Trichloroisocyanuric acid (TCCA) as both an oxidizing and cyclodehydrating agent.[1][8] Its primary advantage lies in the ambient reaction temperature and the avoidance of corrosive reagents.
Principle: A carboxylic acid and a hydrazide are stirred in an appropriate solvent. TCCA is added portion-wise to facilitate a direct oxidative cyclodehydration, yielding the desired 1,3,4-oxadiazole.
Materials and Reagents:
-
Substrates: Aryl/Alkyl Carboxylic Acid (1.0 equiv), Aryl/Alkyl Hydrazide (1.0 equiv)
-
Reagent: Trichloroisocyanuric acid (TCCA, ~0.4-0.5 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous
-
Work-up: Saturated sodium bicarbonate (NaHCO₃) solution, water, brine
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel (optional), standard glassware for extraction, rotary evaporator, flash chromatography system.
Caption: Step-by-step laboratory workflow for TCCA-mediated synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 equiv) and the hydrazide (1.0 mmol, 1.0 equiv).
-
Causality: Using equimolar amounts of reactants ensures efficient conversion. Starting with dry glassware is crucial as TCCA can react with water.
-
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 10-15 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Causality: Anhydrous solvent is used to prevent premature decomposition of the TCCA and ensure the reaction proceeds efficiently. DCM is a good choice due to its inertness and ease of removal.
-
-
TCCA Addition: Slowly add TCCA (0.4 mmol, 0.4 equiv) to the stirring solution in small portions over 10-15 minutes.
-
Causality: Portion-wise addition helps to control the reaction rate and dissipate any heat generated, preventing potential side reactions. TCCA is a powerful reagent, and controlled addition is a key safety and efficiency measure.
-
-
Reaction Monitoring: Allow the reaction to stir at ambient temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Causality: TLC is a rapid and effective way to determine the endpoint of the reaction, preventing unnecessary reaction time or incomplete conversion.
-
-
Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL). Stir vigorously for 10 minutes.
-
Causality: The NaHCO₃ solution neutralizes any acidic byproducts and quenches the reactivity of any remaining TCCA. Slow addition is critical to safely manage any gas evolution.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (1 x 15 mL) and brine (1 x 15 mL).
-
Causality: The aqueous washes remove inorganic salts and water-soluble impurities. The final brine wash helps to pre-dry the organic layer, improving the efficiency of the subsequent drying step.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
Causality: Purification is essential to remove non-polar byproducts (e.g., from TCCA) and any unreacted starting materials, ensuring the final compound is of high purity for biological testing.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive/wet TCCA or solvent. 2. Poor quality starting materials. 3. Insufficient reaction time. | 1. Use freshly opened or properly stored TCCA and anhydrous solvents. 2. Verify the purity of the carboxylic acid and hydrazide. 3. Allow the reaction to run longer, continuing to monitor by TLC. |
| Reaction Stalls | The specific substrate combination is not reactive enough under mild conditions. | Consider a more powerful dehydrating system, such as POCl₃ at elevated temperatures, but be aware of potential functional group incompatibilities. |
| Multiple Spots on TLC | 1. Formation of side products. 2. Decomposition of starting material or product. | 1. Ensure slow, controlled addition of TCCA. 2. Maintain ambient temperature; do not heat unless necessary. Optimize the purification strategy. |
| Difficult Purification | Byproducts have similar polarity to the desired product. | 1. Optimize the solvent system for flash chromatography (try different solvent combinations like DCM/Methanol). 2. Attempt recrystallization from a variety of solvent systems. |
Conclusion and Outlook
One-pot synthesis represents a powerful and practical approach for the efficient construction of 1,3,4-oxadiazole libraries. The TCCA-mediated protocol described here is a prime example of a mild, modern method that provides high yields while avoiding harsh conditions, making it highly suitable for the complex scaffolds often encountered in drug discovery programs. By streamlining the synthetic process, these one-pot strategies enable researchers to accelerate the design-make-test-analyze cycle, ultimately facilitating the discovery of novel therapeutic agents.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Google Scholar.
-
A mild, one-pot preparation of 1,3,4-oxadiazoles. (2009). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Retrieved January 18, 2026, from [Link]
-
Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. (n.d.). Open Access Journals. Retrieved January 18, 2026, from [Link]
-
Possible applications of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]
-
A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides. (n.d.). Sci-Hub. Retrieved January 18, 2026, from [Link]
-
Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Retrieved January 18, 2026, from [Link]
-
An efficient one pot synthesis of 1,3,4-oxadiazoles. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. (2006). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. jchemrev.com [jchemrev.com]
- 3. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. | Semantic Scholar [semanticscholar.org]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sci-Hub. A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides / Tetrahedron Letters, 2006 [sci-hub.box]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Guide to the Purification of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one, a substituted heterocyclic compound, represents a valuable scaffold in medicinal chemistry and drug discovery programs.[1][2][3] The biological activity and reliability of screening data are directly contingent on the purity of the compound. This application note provides a comprehensive guide to the purification of this target molecule, moving beyond a simple list of steps to explain the underlying principles and rationale for key experimental decisions. We present two primary, field-proven methodologies: recrystallization and silica gel column chromatography. This guide includes detailed, step-by-step protocols, strategies for method selection, and procedures for purity validation, ensuring researchers can obtain high-purity material for their studies.
Introduction and Compound Profile
The 1,3,4-oxadiazole ring is a prominent feature in many pharmacologically active agents, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][4][5] The 5-tert-butyl substituted variant, this compound, is of interest for its specific physicochemical properties.[6][7] Achieving a purity level of >95%, and often >99%, is essential for its application in drug development to ensure that observed biological effects are attributable to the compound itself and not to residual impurities.
Common synthetic routes to 1,3,4-oxadiazol-2(3H)-ones involve the cyclization of N-acylhydrazines or related intermediates.[8][9] These reactions can leave behind starting materials, reagents, and side-products. This guide is designed to systematically remove such contaminants.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7120-86-7 | [6] |
| Molecular Formula | C₆H₁₀N₂O₂ | [6] |
| Molecular Weight | 142.16 g/mol | [6] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity (Commercial) | Typically 95+% | [6] |
Strategic Approach to Purification
The choice of purification method depends on the scale of the synthesis and the nature of the impurities. A logical workflow ensures efficiency and high-quality results.
Caption: General purification workflow.
Protocol 1: Purification by Recrystallization
Recrystallization is the preferred method for large quantities of material (>1 g) when the product is the major component and impurities have significantly different solubility profiles. It is a cost-effective and scalable technique. Many 1,3,4-oxadiazole derivatives are successfully purified by recrystallization from solvents like ethanol or methanol.[1][4][10][11]
Principle of Operation
This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solution becomes supersaturated, forcing the desired compound to crystallize out, leaving impurities behind in the solvent (mother liquor).
Step-by-Step Methodology
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small batches of the crude product with various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water, or mixtures thereof) to find the optimal system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities (dust, solid reagents) are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling can be further promoted by placing the flask in an ice bath for 15-30 minutes.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly to remove residual solvent. This is typically done in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purification by Flash Column Chromatography
When recrystallization is ineffective due to a complex mixture of impurities or impurities with similar solubility, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[2][12]
Principle of Operation
The crude mixture is applied to the top of a column packed with silica gel. A solvent system (eluent) is then passed through the column. Compounds with lower polarity spend less time adsorbed to the polar silica gel and travel down the column faster, while more polar compounds are retained longer. This differential migration allows for the separation and collection of the desired compound in pure fractions.
Step-by-Step Methodology
-
Eluent Selection via TLC: Thin-Layer Chromatography (TLC) is essential for determining the appropriate solvent system.
-
Spot the crude mixture on a TLC plate.
-
Develop the plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate).
-
The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf (retention factor) value of approximately 0.3-0.4.
-
Table 2: Example TLC Eluent System Development
| Hexane:Ethyl Acetate Ratio | Observation | Recommendation |
| 9:1 | All spots remain at the baseline (Rf ≈ 0). | Too non-polar. Increase ethyl acetate. |
| 1:1 | All spots run with the solvent front (Rf ≈ 1). | Too polar. Decrease ethyl acetate. |
| 7:3 | Product Rf = 0.35, impurities at 0.1 and 0.6. | Optimal. Use for column. |
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 7:3 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and mix it with a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitoring: Monitor the separation by spotting collected fractions onto TLC plates.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 7120-86-7 | 5-Tert-butyl-1,3,4-oxadiazol-2-ol - Moldb [moldb.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. connectjournals.com [connectjournals.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
analytical methods for 5-tert-butyl-1,3,4-oxadiazol-2-one characterization
An Application Guide to the Comprehensive Analytical Characterization of 5-tert-butyl-1,3,4-oxadiazol-2-one
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its wide array of biological activities and unique physicochemical properties.[1][2][3] These five-membered heterocyclic compounds are integral to the development of novel therapeutic agents, including those with antibacterial, antifungal, and anticancer properties.[2][4][5] Within this important class of molecules, 5-tert-butyl-1,3,4-oxadiazol-2-one (C₆H₁₀N₂O₂) stands out as a key building block.[6][7] Its tert-butyl group provides steric bulk and lipophilicity, which can significantly influence molecular interactions and pharmacokinetic properties.
Accurate and comprehensive analytical characterization is a non-negotiable prerequisite for advancing any compound from discovery to application. For 5-tert-butyl-1,3,4-oxadiazol-2-one, robust analytical methods are essential for confirming its chemical identity, determining its purity, and ensuring the reproducibility of scientific findings. This guide provides a detailed overview of the primary analytical techniques and validated protocols for the definitive characterization of this compound, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of a compound's basic properties is the first step in its analytical journey.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [6] |
| Molecular Weight | 142.16 g/mol | [6] |
| CAS Number | 7120-86-7 | [6] |
| Appearance | Typically a white solid | [8] |
Part 1: Structural Elucidation via Spectroscopic Methods
Spectroscopic techniques are indispensable for providing an unambiguous confirmation of a molecule's atomic connectivity and functional groups.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the precise structure of organic molecules in solution, offering detailed information about the chemical environment of each proton and carbon atom.[1][9]
Causality Behind Experimental Choices:
-
Solvent Selection: A deuterated solvent that fully dissolves the compound is critical.[1] Chloroform-d (CDCl₃) is an excellent first choice for many nonpolar to moderately polar organic molecules due to its good dissolving power and relatively simple solvent signal. DMSO-d₆ is a suitable alternative for more polar compounds.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point at 0.00 ppm for accurate chemical shift determination.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of purified 5-tert-butyl-1,3,4-oxadiazol-2-one in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]
-
Internal Standard: Add a trace amount of tetramethylsilane (TMS) as an internal standard.[1]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, often using a broadband proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and enhance signal intensity.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
Expected Spectral Data and Interpretation:
| Technique | Expected Chemical Shift (δ, ppm) | Signal Multiplicity | Assignment & Rationale |
| ¹H NMR | ~ 1.4 ppm | Singlet (s) | 9 equivalent protons of the tert-butyl group. The singlet multiplicity is due to the absence of adjacent protons. |
| ¹³C NMR | ~ 160-165 ppm | Singlet | C2 (C=O) of the oxadiazole ring. This downfield shift is characteristic of carbonyl carbons in a heterocyclic system.[1] |
| ~ 155-160 ppm | Singlet | C5 of the oxadiazole ring, attached to the tert-butyl group. | |
| ~ 28-30 ppm | Singlet | Quaternary carbon of the tert-butyl group. | |
| ~ 25-28 ppm | Singlet | Three equivalent methyl carbons of the tert-butyl group. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues through fragmentation patterns.[1][4]
Causality Behind Experimental Choices:
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 5-tert-butyl-1,3,4-oxadiazol-2-one. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear indication of the molecular weight.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., quadrupole or time-of-flight) separates ions based on their m/z ratio.[1]
-
Data Analysis: Identify the molecular ion peak. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.
Expected Spectral Data:
-
Molecular Ion Peak: An intense signal at m/z ≈ 143.08, corresponding to the protonated molecule [C₆H₁₀N₂O₂ + H]⁺.
-
Potential Fragments: While ESI is a soft technique, some fragmentation may occur. A common fragmentation pathway for related oxadiazoles involves cleavage of the ring or loss of substituents.[10] A potential fragment could be observed from the loss of the tert-butyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing valuable information about the presence of specific functional groups.[11]
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Mix a small amount of the compound (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder.
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle to create a fine, homogeneous powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~ 3100-3300 | N-H Stretch | Indicates the presence of the tautomeric -ol form or intermolecular hydrogen bonding. |
| ~ 2960-2870 | C-H Stretch | Aliphatic C-H bonds of the tert-butyl group.[12] |
| ~ 1750-1790 | C=O Stretch | Carbonyl group of the oxadiazol-2-one ring, a very strong and characteristic peak.[11] |
| ~ 1610-1640 | C=N Stretch | Imine bond within the 1,3,4-oxadiazole ring.[12][13] |
| ~ 1050-1150 | C-O-C Stretch | Asymmetric stretch of the ether linkage within the heterocyclic ring.[14] |
Part 2: Purity Assessment via Chromatographic Methods
Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or starting materials, thereby allowing for accurate purity assessment.[1]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common and versatile mode for analyzing moderately polar organic compounds.[1] It separates molecules based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC, providing excellent retention and separation for a wide range of organic molecules based on hydrophobicity.[1][15]
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is used.[1] A gradient elution (where the organic solvent percentage is increased over time) is often employed to ensure that both early and late-eluting impurities are effectively separated and eluted with good peak shape.[1][15]
-
Detector: A UV-Vis or Photodiode Array (PDA) detector is ideal, as the oxadiazole ring contains a chromophore that absorbs UV light. A PDA detector has the added advantage of providing spectral information across a range of wavelengths for each peak.
Overall Analytical Workflow
Caption: Comprehensive workflow for the characterization of 5-tert-butyl-1,3,4-oxadiazol-2-one.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.[1]
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter to remove particulates.[1]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[15]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[1]
-
Injection Volume: 10 µL.
-
Detection: Monitor at the wavelength of maximum absorbance (λmax), determined by UV-Vis spectroscopy (e.g., 235 nm).[15]
-
-
Data Analysis: Integrate the peak areas from the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The retention time serves as a characteristic identifier under these specific conditions.[1]
HPLC Protocol Workflow
Caption: Step-by-step workflow for HPLC purity analysis.
Part 3: Thermal Properties Assessment
Thermal analysis techniques provide critical information about the material's stability at different temperatures and its physical transitions.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine transition temperatures, such as melting point.[16]
-
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a compound.[16]
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum TGA/DSC pan.[17]
-
Instrumentation: Place the sample pan and an empty reference pan into the TGA/DSC instrument.
-
Analysis Conditions:
-
Data Analysis:
Conclusion
The combination of NMR, MS, and FTIR spectroscopy provides an unassailable confirmation of the chemical structure of 5-tert-butyl-1,3,4-oxadiazol-2-one. Chromatographic analysis, primarily through a validated RP-HPLC method, delivers a quantitative measure of purity, which is critical for any downstream application. Finally, thermal analysis by DSC and TGA establishes the compound's melting point and thermal stability. By systematically applying the protocols detailed in this guide, researchers can ensure the quality, identity, and integrity of their material, forming a solid foundation for reliable and reproducible scientific research.
References
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.
- Deshpande, et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme.
- Asnani, A. J., et al. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH.
- ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- PMC. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central.
- Gastaldi, et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications.
- Various Authors. (2025). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
- The Royal Society of Chemistry. (2008). Supplementary Information. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.
- Cortizo, M., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- Smolecule. (2024). 5-tert-butyl-N-[(5-ethylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine.
- Kudelko, A., et al. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. NIH.
- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
- Moldb. (n.d.). 7120-86-7 | 5-Tert-butyl-1,3,4-oxadiazol-2-ol.
- Kumar, A., et al. (n.d.). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol.
- RJPT. (n.d.). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4).
-
Sahu, N. (2024). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research, 02(01), 07-13. Available from: [Link]
- Various Authors. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC.
- MDPI. (n.d.). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability.
- Naredla, S. T., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 11(08).
- PMC. (n.d.). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. PubMed Central.
- Kumar, K. A., et al. (2012). Comprehensive Review On The Chemistry Of 1,3,4-Oxadiazoles And Their Applications. International Journal of ChemTech Research, 4(4), 1782-1791.
- MySkinRecipes. (n.d.). 5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-amine.
- NETZSCH. (2019). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. 7120-86-7 | 5-Tert-butyl-1,3,4-oxadiazol-2-ol - Moldb [moldb.com]
- 7. 5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-amine [myskinrecipes.com]
- 8. Buy 5-tert-butyl-N-[(5-ethylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine [smolecule.com]
- 9. journals.stmjournals.com [journals.stmjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. updatepublishing.com [updatepublishing.com]
- 12. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. iajps.com [iajps.com]
- 17. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability | MDPI [mdpi.com]
Application Notes & Protocols: A Tiered Strategy for In Vitro Screening of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Abstract
The 1,3,4-oxadiazole nucleus is a prominent scaffold in medicinal chemistry, recognized for conferring a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document provides a comprehensive, tiered in vitro screening strategy for 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one, a representative member of this class. We present a logical workflow progressing from foundational cytotoxicity and broad-spectrum bioactivity assays to specific, target-directed screening against key enzyme and receptor families. The protocols herein are designed to be robust and self-validating, providing researchers in drug discovery with a practical framework for characterizing novel oxadiazole derivatives.
Introduction: The Rationale for a Tiered Screening Approach
The 1,3,4-oxadiazole ring is considered a "privileged scaffold" due to its favorable metabolic stability and its ability to participate in hydrogen bonding, which facilitates interactions with diverse biological targets.[5] Derivatives have been investigated for a multitude of therapeutic applications.[4][6] Given this broad potential, a high-throughput, multi-faceted screening approach is necessary to efficiently identify and characterize the specific biological activities of a novel analogue like this compound.
A tiered or cascaded screening strategy is the most logical and resource-efficient method.[7] This approach uses broad, cost-effective assays in the initial tier to identify general bioactivity and toxicity, followed by more complex and specific assays in subsequent tiers to elucidate the mechanism of action and target engagement of promising "hits."
Figure 2: Simplified Gq-coupled GPCR signaling pathway.
Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs
This assay is a common high-throughput screening (HTS) method for identifying modulators of GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium. [8]
-
Materials:
-
A cell line stably expressing a target Gq-coupled GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.
-
-
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution. Incubate for 1 hour at 37°C.
-
Compound Addition: Place the cell plate into the FLIPR instrument. The instrument will add the test compound from a source plate while simultaneously reading the fluorescence.
-
Readout: The instrument measures the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonist activity. To test for antagonist activity, the compound is added before a known agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Max - Min response).
-
For agonists, plot the response against compound concentration to determine the EC₅₀ (effective concentration for 50% maximal response).
-
For antagonists, plot the inhibition of the agonist response against compound concentration to determine the IC₅₀.
-
Ion Channel Activity and Safety Screening
Purpose: Ion channels are critical drug targets and are also central to safety pharmacology. [9][10]For instance, inhibition of the hERG potassium channel can lead to cardiac arrhythmias, making hERG screening a mandatory step in drug development. [11] Protocol: High-Throughput Fluorescence-Based Ion Channel Assay
While automated patch-clamp electrophysiology is the gold standard, fluorescence-based assays using voltage- or ion-sensitive dyes offer higher throughput for initial screening. [12]
-
Principle: This assay uses a fluorescent dye whose intensity changes in response to alterations in membrane potential caused by ion channel activity. A depolarizing stimulus (e.g., high potassium buffer) is used to open voltage-gated channels, and the compound's effect on the resulting fluorescence change is measured.
-
Materials:
-
Cell line stably expressing the ion channel of interest (e.g., hERG).
-
Membrane potential-sensitive fluorescent dye kit.
-
Assay buffer and stimulus buffer (high potassium).
-
Fluorescence plate reader.
-
-
Procedure:
-
Cell Plating: Plate cells in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load cells with the membrane potential-sensitive dye according to the manufacturer's protocol.
-
Compound Incubation: Add serial dilutions of the test compound and incubate for a defined period (e.g., 15-30 minutes).
-
Stimulation & Readout: Place the plate in the reader. The instrument adds the stimulus buffer and records the fluorescence signal before and after stimulation.
-
-
Data Analysis:
-
The difference in fluorescence before and after stimulation represents the channel activity.
-
Calculate the percentage of inhibition caused by the compound relative to the vehicle control.
-
Determine the IC₅₀ from the dose-response curve.
-
Data Interpretation and Hit Prioritization
A successful screening campaign relies on rigorous data analysis and a clear strategy for prioritizing hits. [7][13]
-
Dose-Response: All active compounds should be confirmed through full dose-response curves to determine potency (IC₅₀/EC₅₀) and efficacy (maximal effect).
-
Selectivity: Compare the activity of a hit compound across different assays. For example, a compound that inhibits COX-2 with high potency but has low activity against COX-1 would be considered a selective inhibitor.
-
Therapeutic Index: A preliminary therapeutic index can be estimated by comparing the potency in a target-based assay (e.g., enzyme inhibition IC₅₀) with the general cytotoxicity IC₅₀. A larger ratio is desirable.
-
Data Management: Utilize a robust data management platform to capture, analyze, and visualize screening data, enabling efficient comparison across experiments and over time. [14]
Conclusion
The tiered screening cascade detailed in these application notes provides a systematic and efficient pathway for the in vitro characterization of this compound. By progressing from broad phenotypic assays to specific target-based evaluations, researchers can effectively identify promising biological activities, establish preliminary structure-activity relationships, and prioritize compounds for further, more complex studies such as mechanism of action and in vivo efficacy models. This structured approach maximizes the potential for discovering novel therapeutic leads from the versatile 1,3,4-oxadiazole chemical class.
References
-
Title: Ion Channel Assays. Source: Charles River Laboratories. URL: [Link]
-
Title: Recent progress in assays for GPCR drug discovery. Source: American Journal of Physiology-Cell Physiology. URL: [Link]
-
Title: Ion Channel Screening. Source: Assay Guidance Manual - NCBI Bookshelf. URL: [Link]
-
Title: Ion Channel Assays. Source: Reaction Biology. URL: [Link]
-
Title: Ion Channel Screening Assays. Source: Creative BioMart. URL: [Link]
-
Title: Screening Technologies for Ion Channel Targets in Drug Discovery. Source: Semantic Scholar. URL: [Link]
-
Title: In Vitro Cytotoxicity Assay. Source: Alfa Cytology. URL: [Link]
-
Title: How to Develop a Successful in vitro Screening Strategy. Source: International Biopharmaceutical Industry. URL: [Link]
-
Title: GPCR Screening Services. Source: Creative Bioarray. URL: [Link]
-
Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Source: Kosheeka. URL: [https://kosheeka.com/in-vitro-cytotoxicity-assays-applications-in-drug-discovery/]([Link] cytotoxicity-assays-applications-in-drug-discovery/)
-
Title: Screening for GPCR Ligands Using Surface Plasmon Resonance. Source: ACS Publications. URL: [Link]
-
Title: Advances in G Protein-Coupled Receptor High-throughput Screening. Source: PMC - NIH. URL: [Link]
-
Title: Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Source: NIH. URL: [Link]
-
Title: Tools for GPCR drug discovery. Source: PMC - NIH. URL: [Link]
-
Title: Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. Source: NIH. URL: [Link]
-
Title: In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der. Source: Chemical Methodologies. URL: [Link]
-
Title: Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Source: La Trobe University. URL: [Link]
-
Title: Update on in vitro cytotoxicity assays for drug development. Source: ResearchGate. URL: [Link]
-
Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Source: PMC - NIH. URL: [Link]
-
Title: In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Source: NIH. URL: [Link]
-
Title: How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Source: PharmaFeatures. URL: [Link]
-
Title: Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Source: JoVE. URL: [Link]
-
Title: (PDF) How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Source: ResearchGate. URL: [Link]
-
Title: Mechanism of Action Assays for Enzymes. Source: Assay Guidance Manual - NCBI Bookshelf. URL: [Link]
-
Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Source: MDPI. URL: [Link]
-
Title: In Vitro Module: Data Management and Statistical Analysis Plan (DMSAP) Version 1.1. Source: WWARN. URL: [Link]
-
Title: Screening for in vitro systematic reviews: a comparison of screening methods and training of a machine learning classifier. Source: PMC - PubMed Central. URL: [Link]
-
Title: A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. Source: PharmaTutor. URL: [Link]
-
Title: Biological activity of oxadiazole and thiadiazole derivatives. Source: PMC - PubMed Central. URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. Source: NIH. URL: [Link]
-
Title: 5-butyl-1,3,4-oxadiazol-2-amine. Source: ChemSynthesis. URL: [Link]
-
Title: 1,3,4-oxadiazole: a biologically active scaffold. Source: ResearchGate. URL: [Link]
-
Title: (PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Source: ResearchGate. URL: [Link]
-
Title: A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Source: Luxembourg Bio Technologies. URL: [Link]
-
Title: Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Source: Indian Journal of Chemistry. URL: [Link]
-
Title: Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Source: Oriental Journal of Chemistry. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. international-biopharma.com [international-biopharma.com]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
- 12. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 13. pharmafeatures.com [pharmafeatures.com]
- 14. researchgate.net [researchgate.net]
Topic: Comprehensive Antibacterial Evaluation of 5-tert-butyl-1,3,4-oxadiazol-2-one
An Application Note for Researchers and Drug Development Professionals
This document provides a detailed guide for the systematic evaluation of the antibacterial properties of novel chemical entities, using 5-tert-butyl-1,3,4-oxadiazol-2-one as a representative example. The protocols are designed for researchers in microbiology, medicinal chemistry, and drug development.
Introduction: The 1,3,4-Oxadiazole Scaffold in Antibacterial Research
The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-tubercular, and anti-inflammatory properties.[2][3][4] The hydrolytic, chemical, and thermal stability of the 1,3,4-oxadiazole nucleus makes it an attractive core for designing novel therapeutic agents to combat the growing threat of antimicrobial resistance.[5]
This guide outlines a tiered, logical workflow for assessing the antibacterial potential of a novel 1,3,4-oxadiazole derivative, 5-tert-butyl-1,3,4-oxadiazol-2-one. The approach begins with a qualitative primary screen, progresses to quantitative determination of potency, and concludes with advanced characterization of its bactericidal or bacteriostatic nature and its impact on bacterial biofilms.
Part 1: Foundational Principles and Strategic Workflow
A robust evaluation of a novel antibacterial agent requires a multi-assay approach to build a comprehensive activity profile. This strategy ensures that initial findings are validated and expanded upon, providing a clear picture of the compound's potential.
Core Rationale: The initial screening identifies the presence or absence of activity. Positive "hits" are then subjected to quantitative tests to determine their potency (how much of the compound is needed). Finally, advanced assays elucidate the type of activity (e.g., killing vs. inhibiting) and its effect on complex bacterial communities like biofilms.
Key Metrics:
-
Zone of Inhibition (ZOI): A qualitative measure of growth inhibition in the disk diffusion assay.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that prevents visible bacterial growth. This is the gold standard for quantifying potency.[6]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration that kills a specified percentage (typically 99.9%) of the initial bacterial inoculum.
The following diagram illustrates the recommended experimental workflow.
Caption: Recommended workflow for antibacterial evaluation.
Part 2: Protocol for Preliminary Screening: Kirby-Bauer Disk Diffusion Assay
This method, also known as the disk diffusion test, is a standardized, widely used technique for preliminary antibacterial susceptibility testing.[7] It relies on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium, resulting in a zone of inhibition where bacterial growth is prevented.[8]
Causality Behind Choices:
-
Medium: Mueller-Hinton Agar (MHA) is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI). Its formulation has good batch-to-batch reproducibility and is low in sulfonamide, trimethoprim, and tetracycline inhibitors, ensuring that results are not skewed by media components.[7]
-
Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL and is critical for reproducibility; a lighter inoculum can lead to oversized zones, while a heavier one can result in undersized zones.[9][10]
Step-by-Step Protocol: Disk Diffusion
-
Inoculum Preparation:
-
Aseptically select 3-4 well-isolated colonies of the test bacterium from an overnight culture plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by visual comparison or using a nephelometer.[11]
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[8]
-
Finally, swab the rim of the agar.
-
-
Disk Application:
-
Prepare sterile filter paper disks (6 mm diameter). Aseptically apply a known amount of the 5-tert-butyl-1,3,4-oxadiazol-2-one solution (e.g., 10 µL of a 1 mg/mL stock in DMSO) to each disk. Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disk onto the inoculated agar surface. Press gently to ensure complete contact.[9]
-
Place no more than 12 disks on a 150 mm plate or 6 on a 100 mm plate to prevent zone overlap.[8]
-
Include a positive control disk (e.g., ciprofloxacin) and a negative control disk with solvent (DMSO) only.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-24 hours in ambient air.
-
-
Result Measurement:
-
After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.
-
Part 3: Protocols for Quantitative Analysis: MIC and MBC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of an organism after incubation.[6] This protocol is based on CLSI M07 guidelines.[12][13]
Step-by-Step Protocol: Broth Microdilution (MIC)
-
Preparation of Reagents:
-
Prepare a stock solution of 5-tert-butyl-1,3,4-oxadiazol-2-one in an appropriate solvent (e.g., DMSO).
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described previously. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Setup (96-Well Format):
-
Dispense 100 µL of CAMHB into all wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column.
-
This leaves each well with 100 µL of a specific compound concentration.
-
-
Inoculation and Controls:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Growth Control: Wells containing CAMHB and inoculum but no compound.
-
Sterility Control: Wells containing only CAMHB to check for contamination.
-
Positive Control: A known antibiotic (e.g., ampicillin, ciprofloxacin) tested in parallel.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[6] This can be determined by visual inspection or by reading the optical density (OD) at 600 nm with a plate reader.
-
Step-by-Step Protocol: Minimum Bactericidal Concentration (MBC)
-
Sub-culturing:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate each aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies are visible at the spot).[14]
-
Data Presentation: MIC/MBC Values
Summarize the quantitative data in a clear, structured table.
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 25923 | Gram (+) | |||
| Escherichia coli ATCC 25922 | Gram (-) | |||
| MRSA USA300 | Gram (+) | |||
| Pseudomonas aeruginosa PAO1 | Gram (-) | |||
| Ciprofloxacin (Control) | - |
An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.
Part 4: Protocol for Advanced Characterization
Time-Kill Kinetic Assay
This assay provides critical information on the pharmacodynamics of the compound, differentiating between bactericidal (killing) and bacteriostatic (inhibiting growth) effects over time.[15]
-
Setup: Prepare flasks containing CAMHB with the test compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask with no compound.
-
Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform ten-fold serial dilutions of each aliquot in sterile saline and plate onto MHA to determine the number of viable cells (CFU/mL).
-
Analysis: Plot log₁₀ CFU/mL versus time. A bactericidal agent will show a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum, while a bacteriostatic agent will maintain the initial inoculum level or show a <3-log₁₀ reduction.[15]
Caption: Differentiating bactericidal vs. bacteriostatic activity.
Anti-Biofilm Assay (Crystal Violet Method)
Many chronic infections are associated with biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. This assay determines if the compound can prevent biofilm formation.[4][15]
-
Setup: Prepare two-fold serial dilutions of the compound in a 96-well flat-bottom plate using a biofilm-promoting medium (e.g., Tryptic Soy Broth with 1% glucose).
-
Inoculation: Add a standardized bacterial suspension (~1 x 10⁶ CFU/mL) to each well. Include growth and sterility controls.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C.
-
Staining:
-
Gently discard the planktonic (free-floating) cells and wash the wells carefully with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fix the remaining biofilms with methanol for 15 minutes.
-
Stain the fixed biofilms with 0.1% crystal violet solution for 15 minutes.
-
Wash away excess stain with water and allow the plate to air dry.
-
-
Quantification:
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Read the absorbance at 595 nm using a plate reader. A reduction in absorbance compared to the growth control indicates inhibition of biofilm formation.[15]
-
References
-
Derawey, S. H., et al. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences, 10(3), 2342-2350. Available at: [Link]
-
Derawey, S. H. (n.d.). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
-
Asadi, M., et al. (2019). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences, 14(5), 466-474. Available at: [Link]
-
Płaczek, M. A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(17), 5219. Available at: [Link]
-
He, L., et al. (2019). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 14, 129-138. Available at: [Link]
-
Alves, M. J., et al. (2024). Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus. Letters in Applied Microbiology, 77(1). Available at: [Link]
-
Hardy Diagnostics. (n.d.). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]
-
ResearchGate. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link]
-
Brown, A. C., & Smith, K. L. (2018). The Oxadiazole Antibacterials. ACS Infectious Diseases, 4(11), 1506-1511. Available at: [Link]
-
Yurttaş, L., et al. (2022). Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. Journal of Taibah University for Science, 16(1), 323-334. Available at: [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Available at: [Link]
-
Auctores Publishing. (n.d.). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Available at: [Link]
-
Douglas, E. J. A., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 9(11), 2141-2159. Available at: [Link]
-
Slideshare. (n.d.). Antimicrobial susceptibility testing – disk diffusion methods. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1985-1988. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Available at: [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
University of Bristol Research Portal. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. Available at: [Link]
-
Joshi, V. K., & Himanshu. (2016). Antimicrobial Activity of 1, 3, 4-Oxadiazoles: A Review. International Journal of Medical Sciences & Pharma Research, 2(3), 19-25. Available at: [Link]
-
Rashidi, N. A., & Berad, B. N. (2016). Evaluation of New 2-N-tert-butyl-5-aryl-1,3,4-Oxadiazol-2-Amines for Antimicrobial Activity. Research Journal of Chemical Sciences, 6(9), 1-4. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. Available at: [Link]
-
National Center for Biotechnology Information. (2019). tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity. Available at: [Link]
Sources
- 1. ijmspr.in [ijmspr.in]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. asm.org [asm.org]
- 10. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. researchgate.net [researchgate.net]
- 14. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application & Protocol Guide: Evaluating the Anticancer Activity of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Section 1: Introduction and Scientific Rationale
The 1,3,4-oxadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability, favorable pharmacokinetic properties, and broad spectrum of biological activities.[1] Derivatives incorporating this core structure have demonstrated significant potential as anticancer agents, acting on a diverse range of molecular targets.[2][3][4] This guide focuses on a specific analogue, 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one , also known as 5-tert-butyl-1,3,4-oxadiazol-2(3H)-one. The tert-butyl group, a bulky lipophilic moiety, can significantly influence the compound's interaction with target proteins, potentially enhancing potency and selectivity.
While extensive research has focused on the broader class of 1,3,4-oxadiazoles, this document provides a comprehensive framework for the specific investigation of this compound. We will detail the core experimental protocols required to characterize its cytotoxic potential, elucidate its mechanism of action, and validate its efficacy in vitro. The methodologies are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility, which are cornerstones of preclinical drug discovery.[5][6]
Section 2: Plausible Mechanism of Action - Carbonic Anhydrase Inhibition
Many 1,3,4-oxadiazole derivatives function as potent enzyme inhibitors.[7] One of the most relevant targets for this scaffold in oncology is the family of carbonic anhydrase (CA) enzymes.[8][9] Specifically, the tumor-associated isoform CA IX is overexpressed in a variety of hypoxic tumors and plays a critical role in regulating tumor pH, promoting proliferation, and facilitating metastasis.[8] Its inhibition is a validated strategy for cancer therapy.
The structural features of this compound are consistent with those of known carbonic anhydrase inhibitors.[9][10] We hypothesize that this compound may exert its anticancer effect by inhibiting CA IX, leading to intracellular acidification and subsequent induction of apoptosis and cell cycle arrest.
Hypothesized Signaling Pathway
The following diagram illustrates the proposed mechanism. Inhibition of CA IX at the cell membrane disrupts the extrusion of protons (H+), leading to a decrease in intracellular pH (acidosis). This cellular stress can trigger the intrinsic apoptosis pathway, characterized by the activation of caspase cascades, and can also induce cell cycle arrest, preventing further proliferation.
Caption: Hypothesized mechanism of action via CA IX inhibition.
Section 3: Experimental Protocols for In Vitro Evaluation
A systematic in vitro evaluation is the foundational step for characterizing the anticancer potential of a novel compound.[5][11] The following protocols provide a logical workflow, from initial cytotoxicity screening to mechanistic validation.
Experimental Workflow Overview
This diagram outlines the sequential experimental process for characterizing the compound.
Caption: Sequential workflow for in vitro compound evaluation.
Protocol 3.1: Cell Viability Assessment by MTT Assay
The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13] It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Doxorubicin (Positive Control)
-
96-well plates, multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells.
-
Self-Validation: Include vehicle controls (medium with the highest concentration of DMSO, typically <0.5%) and untreated controls (medium only).[12]
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.[11][12]
Protocol 3.2: Apoptosis Quantification by Annexin V-FITC/PI Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[14] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect this event. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus staining late apoptotic and necrotic cells.[15]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[14]
-
Washing: Wash the cells twice with cold PBS to remove any residual medium.[14]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Sample Preparation for Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.[12]
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Protocol 3.3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Treatment with an effective anticancer agent often leads to arrest at a specific cell cycle checkpoint. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent)
-
Ice-cold 70% ethanol
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 3.2.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (cells can be stored at 4°C for weeks).[17]
-
Washing: Centrifuge the fixed cells (note: fixed cells are less dense), discard the ethanol, and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 450 µL of PI staining solution. Ensure RNase A is included to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[17]
-
Data Acquisition: Analyze the samples by flow cytometry, recording at least 10,000 events per sample. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Section 4: Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting results and comparing the potency of novel compounds.[11]
Table 1: In Vitro Cytotoxicity of this compound
The IC₅₀ values should be summarized in a table for easy comparison across different cell lines. Data should be presented as the mean ± standard deviation from at least three independent experiments.[12]
| Cell Line | Cancer Type | Incubation Time (h) | Test Compound IC₅₀ (µM) ± SD | Doxorubicin (Positive Control) IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] | [InsertValue] |
| HeLa | Cervical Cancer | 48 | [Insert Value] | [Insert Value] |
| L929 | Murine Fibroblast (Normal) | 48 | [Insert Value] | [Insert Value] |
A higher IC₅₀ value against a normal cell line (like L929) compared to cancer cell lines would suggest tumor selectivity, a highly desirable characteristic for an anticancer agent.[13][18]
Section 5: Summary and Future Directions
This guide provides the essential framework and detailed protocols for the initial characterization of the anticancer activity of this compound. By following this workflow, researchers can reliably determine the compound's cytotoxic potency and gain critical insights into its mechanisms of action, specifically its ability to induce apoptosis and cause cell cycle arrest.
Positive results from these in vitro studies would warrant further investigation. Subsequent steps should include mechanistic studies like Western blotting to confirm the modulation of key proteins in the apoptotic and cell cycle pathways (e.g., Caspase-3, Bcl-2, p21, Cyclin D1). Furthermore, direct enzymatic assays should be performed to confirm the hypothesized inhibition of carbonic anhydrase IX. Promising candidates can then be advanced to in vivo studies using xenograft models to evaluate efficacy and safety in a preclinical setting.
References
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility. Retrieved from [Link]
-
Protocol for Annexin V-FITC apoptosis assay? (2018). ResearchGate. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. Retrieved from [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. Retrieved from [Link]
-
1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. (2015). PubMed. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. Retrieved from [Link]
-
1,3,4-Oxadiazoles as Anticancer Agents: A Review. (n.d.). Semantic Scholar. Retrieved from [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Carbonic Anhydrase Inhibitors. Inhibition of the Cytosolic and Tumor-Associated Carbonic Anhydrase Isozymes I, II and IX With Some 1,3,4-oxadiazole- And 1,2,4-triazole-thiols. (2008). PubMed. Retrieved from [Link]
-
Carbonic anhydrase inhibitors. Inhibition of human tumor-associated isozymes IX and cytosolic isozymes I and II with some 1,3,4-oxadiazole-thiols. (2006). PubMed. Retrieved from [Link]
-
Carbonic anhydrase inhibitors. (n.d.). Johns Hopkins Medicine. Retrieved from [Link]
-
A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (n.d.). Neliti. Retrieved from [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). PMC - NIH. Retrieved from [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Carbonic Anhydrase Inhibitors. (n.d.). Pharmacy 180. Retrieved from [Link]
-
Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. (2023). Pharmacia. Retrieved from [Link]
-
Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan. (2015). ResearchGate. Retrieved from [Link]
-
1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kosheeka.com [kosheeka.com]
- 6. mdpi.com [mdpi.com]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II and IX with some 1,3,4-oxadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors. Inhibition of human tumor-associated isozymes IX and cytosolic isozymes I and II with some 1,3,4-oxadiazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 16. static.igem.org [static.igem.org]
- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Developing Assays for Novel 1,3,4-Oxadiazole Compounds
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and broad spectrum of biological activities.[1][2][3] This five-membered heterocyclic ring is a prevalent feature in a multitude of pharmacologically active agents, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and antiviral domains.[1][4][5][6] The versatility of the 1,3,4-oxadiazole nucleus, which can be attributed to the –N=C-O moiety, allows for diverse substitutions, leading to a wide array of derivatives with tailored therapeutic properties.[7] The development of novel 1,3,4-oxadiazole-based compounds necessitates robust and reliable in vitro assays to elucidate their biological effects and mechanisms of action, paving the way for their progression through the drug discovery pipeline.[8][9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a suite of in vitro assays to characterize novel 1,3,4-oxadiazole compounds. The protocols detailed herein are founded on established scientific principles and are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Strategic Assay Development Workflow
A systematic approach to assay development is crucial for the efficient evaluation of novel compounds. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.
Caption: A generalized workflow for the development and screening of novel compounds.
Part 1: Cytotoxicity and Antiproliferative Assays
A primary step in evaluating novel 1,3,4-oxadiazole compounds, particularly for anticancer applications, is to assess their effect on cell viability and proliferation.[8][9]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in an organic solvent. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, and the emitted light is proportional to the amount of ATP.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Addition: Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
| Compound ID | Target Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| OXA-001 | A549 (Lung Cancer) | MTT | 48 | 5.2 |
| OXA-001 | MCF-7 (Breast Cancer) | MTT | 48 | 8.9 |
| OXA-002 | A549 (Lung Cancer) | CellTiter-Glo® | 48 | 2.1 |
| OXA-002 | MCF-7 (Breast Cancer) | CellTiter-Glo® | 48 | 3.5 |
| Doxorubicin | A549 (Lung Cancer) | MTT | 48 | 0.8 |
Table 1: Example Cytotoxicity Data for Novel 1,3,4-Oxadiazole Compounds.
Part 2: Antimicrobial Susceptibility Testing
Many 1,3,4-oxadiazole derivatives exhibit potent antimicrobial activity.[5][6] The following protocols are fundamental for determining the antimicrobial efficacy of novel compounds.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform serial two-fold dilutions of the 1,3,4-oxadiazole compounds in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[12]
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).[12]
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]
Agar Well Diffusion Assay
This assay provides a qualitative assessment of the antimicrobial activity of a compound.
Protocol:
-
Agar Plate Preparation: Prepare agar plates with a suitable medium and swab the surface with a standardized microbial inoculum.
-
Well Creation: Create uniform wells in the agar using a sterile cork borer.[12]
-
Compound Application: Add a defined volume of the novel compound solution to a designated well. Also, add a positive control antibiotic and a solvent control to separate wells.[12]
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
| Compound ID | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
| OXA-003 | Staphylococcus aureus | 16 | 18 |
| OXA-003 | Escherichia coli | 32 | 14 |
| OXA-004 | Staphylococcus aureus | 8 | 22 |
| OXA-004 | Escherichia coli | 16 | 19 |
| Ciprofloxacin | Staphylococcus aureus | 1 | 25 |
| Ciprofloxacin | Escherichia coli | 0.5 | 28 |
Table 2: Example Antimicrobial Activity Data for Novel 1,3,4-Oxadiazole Compounds.
Part 3: Mechanism of Action (MoA) Elucidation
Understanding the molecular mechanism by which a compound exerts its biological effect is a critical step in drug development. 1,3,4-oxadiazoles are known to target various enzymes and cellular pathways.[13][14]
Enzyme Inhibition Assays (Generic Protocol)
This protocol can be adapted for various enzymes that are potential targets of 1,3,4-oxadiazole compounds, such as kinases, proteases, or topoisomerases.[14]
Principle: The assay measures the ability of a compound to inhibit the activity of a specific enzyme. This is often detected by a change in absorbance, fluorescence, or luminescence resulting from the enzymatic conversion of a substrate.
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and the 1,3,4-oxadiazole compound in an appropriate assay buffer.
-
Reaction Mixture: In a 96-well plate, add the enzyme and the test compound at various concentrations. Incubate for a predetermined time to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: After a specific incubation period, measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to a control without the inhibitor. Determine the IC50 value of the compound.
Caption: A simplified diagram illustrating enzyme inhibition by a novel compound.
Conclusion
The diverse biological activities of 1,3,4-oxadiazole derivatives make them a promising class of compounds for drug discovery.[1][5][7] The successful development of these compounds into therapeutic agents hinges on the application of robust and relevant in vitro assays. The protocols and guidelines presented in these application notes provide a solid framework for the initial characterization and mechanistic evaluation of novel 1,3,4-oxadiazole compounds. By employing a systematic and scientifically sound approach to assay development, researchers can effectively identify and advance promising candidates in the quest for new and improved medicines.
References
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Preprints.org.
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules.
- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
- In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Drug Delivery and Therapeutics.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron.
- Substrate-based synthetic strategies and biological activities of 1,3,4-oxadiazole: A review. Chemical Biology & Drug Design.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules.
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. NIH.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
- In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Substrate-based synthetic strategies and biological activities of 1,3,4-oxadiazole: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 7. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 8. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potential Therapeutic Applications of the 5-tert-butyl-1,3,4-oxadiazole Scaffold
Abstract: The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif recognized as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and diverse pharmacological activities.[1][2][3] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6] This guide focuses on the specific structural motif of 5-tert-butyl-1,3,4-oxadiazol-2-one and its related isomers, which combine the metabolic stability of the oxadiazole core with the protective properties of a tert-butyl group. The tert-butyl group is known to shield molecules from oxidative metabolism, a common challenge in drug development.[7] This document provides a detailed exploration of the primary therapeutic application of this scaffold in oncology, using a clinical-stage compound as a case study. Furthermore, it furnishes detailed experimental protocols for researchers to investigate and validate the therapeutic potential of novel derivatives based on this promising chemical framework.
Part 1: Chemical and Pharmacological Profile
The 1,3,4-Oxadiazole Core: A Bioisosteric Advantage
The 1,3,4-oxadiazole ring is often employed by medicinal chemists as a bioisostere for amide and ester functionalities. This substitution offers several advantages:
-
Metabolic Stability: The heterocyclic ring is generally more resistant to hydrolytic cleavage by esterases and amidases compared to its acyclic counterparts, potentially leading to improved pharmacokinetic profiles.
-
Physicochemical Properties: The oxadiazole moiety can enhance aqueous solubility and reduce lipophilicity, which are desirable properties for drug candidates.[8]
-
Receptor Interaction: The nitrogen and oxygen atoms in the ring can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[9]
The Role of the 5-tert-butyl Substitution
The tert-butyl group is a bulky, lipophilic moiety that plays a critical role in drug design. Its primary function is to provide steric hindrance, which can prevent cytochrome P450 (CYP) enzymes from accessing and oxidizing metabolically labile positions on a molecule.[7] In the context of the 5-tert-butyl-1,3,4-oxadiazole scaffold, this substitution is anticipated to protect the oxadiazole ring and adjacent functionalities, thereby increasing the metabolic half-life of the compound.
Part 2: Primary Therapeutic Application: Oncology via PI3K Inhibition
The most prominent example demonstrating the therapeutic utility of the 5-tert-butyl-1,3,4-oxadiazole moiety is in the development of anticancer agents targeting the Phosphoinositide 3-kinase (PI3K) pathway.
The PI3K/AKT Signaling Pathway in Cancer
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Hyperactivation of this pathway, often through mutations in genes like PIK3CA, is a common driver in many human cancers.[10] Therefore, inhibitors of PI3K are a major focus of modern oncology research.[11]
Caption: High-level workflow for evaluating novel therapeutic agents.
Protocol 3.1: In Vitro PI3Kα Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity and calculate the IC50 value of a test compound against the PI3Kα enzyme.
Principle: This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase phosphorylates a biotinylated PIP2 substrate. A europium-labeled anti-phospho-PIP3 antibody and an allophycocyanin (APC)-labeled streptavidin are added. Kinase activity brings the europium and APC into proximity, generating a FRET signal. An inhibitor will reduce this signal.
Materials:
-
Recombinant human PI3Kα enzyme
-
Biotinylated PIP2 substrate
-
ATP
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT, BSA)
-
Test compound stock solution (in DMSO)
-
Europium-labeled anti-phospho-PIP3 antibody
-
Streptavidin-APC
-
Stop/Detection buffer (e.g., EDTA in buffer)
-
384-well low-volume microplates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve. Further dilute these into the kinase reaction buffer.
-
Reaction Setup: To each well of a 384-well plate, add 2.5 µL of the diluted test compound.
-
Enzyme Addition: Add 2.5 µL of PI3Kα enzyme solution (prepared in kinase buffer) to each well.
-
Incubation: Gently mix and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix (containing biotin-PIP2 and ATP in kinase buffer) to initiate the reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Reaction Termination: Add 10 µL of Stop/Detection buffer containing the Eu-antibody and Streptavidin-APC.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both 665 nm (APC) and 620 nm (Europium).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3.2: Cell-Based Western Blot for PI3K Pathway Modulation
Objective: To confirm that the test compound inhibits PI3K signaling within a cellular context by measuring the phosphorylation status of the downstream effector, AKT.
Materials:
-
PIK3CA-mutant cancer cell line (e.g., SKOV-3, MCF-7)
-
Cell culture medium (e.g., DMEM/RPMI with 10% FBS)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Seed SKOV-3 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal pathway activity.
-
Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours.
-
Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples (e.g., 20 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (anti-p-AKT, 1:1000; anti-total-AKT, 1:1000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Re-probing: Strip the membrane and re-probe for a loading control (GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the p-AKT/total-AKT ratio.
Part 4: Broader Therapeutic Potential
While oncology is a well-validated application, the general biological activities of 1,3,4-oxadiazole derivatives suggest that novel 5-tert-butyl substituted compounds could be explored in other therapeutic areas:
-
Neurodegenerative Diseases: Derivatives of 1,3,4-oxadiazole have been investigated as inhibitors of monoamine oxidase and cholinesterase enzymes, which are key targets in Alzheimer's and Parkinson's diseases. [12]Others have shown neuroprotective effects against ischemic stroke-induced inflammation and oxidative stress. [13][14][15]* Anti-inflammatory Agents: The 1,3,4-oxadiazole nucleus is present in compounds with demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like COX-2. [5][16]* Metabolic Diseases: Some 1,3,4-oxadiazole derivatives have been explored for anti-diabetic activity, including the inhibition of α-glucosidase. [2][5] Further research into these areas could uncover new applications for this versatile and robust chemical scaffold.
Conclusion
The 5-tert-butyl-1,3,4-oxadiazole scaffold represents a highly promising platform for the development of next-generation therapeutics. The combination of a metabolically stable oxadiazole core and a CYP-shielding tert-butyl group provides a strong foundation for designing drugs with improved pharmacokinetic properties. As evidenced by the clinical progression of PI3K inhibitors like AZD8835, the primary and most validated application lies in oncology. However, the vast pharmacological activities associated with the 1,3,4-oxadiazole class warrant broader investigation into its potential for treating neurodegenerative, inflammatory, and metabolic disorders. The protocols outlined in this guide provide a clear and validated framework for advancing this research.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835)
- Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)
- Novel 1,2,4-Oxadiazole Deriv
- 1,3,4-oxadiazole derivatives: Significance and symbolism. (URL: _)
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: )
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - Taylor & Francis. (URL: )
- Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. (URL: )
- SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
- PREPARATION OF 5-SUBSTITUTED-1,3,4-OXADIAZOL-2(3H)
- 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (URL: )
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI. (URL: )
- 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed. (URL: )
- Evaluation of New 2-N-tert tert-butyl-5-aryl-1, 3, 4-Oxadiazol Antimicrobial Activity Oxadiazol-2-Amines for - International Science Community Associ
- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (URL: )
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: )
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (URL: )
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review - Biointerface Research in Applied Chemistry. (URL: )
- Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - NIH. (URL: )
- A mini review on biological potential of 1,3,4-oxadiazole deriv
- Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PubMed Central. (URL: )
- (PDF)
- 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)
- Novel 1,3,4-oxadiazole hybrids of 3-n-butylphthalide derivatives as potential anti-ischemic stroke agents - PubMed. (URL: )
- Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (URL: )
- Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (URL: )
- Metabolically Stable tert-Butyl Replacement - PMC - NIH. (URL: )
- Investigation of 1, 3, 4 Oxadiazole Derivative in PTZ-Induced Neurodegeneration: A Simulation and Molecular Approach - PubMed Central. (URL: )
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (URL: )
- Post-Treatment of Synthetic Polyphenolic 1,3,4 Oxadiazole Compound A3, Attenuated Ischemic Stroke-Induced Neuroinflammation and Neurodegener
- Metabolism Disrupting Chemicals and Metabolic Disorders - PMC - PubMed Central - NIH. (URL: )
- New Insights and Potential Therapeutic Interventions in Metabolic Diseases - PMC. (URL: )
- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - NIH. (URL: )
- The genetic basis of metabolic disease - PMC - PubMed Central. (URL: )
- 5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOLE-2-THIOL - ChemBK. (URL: )
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. 1,3,4-oxadiazole derivatives: Significance and symbolism [wisdomlib.org]
- 3. ijpsnonline.com [ijpsnonline.com]
- 4. jchemrev.com [jchemrev.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel 1,3,4-oxadiazole hybrids of 3-n-butylphthalide derivatives as potential anti-ischemic stroke agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Post-Treatment of Synthetic Polyphenolic 1,3,4 Oxadiazole Compound A3, Attenuated Ischemic Stroke-Induced Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Welcome to the technical support center for the synthesis and optimization of 5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth explanations, troubleshooting strategies, and validated protocols to enhance yield, purity, and scalability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am planning to synthesize this compound. What are the most reliable and common synthetic routes?
A1: The synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones is most effectively achieved through the cyclization of a corresponding acid hydrazide with a one-carbon carbonyl source. For the target molecule, the key starting material is pivalic acid hydrazide (trimethylacethydrazide).
The two primary, field-proven methods involve different carbonylating agents:
-
Phosgene Equivalents: This is a classic and robust method. Due to the extreme toxicity of phosgene gas, solid and liquid substitutes like triphosgene (bis(trichloromethyl) carbonate) or diphosgene are now standard.[1][2] The reaction proceeds via an intermediate acyl isocyanate which rapidly cyclizes. This method is high-yielding but requires careful handling of the phosgene equivalent and scavenging of acidic byproducts (HCl).
-
Carbonyldiimidazole (CDI): This represents a milder, metal-free, and often more convenient one-pot approach.[3][4] CDI acts as an activating agent for the acid hydrazide, facilitating cyclization without the formation of strong acids. This method is praised for its operational simplicity and the commercial availability of its components.[3]
The choice between these methods often depends on scale, available safety infrastructure, and tolerance for reaction conditions. For laboratory-scale synthesis, the CDI method is highly recommended for its safety and ease of use.
Q2: My reaction yield is consistently low (<50%). What are the likely causes and how can I optimize the conditions?
A2: Low yields are a common frustration. The root cause typically falls into one of three categories: incomplete conversion of starting material, formation of stable side products, or product degradation during workup.
Causality Analysis:
-
Incomplete Conversion: The steric bulk of the tert-butyl group on pivalic hydrazide can hinder its nucleophilic attack on the carbonyl source. This may require slightly more forcing conditions (elevated temperature or longer reaction times) compared to less hindered hydrazides. Additionally, poor quality reagents, especially moisture-sensitive ones like CDI or triphosgene, can lead to incomplete reactions.
-
Side Product Formation: The most common side product is the symmetrically substituted 1,2-di(pivaloyl)hydrazine . This occurs when one molecule of pivalic hydrazide acts as a nucleophile and a second molecule acts as an electrophile (after partial activation), leading to an amide bond formation that is often difficult to cleave and does not cyclize. Slow addition of the carbonylating agent to the hydrazide solution at a controlled temperature is critical to minimize this pathway.
-
pH and Workup Issues: The oxadiazolone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. During aqueous workup, ensuring the pH remains near neutral is important to prevent product loss.
Optimization Workflow Diagram:
Caption: Troubleshooting workflow for low yield optimization.
Optimized Protocol (CDI Method): A convenient, metal-free, one-pot synthesis provides a straightforward path to the desired heterocycle.[3]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add pivalic acid hydrazide (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Cyclization: After the addition is complete, add triethylamine (TEA) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux (~66 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Workup: Once complete, cool the reaction to room temperature and remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove TEA), saturated NaHCO₃ solution (to remove any unreacted CDI byproducts), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by recrystallization or column chromatography.
Q3: I am struggling with the purification of the final product. It either streaks badly on silica gel or co-elutes with an impurity. What are the best practices?
A3: Purification challenges with this molecule are common and stem from the acidic N-H proton on the oxadiazolone ring, which leads to strong interactions with the silica gel surface, causing significant tailing or "streaking".
Expert Insights:
-
Recrystallization First: For crude material that is >85% pure by NMR, recrystallization is the most efficient and scalable purification method. A binary solvent system is often ideal.
-
Recommended Solvents: Ethyl acetate/hexanes, Dichloromethane/hexanes, or Acetone/water. Dissolve the crude solid in a minimum amount of the more polar "good" solvent while hot, then slowly add the less polar "poor" solvent until turbidity persists. Cool slowly to allow for crystal formation.
-
-
Optimizing Column Chromatography: When chromatography is necessary, the goal is to suppress the unwanted interactions between the N-H proton and the silica.
-
Acidic Modifier: Add 1% acetic acid to your mobile phase (e.g., ethyl acetate/hexanes + 1% AcOH). The acid protonates the silica surface silanol groups, reducing their interaction with your compound.
-
Basic Modifier: Alternatively, adding 1-2% triethylamine can deprotonate the N-H of your product, but this is often less effective for acidic protons. However, it can be useful for separating basic impurities.[5]
-
Alternative Stationary Phases: If silica fails, consider using neutral or basic alumina as the stationary phase, which can offer different selectivity and reduce tailing for this class of compounds.
-
Comparative Purification Strategies:
| Method | Principle | Pros | Cons | Best For |
| Recrystallization | Differential solubility | Highly scalable, high purity, low cost | Requires relatively pure crude material, potential for yield loss in mother liquor | Batches >1g with >85% purity |
| Silica Gel w/ Modifier | Partition chromatography with suppressed silanol interaction | Good resolution, widely available | Requires solvent modification, may not resolve all impurities | Crude material <85% pure or with closely eluting impurities |
| Alumina Chromatography | Adsorption chromatography on a less acidic surface | Excellent for basic or moderately acidic compounds, eliminates tailing | Different selectivity, may be less effective for nonpolar impurities | Cases where silica gel with modifiers fails |
Q4: What is the characteristic spectroscopic data I should expect for the final product?
A4: Proper characterization is essential to confirm the structure and purity of this compound.
Expected Spectroscopic Data:
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~9.0-10.0 ppm (broad singlet, 1H): This is the characteristic signal for the N-H proton of the oxadiazolone ring. It is often broad and its chemical shift can be concentration-dependent. It will exchange with D₂O.
-
δ ~1.35 ppm (singlet, 9H): This sharp singlet corresponds to the nine equivalent protons of the tert-butyl group.
-
-
¹³C NMR (in CDCl₃, 101 MHz):
-
δ ~165 ppm: Carbonyl carbon (C=O) of the oxadiazolone ring.
-
δ ~158 ppm: Quaternary carbon of the oxadiazolone ring attached to the tert-butyl group (C-5).
-
δ ~32 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~27 ppm: Methyl carbons of the tert-butyl group.
-
-
FT-IR (KBr or ATR, cm⁻¹):
-
~3200-3000 cm⁻¹ (broad): N-H stretching vibration.
-
~1750-1780 cm⁻¹ (strong): C=O stretching of the cyclic urea (oxadiazolone).
-
~1620 cm⁻¹: C=N stretching.
-
-
Mass Spectrometry (LCMS/GCMS):
-
[M+H]⁺: Expected at m/z = 143.08.
-
[M+Na]⁺: Expected at m/z = 165.06.
-
This data provides a unique fingerprint for the target compound, allowing for unambiguous confirmation of its synthesis.
General Synthetic Workflow
The following diagram outlines the general process from starting materials to the final, purified product.
Caption: From reagents to pure product workflow.
References
- RSC Publishing. (n.d.). One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. Organic & Biomolecular Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
Zhang, M., et al. (2019). Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. Organic Letters, 21(23), 9497–9501. Retrieved from [Link]
-
ACS Publications. (n.d.). PREPARATION OF 5-SUBSTITUTED-1,3,4-OXADIAZOL-2(3H)ONES AND THEIR REACTIONS. The Journal of Organic Chemistry. Retrieved from [Link]
-
Gant, T. G., & St-Jean, F. (2021). One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddy, T. S., et al. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22, 273-278. Retrieved from [Link]
Sources
- 1. Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosgene and Substitutes [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. connectjournals.com [connectjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-one
Welcome to the technical support guide for the synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to streamline your workflow.
Synthetic Overview & Core Challenges
The synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-one is a critical process for accessing a versatile heterocyclic scaffold used in medicinal chemistry and materials science. The most common and reliable method involves a two-step process: first, the preparation of pivaloyl hydrazide (also known as trimethylacetyl hydrazide), followed by its cyclization with a suitable C1 carbonyl source.
While seemingly straightforward, achieving high yields consistently requires careful control over reagent quality, reaction conditions, and work-up procedures. The primary challenges often lie in the purity of the hydrazide intermediate and the efficiency of the final cyclization step, which can be prone to side reactions.
Caption: General two-step synthesis pathway.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes?
This is the most common issue and typically points to one of three areas: inactive reagents, suboptimal reaction conditions, or impurities in the starting material. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Expert Analysis:
-
Pivaloyl Hydrazide Purity: The nucleophilicity of the hydrazide is paramount. The primary contaminant is often unreacted hydrazine or symmetrical N,N'-dipivaloylhydrazine, neither of which can cyclize to form the desired product. An impure starting hydrazide is a primary cause of low yields. A sharp melting point and clean NMR spectrum are essential checkpoints before proceeding.
-
Cyclizing Agent Activity: Reagents like 1,1'-Carbonyldiimidazole (CDI) are highly sensitive to moisture.[1] If CDI is exposed to atmospheric water, it rapidly hydrolyzes to imidazole and carbon dioxide, rendering it ineffective for the cyclization. Always use a fresh bottle or a properly stored aliquot from a desiccator.
-
Reaction Conditions: The cyclization requires a non-nucleophilic base, such as triethylamine (TEA), to activate the hydrazide and neutralize the acidic byproduct (e.g., HCl from phosgene derivatives or imidazole from CDI).[2] The reaction must be conducted under strictly anhydrous conditions, as water will compete with the hydrazide in reacting with the cyclizing agent.
Q2: My crude reaction mixture shows multiple byproducts on TLC and NMR. What are they and how can I prevent them?
The presence of multiple byproducts typically indicates side reactions stemming from incorrect stoichiometry or temperature control.
Common Byproducts and Their Causes:
| Byproduct | Plausible Cause | Prevention Strategy |
| N,N'-dipivaloylhydrazine | Excess pivaloyl hydrazide reacting with an activated intermediate instead of cyclizing. | Use a slight excess (1.05-1.1 eq) of the cyclizing agent. Ensure slow addition of the hydrazide to the activated carbonyl source. |
| Symmetrical 1,4-Dipivaloyl-semicarbazide | Occurs if the hydrazide attacks an already-formed oxadiazolone ring. | Maintain a low reaction temperature (0 °C to RT) during the initial phase to control reactivity. |
| Unidentified Oligomers/Polymers | Can occur at elevated temperatures, especially with highly reactive cyclizing agents like triphosgene. | Strict temperature control is crucial. Run the reaction at the lowest effective temperature. |
Expert Analysis: The key is to control the reaction pathway to favor intramolecular cyclization over intermolecular side reactions. The formation of N,N'-dipivaloylhydrazine is a common issue, arising from the reaction of two hydrazide molecules with one carbonyl source. This can be suppressed by ensuring the cyclizing agent is present in a slight molar excess and by controlling the rate of addition and temperature.
Q3: I'm having difficulty purifying the final product. What are the recommended methods?
5-tert-butyl-1,3,4-oxadiazol-2-one is a relatively polar, crystalline solid. Purification challenges often arise from byproducts with similar polarities.
-
Aqueous Work-up: After the reaction is complete, quenching with water or a mild acid is often necessary. If CDI is used, a dilute acid wash (e.g., 1N HCl) is effective for removing the basic imidazole byproduct.[2]
-
Recrystallization: This is the most effective method for obtaining high-purity material. The product generally has good solubility in hot ethyl acetate, isopropanol, or toluene, and poor solubility in cold hexanes or heptane. An ethyl acetate/heptane solvent system is an excellent starting point for recrystallization.
-
Silica Gel Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography can be employed. Use a moderately polar mobile phase, such as 20-40% ethyl acetate in hexanes. The product should be clearly visible by TLC using a potassium permanganate stain.
Frequently Asked Questions (FAQs)
Q1: What is the best cyclizing agent for this synthesis?
The choice of cyclizing agent involves a trade-off between reactivity, safety, and ease of handling.
| Cyclizing Agent | Pros | Cons | Safety Considerations |
| 1,1'-Carbonyldiimidazole (CDI) | High yields, mild conditions, non-toxic byproducts (imidazole, CO2).[2][3] | Highly moisture-sensitive, relatively expensive. | Low hazard. Imidazole is a mild irritant. |
| Triphosgene (BTC) | Highly reactive, cost-effective for large scale. | Highly toxic (releases phosgene), requires careful handling and quenching, can lead to more byproducts if not controlled. | EXTREME HAZARD. Phosgene is a lethal gas. Must be used in a certified fume hood with appropriate safety protocols and a quenching solution (e.g., NaOH/isopropanol) readily available. |
| Phosphorus Oxychloride (POCl₃) | Effective dehydrating/cyclizing agent.[4][5] | Harsh acidic conditions, corrosive, work-up can be challenging. | Corrosive and toxic. Reacts violently with water. |
Recommendation: For laboratory-scale synthesis (<100g), CDI is the superior choice due to its high efficiency, mild reaction conditions, and significantly better safety profile.[1][2]
Q2: How critical is the purity of pivaloyl hydrazide, and how do I prepare it?
As discussed in the troubleshooting section, the purity is absolutely critical . Using commercially available pivaloyl hydrazide is convenient, but its quality should be verified. Preparing it fresh is often the best way to ensure high reactivity. A reliable method is the reaction of trimethylacetyl chloride with hydrazine hydrate under basic conditions.[6]
Q3: Can this synthesis be scaled up? What are the main considerations?
Yes, the synthesis is scalable. Key considerations are:
-
Thermal Management: The cyclization step can be exothermic. For larger scales, ensure adequate cooling and consider a jacketed reactor to maintain the optimal temperature.
-
Reagent Addition: Slow, controlled addition of reagents is even more critical at scale to prevent temperature spikes and the formation of byproducts.
-
Work-up and Isolation: Handling large volumes of organic solvents and aqueous washes requires appropriate equipment. Ensure your filtration and drying equipment can handle the scaled-up quantity of the crystalline product.
Detailed Experimental Protocols
Protocol A: Preparation of Purity-Verified Pivaloyl Hydrazide[6]
This protocol is adapted from Organic Syntheses.
-
Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and a thermocouple, dissolve sodium hydroxide (12.9 g, 322 mmol) in 400 mL of water.
-
Hydrazine Addition: Add 35% aqueous hydrazine solution (36.8 g, 400 mmol) in one portion.
-
Cooling: Cool the mixture to between -5 and 0 °C using an ice/acetone bath.
-
Acylation: Add trimethylacetyl chloride (38.6 mL, 320 mmol) dropwise over 40-60 minutes, ensuring the internal temperature remains below 0 °C.
-
Work-up:
-
Concentrate the reaction mixture by rotary evaporation to a volume of ~100 mL.
-
Filter the resulting suspension.
-
Further concentrate the filtrate to ~40 mL.
-
Add 100 mL of toluene and remove water via a Dean-Stark apparatus.
-
Filter the hot mixture to remove salts and concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallize the resulting solid from isopropyl ether to afford pivaloyl hydrazide as a white crystalline solid (typical yield: 50-60%).
-
Validation: Confirm purity via ¹H NMR and measure the melting point.
Protocol B: Synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-one via CDI[2][3]
This protocol leverages the efficiency and safety of CDI.
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Argon), add anhydrous tetrahydrofuran (THF, 10 mL per 10 mmol of hydrazide).
-
CDI Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) to the THF and stir until fully dissolved.
-
Hydrazide Addition: In a separate flask, dissolve pivaloyl hydrazide (1.0 eq) in anhydrous THF. Add this solution dropwise to the CDI solution at room temperature over 20 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (30% EtOAc/Hexanes). The starting hydrazide is very polar; the product is less so.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Re-dissolve the residue in ethyl acetate (20 mL per 10 mmol).
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from an ethyl acetate/heptane mixture to yield 5-tert-butyl-1,3,4-oxadiazol-2-one as a white crystalline solid (typical yield: 80-95%).
-
Caption: Key steps in the CDI-mediated cyclization.
References
- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.).
-
Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-274. [Link]
-
Pattan, S., et al. (2018). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Future Journal of Pharmaceutical Sciences, 4(1), 86-92. [Link]
- Manwar, N., et al. (2015). Synthesis and Characterization of Some Oxadiazole Derivatives. International Journal of Institutional Pharmacy and Life Sciences, 5(4), 1-10.
-
Synthesis of 1,3,4‐oxadiazole from hydrazine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
El-Sayed, W. A., et al. (2021). Synthesis and Screening of New[4][7][8]Oxadiazole,[4][7][9]Triazole, and[4][7][9]Triazolo[4,3-b][4][7][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1636-1645. [Link]
- SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.).
-
Ghassemzadeh, M., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(1), 159-164. [Link]
- Shafi, S., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research, 5(3), 5-10.
-
Taha, M., et al. (2016). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 21(9), 1234. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Retrieved January 18, 2026, from [Link]
-
Beaver, M. G., et al. (2017). One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. The Journal of Organic Chemistry, 82(21), 11950-11955. [Link]
-
Intermolecular cyclization of acylhydrazines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- EP0653419A1 - Preparation of pivaloyl hydrazide. (n.d.). Google Patents.
-
Zhang, H., et al. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(19), 5792. [Link]
-
Propanoic acid, 2,2-dimethyl-, hydrazide. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
Brain, C. T., & Paul, J. M. (1999). Parallel Synthesis of 1,2,4-oxadiazoles Using CDI Activation. Synlett, 1999(10), 1642-1644. [Link]
-
Reddy, G. S., et al. (2011). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 9(16), 5629-5632. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Retrieved January 18, 2026, from [Link]
-
Taha, M., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(1), 290-297. [Link]
-
Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- CA2135449A1 - Preparation of pivaloyl hydrazide. (n.d.). Google Patents.
- Ng, Y. X. (2018). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository.
-
EP 0653419 B1 - Preparation of pivaloyl hydrazide. (n.d.). European Patent Office. Retrieved January 18, 2026, from [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
Sources
- 1. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijper.org [ijper.org]
- 4. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. asianpubs.org [asianpubs.org]
- 8. jchemrev.com [jchemrev.com]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: 1,3,4-Oxadiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,3,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Instead of a generic overview, we will directly address the common pitfalls, side reactions, and purification challenges encountered in the laboratory. Our focus is on providing not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot your experiments effectively.
Troubleshooting & FAQ: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to address specific issues you may encounter during key synthetic transformations.
Route 1: Cyclodehydration of 1,2-Diacylhydrazines
This is one of the most fundamental and widely used methods for preparing 2,5-disubstituted 1,3,4-oxadiazoles. The core transformation involves the removal of a water molecule from a 1,2-diacylhydrazine intermediate to form the aromatic oxadiazole ring. However, the choice and handling of the dehydrating agent are critical for success.
Question 1: My reaction is sluggish, and I'm recovering a lot of my 1,2-diacylhydrazine starting material. How can I drive the cyclization to completion?
Answer: Incomplete conversion is a frequent issue, often stemming from an insufficiently powerful dehydrating agent or suboptimal reaction conditions. The 1,2-diacylhydrazine is a stable intermediate, and significant energy input or a highly oxophilic reagent is required to facilitate the intramolecular cyclization.
-
Causality: The mechanism involves the activation of one of the carbonyl oxygens by the dehydrating agent, making the carbonyl carbon more electrophilic and susceptible to attack by the neighboring amide nitrogen. If the agent is too weak or used in stoichiometric insufficiency, this activation step is inefficient.
-
Troubleshooting Strategies:
-
Reagent Selection: If you are using a milder reagent, consider switching to a more forceful one. The choice of reagent is critical and can be the difference between a low and high-yielding reaction.[1][2] A range of agents can be used, from classic harsh reagents to modern, milder alternatives.[1][2][3]
-
Temperature: Many cyclodehydration reactions require heat. Refluxing in a high-boiling solvent like toluene or xylene is common, particularly with agents like POCl₃ or SOCl₂.[1][2] Microwave irradiation has also proven effective in accelerating this reaction, often reducing reaction times from hours to minutes.[2][3]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) with a solid-supported reagent at high temperatures can improve yields and simplify work-up.[3][4]
-
| Dehydrating Agent | Typical Conditions | Considerations |
| Phosphorus Oxychloride (POCl₃) | Reflux | Harsh, corrosive, generates acidic byproducts.[1] |
| Thionyl Chloride (SOCl₂) | Reflux | Similar to POCl₃, requires careful handling.[2] |
| Polyphosphoric Acid (PPA) | High Temp (100-150 °C) | Viscous, can make product isolation difficult.[1] |
| Triphenylphosphine (PPh₃) based | Varies | Can be done under milder conditions.[5] |
| Burgess Reagent | Microwave or Heat | Effective but can be expensive.[2][6] |
| EDC (Carbodiimide) | Room Temp to Mild Heat | Good for sensitive substrates.[3][7] |
| XtalFluor-E | Room Temp | A modern, efficient, and mild alternative.[8][9] |
Question 2: My reaction mixture turned dark, and the final product is a complex mixture that is difficult to purify. What is causing this decomposition?
Answer: Decomposition is often a result of using overly harsh dehydrating agents or excessive temperatures, especially when your substrate contains sensitive functional groups.
-
Causality: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are not only dehydrating agents but also strong chlorinating agents.[1][2] They can react with other functional groups on your molecule, leading to a cascade of side reactions and charring, particularly at high temperatures.
-
Preventative Measures:
-
Use Milder Reagents: For substrates with sensitive functionalities (e.g., unprotected hydroxyls, certain heterocycles), opt for milder, modern dehydrating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), triflic anhydride with triphenylphosphine oxide, or XtalFluor-E.[3][7][8] These reagents operate under less acidic and lower temperature conditions, preserving molecular integrity.
-
Optimize Temperature and Reaction Time: Monitor your reaction closely using Thin Layer Chromatography (TLC). As soon as the starting material is consumed, proceed with the work-up. Prolonged heating can significantly increase the likelihood of byproduct formation and decomposition.
-
Route 2: Oxidative Cyclization of N-Acylhydrazones
This popular method involves two main steps: the condensation of an acylhydrazide with an aldehyde to form an N-acylhydrazone, followed by an oxidative step that closes the ring. The success of this route hinges on the efficiency and selectivity of the oxidant.
Question 1: The oxidation step is not working. I'm isolating either my unreacted N-acylhydrazone or a dimer of my starting material. What's going wrong?
Answer: This issue points directly to a problem with the chosen oxidant or the reaction conditions. The N-acylhydrazone needs to be oxidized to a reactive intermediate to facilitate the intramolecular C-O bond formation.
-
Causality: The accepted mechanism involves the oxidation of the N-acylhydrazone to an intermediate species (like a nitrilimine or a related electrophilic species), which then undergoes a 1,5-electrocyclization followed by aromatization. If the oxidant is too weak, this initial activation fails. Dimerization can also occur under certain conditions, especially in solvents like DMSO.[10]
-
Troubleshooting Strategies:
-
Choice of Oxidant: There is a wide array of oxidants available for this transformation. If a mild oxidant is failing, a more potent one may be required. However, overly harsh oxidants can lead to decomposition.
-
Common Oxidants: Dess-Martin periodinane (DMP)[11], (diacetoxy)iodobenzene (DIB), N-bromosuccinimide (NBS), bromine in acetic acid[1], and lead tetraacetate (LTA) have been used effectively.
-
Metal-Free Options: Iodine in the presence of a base like potassium carbonate is a viable, transition-metal-free option.[6][12]
-
Electrochemical Synthesis: An increasingly popular green alternative is indirect electrochemical oxidation, which avoids the use of stoichiometric chemical oxidants altogether, reducing waste and often improving functional group tolerance.[13]
-
-
Solvent and Temperature: The reaction is typically run in solvents like dichloromethane (DCM), acetonitrile, or acetic acid at room temperature. Ensure your solvent is anhydrous, as water can interfere with many oxidizing agents.
-
Question 2: I've noticed E/Z isomers of my starting N-acylhydrazone in my NMR. Does this affect the reaction, and can I control it?
Answer: Yes, the stereochemistry of the C=N double bond in the N-acylhydrazone can influence its reactivity. While many acylhydrazones exist predominantly as the more stable E-isomer, the presence of the Z-isomer is possible and can be triggered by factors like solvent, light, or pH.[14][15]
-
Causality: The 1,5-electrocyclization step required for oxadiazole formation proceeds most efficiently from a specific conformation. If the molecule is locked in an unproductive conformation (e.g., the Z-isomer), the reaction barrier for cyclization may be higher, leading to a sluggish or incomplete reaction.
-
Mitigation Strategies:
-
Thermal Equilibration: Gently heating the N-acylhydrazone starting material in solution before adding the oxidizing agent can sometimes help equilibrate the mixture to the more reactive E-isomer.
-
Acid Catalysis: The initial condensation to form the acylhydrazone is often catalyzed by a small amount of acid (e.g., acetic acid). Ensuring this step goes to completion and favors the thermodynamic E-product is beneficial before proceeding to the oxidation.
-
Photochemical Considerations: Be aware that exposure to UV light can promote E/Z isomerization in some acylhydrazones.[14][15] Running the reaction in a flask protected from light (e.g., wrapped in aluminum foil) can be a simple preventative measure.
-
Route 3: From Acylthiosemicarbazides (for 2-Amino-1,3,4-oxadiazoles)
This route is crucial for accessing 2-amino-1,3,4-oxadiazoles. It involves the cyclization of an acylthiosemicarbazide, but it is famously plagued by a competing reaction pathway.
Question: I'm trying to synthesize a 2-amino-1,3,4-oxadiazole, but I keep getting the 2-amino-1,3,4-thiadiazole isomer as a major byproduct. How can I control the selectivity?
Answer: This is the most common and critical challenge for this synthetic route. The formation of the isomeric 2-amino-1,3,4-thiadiazole occurs through a competing cyclodesulfurization or cyclodehydration pathway. The outcome is highly dependent on the choice of the cyclizing agent.[7][16]
-
Mechanistic Insight: The acylthiosemicarbazide intermediate has two potential nucleophiles (the oxygen of the carbonyl group and the sulfur of the thiourea group) that can participate in the ring-closing step.
-
Oxadiazole Formation: Involves nucleophilic attack by the carbonyl oxygen, followed by elimination of a sulfur-containing species (cyclodesulfurization).
-
Thiadiazole Formation: Involves nucleophilic attack by the sulfur atom, followed by elimination of water (cyclodehydration).
-
-
Controlling Selectivity:
-
Reagent is Key: The choice of reagent dictates which pathway is favored.
-
To Favor Oxadiazole (O-cyclization): Reagents that activate the sulfur atom for elimination are preferred. Mercury(II) acetate was a classic choice but is highly toxic. Modern, more effective reagents include O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) , which has been shown to give excellent selectivity for the oxadiazole.[16][17] Iodine in the presence of base can also promote O-cyclization.[2]
-
To Favor Thiadiazole (S-cyclization): Strong dehydrating agents like concentrated sulfuric acid or phosphoric acid will favor the formation of the thiadiazole by promoting the elimination of water.
-
-
Reaction Conditions: Carefully follow protocols that have been optimized for oxadiazole formation. The base, solvent, and temperature can all influence the delicate balance between the two pathways.
-
General Purification Troubleshooting
Question: My crude product has a persistent yellow or brown color, even after initial purification. How do I get a clean, white solid?
Answer: Discoloration is typically caused by trace amounts of oxidized impurities or residual catalysts. Aromatic amines, in particular, are prone to air oxidation, which can lead to colored byproducts.[18]
-
Decolorization Protocol:
-
Activated Charcoal: During the final recrystallization step, add a small amount of activated charcoal (1-2% w/w of your crude product) to the hot, dissolved solution.[18]
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal and the adsorbed impurities.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization.
-
Inert Atmosphere: For particularly sensitive compounds, especially those containing aniline-like moieties, performing the recrystallization and filtration under an inert atmosphere (e.g., Nitrogen or Argon) can prevent re-oxidation.[18]
-
Question: My product and a key impurity have very similar polarity, making separation by column chromatography difficult. What can I do?
Answer: This is a common challenge, especially with structurally similar side products.
-
Chromatography Optimization:
-
Solvent System: Meticulously screen different solvent systems using TLC. Sometimes switching from a standard ethyl acetate/hexane system to one involving dichloromethane, methanol, or ether can alter the selectivity enough to achieve separation.
-
Modified Stationary Phase: If your compound is basic (e.g., contains an amine), it may streak or bind irreversibly to standard acidic silica gel.
-
Add a Basic Modifier: Add a small amount (0.5-1%) of triethylamine or ammonia solution to your mobile phase to neutralize the acidic sites on the silica gel.[18]
-
Use a Different Stationary Phase: Consider using neutral alumina or an amine-functionalized silica gel, which are better suited for purifying basic compounds.[18]
-
-
Visual Workflows and Mechanisms
Caption: A decision-making workflow for troubleshooting common issues in 1,3,4-oxadiazole synthesis.
Caption: The choice of reagent dictates the outcome between O-cyclization (oxadiazole) and S-cyclization (thiadiazole).
Selected Experimental Protocols
Protocol 1: General Procedure for Cyclodehydration using POCl₃
This protocol is a classic method suitable for robust substrates.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,2-diacylhydrazine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq, can be used as the solvent) under a fume hood.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is ~7-8.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[1][2]
Protocol 2: Oxidative Cyclization using Iodine
This protocol provides a metal-free alternative for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acylhydrazones.[6]
-
Setup: In a round-bottom flask, dissolve the N-acylhydrazone (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Addition of Reagents: Add potassium carbonate (K₂CO₃) (2.0 eq) followed by iodine (I₂) (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete in 4-12 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Google Scholar.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health (NIH).
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). National Institutes of Health (PMC). Retrieved from [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. [Link]
-
Pouliot, M.-F., Angers, L., & Charette, A. B. (2015). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry, 13(32), 8595–8598. [Link]
-
Mechanism for the formation of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Einhorn–Brunner reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Digital Commons @ Otterbein. Retrieved from [Link]
- Ramana, B., Mothilal, M., Rao, G. M., Murthy, M. K., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). AIMS Press. Retrieved from [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). PubMed Central (PMC). Retrieved from [Link]
-
Einhorn-Brunner Reaction. (n.d.). Merck Index. Retrieved from [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Authorea. Retrieved from [Link]
-
Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (n.d.). ResearchGate. Retrieved from [Link]
-
An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
(PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). ResearchGate. Retrieved from [Link]
-
Isomerization of bioactive acylhydrazones triggered by light or thiols. (2023). PubMed. Retrieved from [Link]
-
Synthesis of substituted 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
(a) E/Z isomerization of acylhydrazones 23 a–d without intramolecular... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. Retrieved from [Link]
-
Investigating The Synthesis of 1,3,4-Oxadiazoles Via a Novel Two-Step-One-Pot Cyclodehydration Reaction. (2018). Digital Commons @ Otterbein. Retrieved from [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). ACS Omega. Retrieved from [Link]
-
(PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (n.d.). ResearchGate. Retrieved from [Link]
-
New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. (2023). MDPI. Retrieved from [Link]
-
Synthesis and biological assessment of novel acylhydrazone derivatives of 2-methyl-1,4-naphthoquinone. (n.d.). ACG Publications. Retrieved from [Link]
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 6. jchemrev.com [jchemrev.com]
- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 8. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 12. jchemrev.com [jchemrev.com]
- 13. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isomerization of bioactive acylhydrazones triggered by light or thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Welcome to the technical support guide for the purification of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical protocols to overcome common purification challenges. This guide is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Section 1: Understanding the Chemistry and Potential Impurities
The successful purification of this compound hinges on understanding its synthesis and the likely impurities that can arise. A common synthetic route involves the cyclization of pivaloyl hydrazide with a phosgene equivalent, such as N,N'-carbonyldiimidazole (CDI).
Caption: Synthetic pathway to the target molecule.
This reaction, while generally efficient, can lead to several impurities that may co-purify with the desired product. Understanding these potential contaminants is the first step in developing a robust purification strategy.
Table 1: Common Impurities and Their Origin
| Impurity | Chemical Name | Origin |
| Unreacted Starting Material | Pivaloyl Hydrazide | Incomplete reaction. |
| Bis-Acylhydrazide | 1,2-Di(pivaloyl)hydrazine | A common byproduct in the synthesis of acylhydrazides.[1] |
| CDI-derived Byproducts | Imidazole, Urea derivatives | Formed from the decomposition or side reactions of CDI.[2] |
| Hydrolysis Product | Pivalic Acid | Hydrolysis of the starting materials or the final product. |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is an oil and won't solidify. What should I do?
A1: Oiling out during crystallization is a common problem, often due to the presence of impurities that depress the melting point or a solvent system in which the compound is too soluble.
-
Initial Steps:
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization by removing highly soluble, non-polar impurities.
-
Solvent Evaporation: If the oil is in a solvent, slowly evaporate the solvent under reduced pressure. Sometimes, removing the last traces of a good solvent can promote solidification.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
-
Advanced Troubleshooting:
-
If the above methods fail, the impurity level is likely high. Proceed with column chromatography to remove the bulk of the impurities before attempting recrystallization again.
-
Q2: I'm seeing multiple spots on my TLC plate after initial purification. How do I identify them and choose the right purification method?
A2: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. Identifying these impurities is key to selecting the appropriate purification strategy.
-
Impurity Identification:
-
Co-spotting: Spot your crude mixture alongside the starting materials (if available) on the same TLC plate. If a spot in your mixture has the same Rf value as a starting material, it's likely that unreacted starting material is present.
-
Staining: Use different visualization techniques. For example, a potassium permanganate stain can indicate the presence of easily oxidizable functional groups which might not be visible under UV light.
-
-
Choosing the Right Method:
-
Column Chromatography: This is the most versatile method for separating compounds with different polarities.[2] A typical starting mobile phase for a moderately polar compound like an oxadiazolone is a mixture of ethyl acetate and hexanes.
-
Recrystallization: If the impurities have significantly different solubilities from your product in a particular solvent, recrystallization can be a highly effective and scalable purification method.[3][4][5][6][7]
-
Q3: My recrystallization yield is very low. How can I improve it?
A3: Low recovery after recrystallization can be due to several factors.
-
Troubleshooting Steps:
-
Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] If the compound is too soluble in the chosen solvent even when cold, you will lose a significant amount of product in the mother liquor. Experiment with different solvent systems, including mixed solvents like ethanol/water.[5][7]
-
Minimum Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower yield.[5][7]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[3][6]
-
Mother Liquor: Concentrate the mother liquor (the solution left after filtration) and attempt a second recrystallization to recover more product.
-
Q4: My purified product is discolored. How can I remove the color?
A4: Discoloration is often due to minor, highly colored impurities.
-
Decolorization Protocol:
-
Dissolve the discolored product in a suitable hot solvent.
-
Add a small amount of activated charcoal (about 1-2% by weight of your compound) to the hot solution.
-
Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual.
-
Caution: Using too much charcoal can lead to a loss of your desired product as it can also be adsorbed.
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Water)
This method is effective when the compound is highly soluble in one solvent (ethanol) and poorly soluble in another (water) at all temperatures.[5][7]
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with swirling until the solution becomes faintly cloudy (this is the saturation point).
-
Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.
-
Drying: Dry the crystals under vacuum.
Caption: Recrystallization workflow.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective method for separating compounds based on their polarity.[2]
-
TLC Analysis: Determine the optimal solvent system using TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and good separation from impurities. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caption: Column chromatography workflow.
Section 4: Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Observations for Pure Product |
| Thin Layer Chromatography (TLC) | Assess purity and determine Rf value. | A single spot. |
| Melting Point | Determine the melting point range. | A sharp melting point range. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the chemical structure and identify impurities. | 1H and 13C NMR spectra consistent with the expected structure.[8][9] |
| Mass Spectrometry (MS) | Determine the molecular weight. | A molecular ion peak corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Identify functional groups. | Characteristic peaks for the C=O and C=N bonds of the oxadiazolone ring. |
Expected 1H NMR (CDCl3) for this compound:
-
A singlet around δ 1.4 ppm integrating to 9 protons (the tert-butyl group).
-
A broad singlet for the N-H proton (chemical shift can vary).
Expected 13C NMR (CDCl3):
-
Signals corresponding to the carbonyl carbon, the C5 carbon of the oxadiazole ring, and the quaternary and methyl carbons of the tert-butyl group.
By following the guidance in this technical support center, researchers can effectively troubleshoot and overcome the purification challenges associated with this compound, leading to a higher purity product for their research and development endeavors.
References
-
S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry. [Link]
-
Wiley-VCH 2007 - Supporting Information. [Link]
-
Recrystallization. Homi Bhabha Centre for Science Education. [Link]
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]
-
Gastaldi, S., et al. (2023). Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate metaflammation and related cardiometabolic dysfunction in obesity. European Journal of Medicinal Chemistry, 257, 115542. [Link]
-
Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journal of Organic Chemistry. [Link]
-
Recrystallization. University of California, Irvine. [Link]
-
Recrystallization-1.pdf. University of Massachusetts Boston. [Link]
-
Experiment 9 — Recrystallization. St. Olaf College. [Link]
-
Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses. [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. [Link]
-
Reddy, T. S., et al. (2013). Synthesis of Novel 5-(3-t-Butyl-1H-Pyrazol-5-YL)-2-Substituted-1,3,4-Oxadiazoles. Indian Journal of Heterocyclic Chemistry, 22, 273-278. [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. amherst.edu [amherst.edu]
- 8. rsc.org [rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
stability issues with 5-tert-butyl-1,3,4-oxadiazol-2-one in solution
Welcome to the technical support center for 5-tert-butyl-1,3,4-oxadiazol-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of heterocyclic chemistry and forced degradation studies of related 1,3,4-oxadiazole derivatives.
I. Understanding the Stability of the 1,3,4-Oxadiazol-2-one Core
The 1,3,4-oxadiazole ring is an aromatic heterocycle, which generally confers a degree of stability.[1][2] However, the "-one" functional group at the 2-position introduces a lactam-like character, making the ring susceptible to nucleophilic attack, particularly hydrolysis under certain conditions. The bulky tert-butyl group at the 5-position may offer some steric hindrance, potentially influencing the rate of degradation compared to unsubstituted or less hindered analogs.
II. Troubleshooting Guide: Common Stability Issues
This guide addresses specific problems you may encounter during your experiments, their probable causes, and actionable solutions.
Problem 1: Gradual loss of compound purity in aqueous buffers over time.
-
Symptom: HPLC analysis of a stock solution or experimental sample in an aqueous buffer (e.g., PBS) shows a decrease in the main peak area and the appearance of one or more new, more polar peaks over hours or days.
-
Probable Cause: Hydrolytic degradation of the 1,3,4-oxadiazol-2-one ring. The ester-like and amide-like bonds within the ring are susceptible to cleavage by water, a process that can be accelerated by acidic or basic conditions.
-
In-Depth Explanation: The most likely degradation pathway is the hydrolytic opening of the oxadiazole ring to form a pivaloylhydrazide derivative. This reaction involves the nucleophilic attack of a water molecule or hydroxide ion on one of the carbonyl carbons of the ring.
-
Solutions:
-
pH Control: Prepare solutions in neutral or slightly acidic buffers (pH 4-6). Avoid basic conditions (pH > 8) as they significantly accelerate hydrolysis.
-
Solvent Choice: If the experimental design allows, consider using a co-solvent system with aprotic organic solvents like DMSO or acetonitrile to reduce the concentration of water.
-
Fresh Preparations: For sensitive experiments, prepare solutions fresh from solid material immediately before use.
-
Low-Temperature Storage: Store solutions at low temperatures (2-8 °C or -20 °C) to slow the rate of hydrolysis. However, be mindful of potential solubility issues at lower temperatures.
-
Problem 2: Rapid degradation observed in the presence of certain metal ions.
-
Symptom: A significant and rapid loss of the parent compound is observed when the solution contains certain transition metal ions (e.g., Cu²⁺, Fe³⁺).
-
Probable Cause: Metal-catalyzed degradation. The nitrogen and oxygen atoms in the oxadiazole ring can chelate metal ions, which can polarize the ring and facilitate its cleavage.
-
Solutions:
-
Use of Chelators: If metal ions are unavoidable, consider the addition of a suitable chelating agent, such as EDTA, to sequester the metal ions.
-
High-Purity Reagents: Ensure that all buffers and reagents are of high purity and free from significant metal contamination.
-
Problem 3: Compound instability under strong oxidative conditions.
-
Symptom: Experiments involving strong oxidizing agents (e.g., hydrogen peroxide, Fenton's reagent) lead to a rapid loss of 5-tert-butyl-1,3,4-oxadiazol-2-one.
-
Probable Cause: Oxidative degradation of the oxadiazole ring or the tert-butyl group. While the 1,3,4-oxadiazole ring is generally resistant to mild oxidation, strong oxidants can lead to ring cleavage or oxidation of the alkyl substituent.
-
Solutions:
-
Avoid Strong Oxidants: If possible, use milder or alternative reagents for your experimental purpose.
-
Inert Atmosphere: For reactions sensitive to atmospheric oxygen, especially at elevated temperatures, perform experiments under an inert atmosphere (e.g., nitrogen or argon).
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of 5-tert-butyl-1,3,4-oxadiazol-2-one in a DMSO stock solution?
A1: When stored properly in a tightly sealed container at -20°C and protected from light, a stock solution of 5-tert-butyl-1,3,4-oxadiazol-2-one in anhydrous DMSO should be stable for several months. It is good practice to periodically check the purity of the stock solution by HPLC, especially if it is used infrequently.
Q2: How does temperature affect the stability of this compound in solution?
A2: As with most chemical reactions, the rate of degradation of 5-tert-butyl-1,3,4-oxadiazol-2-one in solution is expected to increase with temperature.[3] Therefore, it is recommended to keep solutions cool and to avoid prolonged heating. If heating is necessary for an experimental protocol, the duration should be minimized.
Q3: Is 5-tert-butyl-1,3,4-oxadiazol-2-one sensitive to light?
Q4: What are the likely degradation products I should look for?
A4: The primary degradation product from hydrolysis is expected to be a derivative of pivaloylhydrazide. Depending on the conditions, further degradation to pivalic acid and hydrazine may occur. For oxidative degradation, a variety of products are possible, including those resulting from ring cleavage or modification of the tert-butyl group.
Q5: What analytical methods are recommended for monitoring the stability of 5-tert-butyl-1,3,4-oxadiazol-2-one?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for stability studies of 1,3,4-oxadiazole derivatives.[5] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a good starting point for method development. Mass spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.
IV. Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[6]
-
Stock Solution Preparation: Prepare a stock solution of 5-tert-butyl-1,3,4-oxadiazol-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 80°C.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the parent compound peak and the formation of degradation product peaks.
Protocol 2: Recommended HPLC Method for Stability Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (typically in the range of 230-280 nm for this class of compounds).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
V. Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Issue | Primary Cause | Key Influencing Factors | Recommended Mitigation Strategies |
| Hydrolysis | Cleavage of the oxadiazole ring | pH (especially basic), Temperature, Water concentration | Maintain pH 4-6, Use co-solvents, Prepare fresh solutions, Store at low temperatures |
| Metal-Catalyzed Degradation | Chelation and polarization of the ring | Presence of transition metal ions | Use high-purity reagents, Add chelators (e.g., EDTA) |
| Oxidation | Attack by oxidizing agents | Presence of strong oxidants, Oxygen, High temperature | Avoid strong oxidizing agents, Use inert atmosphere for sensitive reactions |
| Photodegradation | Energy absorption from light | UV and visible light exposure | Protect solutions from light (amber vials, foil) |
VI. Visualizing Degradation and Troubleshooting
Diagram 1: Postulated Hydrolytic Degradation Pathway
Caption: A logical workflow for troubleshooting stability issues.
VII. References
-
[Thermal degradation of someo[7][8][9]xadiazole derivatives with liquid crystalline properties]([Link])
-
[Thermal degradation of someo[7][8][9]xadiazole derivatives with liquid crystalline properties]([Link])
Sources
- 1. 5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOLE-2-THIOL | 306936-90-3 [chemicalbook.com]
- 2. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Oxadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized oxadiazoles. This guide is designed to provide in-depth troubleshooting strategies and practical advice to address the common challenge of low bioactivity in newly synthesized compounds. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.
Troubleshooting Guide: A-Z of Low Bioactivity
This section is structured in a question-and-answer format to directly address specific issues you may be encountering.
My newly synthesized oxadiazole shows little to no activity in my primary assay. Where do I start?
This is a common challenge in drug discovery. A systematic, multi-pronged approach is essential to diagnose the root cause of low bioactivity. Before questioning the intrinsic activity of your molecule's design, it's crucial to rule out experimental variables.
Here is a logical workflow to follow:
Caption: A stepwise workflow for troubleshooting low bioactivity.
We will now delve into each of these critical steps.
Step 1: Verify Compound Purity & Identity
Q: How can I be certain that my synthesized compound is pure and its structure is correct?
A combination of analytical techniques is necessary for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure of your oxadiazole.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of your compound.[2][3][4][5][6]
-
Quantitative NMR (qNMR): For determining the absolute purity of your compound.[1][7][8][9][10]
Experimental Protocol: Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol provides a general guideline for determining the absolute purity of your synthesized oxadiazole.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of your oxadiazole compound into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity, be stable, and have resonances that do not overlap with your compound's signals.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the compound and the standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard.
-
A 90° pulse angle.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping peak for both your oxadiazole and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
| Parameter | Analyte (Your Oxadiazole) | Internal Standard |
| Integral (I) | Measured from spectrum | Measured from spectrum |
| Protons (N) | Known from structure | Known from structure |
| Molecular Weight (MW) | Calculated | Known |
| Mass (m) | Weighed | Weighed |
| Purity (P) | To be determined | Certified value |
Table 1: Parameters for qNMR Purity Calculation.
Step 2: Assess Compound Solubility
Poor aqueous solubility is a frequent cause of low apparent bioactivity.[11] If your compound precipitates in the assay buffer, its effective concentration will be much lower than intended.
Q: My compound is pure, but still inactive. Could solubility be the issue? How do I test it?
Yes, solubility is a critical factor. You can assess it using kinetic and thermodynamic solubility assays.
-
Kinetic Solubility: This high-throughput method is useful for early-stage discovery and measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[11][12][13][14][15]
-
Thermodynamic Solubility: This method measures the true equilibrium solubility of a compound and is important for lead optimization.[13][16][17][18][19]
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
-
Preparation:
-
Prepare a 10 mM stock solution of your oxadiazole in 100% DMSO.
-
Prepare the aqueous assay buffer (e.g., PBS, pH 7.4).
-
-
Assay Procedure:
-
In a clear-bottom 96-well plate, add the DMSO stock solution to the assay buffer to achieve the desired highest concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., ≤1%).
-
Perform serial dilutions in the plate.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity (light scattering) using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Step 3: Interrogate the Biological Assay
Assay artifacts can lead to false-negative results.[20][21][22][23][24] It's important to ensure your assay is robust and that your compound is not interfering with the assay technology.
Q: How do I know if my assay is giving me a false-negative result?
-
Positive Controls: Always include a known active compound (positive control) to ensure the assay is performing as expected.
-
Orthogonal Assays: If possible, test your compound in a different assay that measures the same biological endpoint but uses a different detection method.[24]
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., fluorescence quenching or enhancement, inhibition of reporter enzymes like luciferase).[22] Run counter-screens to check for such interference.
Step 4: Confirm Target Engagement
A lack of bioactivity could mean your compound isn't binding to its intended target in the cellular environment.[25][26][27][28][29]
Q: How can I confirm if my oxadiazole is actually binding to its target protein in cells?
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[25][26][27][28][29] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat intact cells with your oxadiazole compound or a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Detect the amount of soluble target protein remaining at each temperature using a specific antibody (e.g., via Western blot). A positive result is a shift in the melting curve to a higher temperature in the presence of your compound, indicating stabilization upon binding.
Isothermal Titration Calorimetry (ITC) can also be used as an in-vitro method to characterize the binding affinity between your compound and the purified target protein.[30][31][32][33][34]
Step 5: Re-evaluate Structure-Activity Relationship (SAR)
If you have confirmed purity, solubility, and target engagement, but the activity is still low, it may be time to revisit the molecular design.
Q: My compound is pure, soluble, and binds to the target, but is not potent. What should I consider next?
This is where understanding the Structure-Activity Relationship (SAR) of oxadiazoles is crucial. The biological activity of oxadiazoles is highly dependent on the nature and position of the substituents on the heterocyclic ring.[35][36][37][38][39][40][41][42][43][44][45][46][47][48][49]
-
1,3,4-Oxadiazoles: In many anticancer 1,3,4-oxadiazole derivatives, the nature of the substituent at the 2- and 5-positions is critical for activity. For example, the presence of electron-donating groups on a phenyl ring attached to the oxadiazole has been shown to increase toxicity in some cancer cell lines.[44]
-
1,2,4-Oxadiazoles: For antibacterial 1,2,4-oxadiazoles, a hydrogen-bond donor on the substituent at the 5-position is often necessary for activity.[36] Halogen substituents are also frequently well-tolerated and can enhance potency.[40][45]
Consider synthesizing a small library of analogues with systematic modifications to probe the SAR. For instance, vary the electronic properties (electron-donating vs. electron-withdrawing groups) and steric bulk of the substituents.
Frequently Asked Questions (FAQs)
Q: Can impurities from the synthesis of oxadiazoles affect my results?
A: Absolutely. Common synthetic routes for oxadiazoles can result in residual starting materials or by-products. For example, unreacted acid chlorides or hydrazides can be reactive and may interfere with biological assays. Always ensure thorough purification and characterization.
Q: My oxadiazole is highly lipophilic. Is that a problem?
A: While some lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, non-specific binding, and rapid metabolism, all of which can contribute to low bioactivity.
Q: Could my compound be a "Pan-Assay Interference Compound" (PAIN)?
A: It's possible. PAINs are compounds that appear active in many different assays through non-specific mechanisms, such as aggregation or redox activity. There are computational filters available to flag potential PAINs based on their chemical structure.
Q: What are some common causes of false positives in high-throughput screening (HTS)?
A: False positives in HTS can arise from compound-dependent assay interference (e.g., autofluorescence), compound aggregation, chemical reactivity, and even metal impurities in the compound samples.[21][22][23][24] It is crucial to perform hit confirmation and validation studies to rule out these artifacts.
References
-
Mobi, E., & Chang, M. (2015). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Infectious Diseases, 1(3), 126-133. [Link]
-
Mobi, E., & Chang, M. (2014). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. ACS Medicinal Chemistry Letters, 5(10), 1083-1088. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
Nayak, S., Gaonkar, S. L., Musad, E. A., et al. (2021). 1,3,4-Oxadiazole-containing hybrids as potential anticancer agents: Recent developments, mechanism of action and structure-activity relationships. European Journal of Medicinal Chemistry, 223, 113634. [Link]
-
Mobi, E., & Chang, M. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of Medicinal Chemistry, 58(5), 2284-2297. [Link]
-
Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. [Link]
-
Abdel-Aziz, A. A., et al. (2011). Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. European Journal of Medicinal Chemistry, 46(9), 3847-3857. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. [Link]
-
Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. [Link]
-
Chang, M., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(11), 1876-1885. [Link]
-
Be, B., & Wenlock, M. C. (2012). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 4(12), 1521-1534. [Link]
-
Dragiev, M., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 17(5), 876-888. [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]
-
G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9221. [Link]
-
University of Illinois. (2017). Quantitative NMR Spectroscopy. [Link]
-
National Cancer Institute. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1425, 237-251. [Link]
-
Baell, J. B., & Walters, M. A. (2014). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 9(7), 1455-1460. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Głowacka, I. E., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3248. [Link]
-
Chang, M., et al. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ResearchGate. [Link]
-
Unknown. (n.d.). REVIEW ON SUBSTITUTED 1,3,4-OXADIAZOLE AND ITS BIOLOGICAL ACTIVITIES. ResearchGate. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Martinez Molina, D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(4), 843-850. [Link]
-
Unknown. (n.d.). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Neliti. [Link]
-
Gierut, A. M., et al. (2022). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry, 65(1), 589-605. [Link]
-
Baell, J. B., & Walters, M. A. (2014). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ResearchGate. [Link]
-
Ionescu, E. L., et al. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(21), 5148. [Link]
-
Aldeghi, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Bioorganic & Medicinal Chemistry Letters, 28(1), 1-10. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2410. [Link]
-
CETSA. (n.d.). CETSA. [Link]
-
Unknown. (n.d.). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Organic & Medicinal Chemistry International Journal. [Link]
-
Kumar, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4941-4958. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]
-
Dong, M. W. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]
-
Adams, C. M., & Smith, B. J. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]
-
Unknown. (n.d.). Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. ResearchGate. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
-
PennState. (n.d.). Isothermal Titration Calorimetry. [Link]
-
Wikipedia. (n.d.). Isothermal titration calorimetry. [Link]
-
Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]
Sources
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC für kleine Moleküle [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. emerypharma.com [emerypharma.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. In-vitro Thermodynamic Solubility [protocols.io]
- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 19. evotec.com [evotec.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CETSA [cetsa.org]
- 29. news-medical.net [news-medical.net]
- 30. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 33. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 34. ITC - Creative Biolabs [creative-biolabs.com]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researcher.manipal.edu [researcher.manipal.edu]
- 38. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 41. mdpi.com [mdpi.com]
- 42. researchgate.net [researchgate.net]
- 43. researchgate.net [researchgate.net]
- 44. media.neliti.com [media.neliti.com]
- 45. pubs.acs.org [pubs.acs.org]
- 46. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 47. mdpi.com [mdpi.com]
- 48. jchemrev.com [jchemrev.com]
- 49. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Welcome to the technical support center for 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one (also known as 5-tert-butyl-1,3,4-oxadiazol-2(3H)-one). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your experiments.
Introduction to this compound
This compound is a heterocyclic compound belonging to the oxadiazole class.[1][2][3] Oxadiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] However, like many heterocyclic compounds, solubility can be a significant hurdle in experimental and developmental stages. The tert-butyl group, while often contributing to metabolic stability, can also increase the lipophilicity of the molecule, potentially leading to poor aqueous solubility.
This guide will walk you through a systematic approach to understanding and enhancing the solubility of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in common aqueous buffers for my biological assays. What should I do first?
A1: Initial Solubility Assessment Workflow
Before attempting advanced solubility enhancement techniques, it is crucial to perform a systematic initial solubility assessment. This will provide a baseline understanding of the compound's properties. We recommend a tiered approach, starting with common laboratory solvents of varying polarities.
Experimental Protocol: Initial Solvent Screening
-
Preparation: Weigh out a small, precise amount of your compound (e.g., 1 mg) into separate, clear vials.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of the first solvent to the vial.
-
Observation & Mixing: Vortex the vial for 30-60 seconds and visually inspect for dissolution. If the compound dissolves completely, note the approximate solubility.
-
Incremental Addition: If the compound does not dissolve, add another measured volume of the solvent and repeat the mixing and observation step. Continue this process up to a reasonable volume (e.g., 1 mL).
-
Solvent Panel: Repeat this process for a range of solvents, moving from non-polar to polar.
Data Presentation: Recommended Initial Solvent Screening Panel
| Solvent Class | Example Solvents | Expected Behavior for a Lipophilic Compound |
| Non-Polar | Hexane, Toluene | Likely to show some solubility |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Good solubility is often observed |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF) | May show variable solubility |
| Polar Protic | Ethanol, Methanol | Solubility may be moderate |
| Highly Polar | Water, Phosphate-Buffered Saline (PBS) | Expected to have low solubility |
This initial screening will help you identify a suitable organic solvent for creating a stock solution, which can then be diluted into your aqueous assay buffer. Remember to consider the tolerance of your specific assay to the chosen organic solvent.
Visualization: Initial Solubility Assessment Workflow
Caption: A tiered approach to initial solvent screening for solubility assessment.
Q2: My initial screening shows poor solubility in aqueous solutions. How can I improve the aqueous solubility for in vitro experiments?
A2: Strategies for Enhancing Aqueous Solubility
If aqueous solubility remains a challenge, several techniques can be employed. These methods aim to alter the physicochemical environment of the compound to favor dissolution.
1. pH Modification
The this compound structure contains a proton on one of the ring nitrogens, which can be deprotonated under basic conditions. This ionization can significantly increase aqueous solubility.
Experimental Protocol: pH-Dependent Solubility Analysis
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Compound Addition: Add a known excess of your compound to each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
2. Co-Solvent Systems
A co-solvent is an organic solvent that is miscible with water and is used to increase the solubility of a poorly soluble compound. Common co-solvents for biological assays include DMSO, ethanol, and polyethylene glycol (PEG).
Experimental Protocol: Co-Solvent Screening
-
Stock Solution: Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., DMSO).
-
Serial Dilution: Create a dilution series of the stock solution in your aqueous buffer.
-
Precipitation Check: Visually inspect each dilution for any signs of precipitation immediately after preparation and after a relevant incubation period.
-
Assay Compatibility: Ensure the final concentration of the co-solvent in your assay is compatible with your biological system and does not interfere with the assay results.
Data Presentation: Example Co-Solvent Compatibility Table
| Co-Solvent | Typical Starting Concentration in Assay | Potential Issues |
| DMSO | < 1% (v/v) | Can be toxic to cells at higher concentrations |
| Ethanol | < 1% (v/v) | Can cause protein denaturation |
| PEG 400 | 1-10% (v/v) | Generally well-tolerated but can be viscous |
3. Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
Experimental Protocol: Surfactant Screening
-
Surfactant Solutions: Prepare aqueous solutions of various non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) at concentrations above their critical micelle concentration (CMC).
-
Solubility Determination: Determine the solubility of your compound in these surfactant solutions using the equilibrium solubility method described for pH modification.
Visualization: Decision Tree for Aqueous Solubility Enhancement
Caption: A decision-making workflow for selecting an appropriate aqueous solubility enhancement strategy.
Q3: Are there any other advanced techniques I can consider for more challenging solubility issues, particularly for in vivo studies?
A3: Advanced Formulation Strategies
For preclinical and clinical development, more advanced formulation strategies are often necessary to achieve the desired bioavailability.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix can prevent crystallization and maintain a supersaturated state, enhancing dissolution.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution.
These advanced techniques require specialized equipment and expertise and are typically employed when simpler methods are insufficient.
References
- A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC - NIH. (2020).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022).
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - NIH. (n.d.).
- Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives - Neliti. (2020).
- (PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2020).
- (PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2012).
- BIOLOGICALLY ACTIVE OXADIAZOLE | Journal of Drug Delivery and Therapeutics. (2015).
Sources
- 1. Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives - Neliti [neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
Technical Support Center: Scaling Up the Synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-one
Prepared by: The Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-one. As a key heterocyclic scaffold in medicinal chemistry, mastering its synthesis is crucial. This document provides in-depth, field-proven insights into the reaction, troubleshooting common issues, and navigating the challenges of scale-up.
Section 1: Synthesis Overview and Core Mechanism
The most reliable and common route to 5-substituted-1,3,4-oxadiazol-2(3H)-ones involves the cyclization of an appropriate acylhydrazide with a carbonylating agent.[1] For the target molecule, this involves the reaction of pivalohydrazide (trimethylacetylhydrazine) with a phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (CDI).
The reaction proceeds via the initial acylation of the terminal nitrogen of the hydrazide, followed by an intramolecular cyclization with the elimination of a leaving group (e.g., HCl, imidazole) to form the stable 1,3,4-oxadiazol-2-one ring.
Caption: General reaction mechanism for the formation of the 1,3,4-oxadiazol-2-one ring.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Caption: A decision-tree for troubleshooting low-yield reactions.
Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted pivalohydrazide. What is the likely cause?
A1: This issue typically points to three primary culprits:
-
Reagent Inactivation: The carbonylating agent (e.g., triphosgene, CDI) is highly sensitive to moisture. Any water in the solvent or glassware will rapidly hydrolyze it, rendering it ineffective. Ensure all solvents are anhydrous and glassware is oven-dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent moisture ingress.[2]
-
Insufficient Temperature: While the initial acylation can often be performed at 0 °C or room temperature, the subsequent cyclization step may require thermal energy. If the reaction stalls after the formation of the intermediate, a gentle increase in temperature (e.g., to 40-50 °C) may be necessary to drive the ring-closure to completion.
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of the hydrazide precursor can result if the carbonylating agent is undercharged or has degraded.[2]
Q2: I've isolated my product, but it's contaminated with a significant, hard-to-remove impurity. What could this be?
A2: A common byproduct in reactions involving acylhydrazides is the symmetrical 1,2-diacylhydrazine. This occurs when a molecule of pivalohydrazide acts as a nucleophile towards the already-acylated intermediate before it can cyclize. To minimize this, control the reaction kinetics. A proven strategy is the slow, dropwise addition of the pivalohydrazide solution to a solution of the carbonylating agent and base. This maintains a low concentration of the free hydrazide, favoring the desired intramolecular cyclization over the undesired intermolecular side reaction.
Q3: My work-up is problematic, resulting in a poor-quality crude product. How can I improve the isolation?
A3: After the reaction is complete, the mixture often contains amine hydrohalide salts and potentially unreacted imidazole (if using CDI).
-
Quenching: Carefully quench the reaction mixture with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the base and destroy any remaining reactive species.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. If emulsions form, adding a small amount of brine can help break them.
-
Washes: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove acidic byproducts), and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating it.
Section 3: Scaling Up the Synthesis
Transitioning from the bench to a larger scale introduces new challenges related to safety, mass transfer, and thermal control.
Q4: What are the primary safety concerns when scaling this synthesis?
A4: The main hazard is the carbonylating agent. Phosgene is a highly toxic gas and is not used in modern process chemistry without specialized equipment. Triphosgene, while a solid, is a latent source of phosgene and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It reacts violently with water and nucleophiles. Always have a quenching solution (e.g., aqueous sodium hydroxide) readily available. CDI is significantly safer but is still moisture-sensitive and requires careful handling.
Q5: I'm worried about controlling the reaction exotherm at a larger scale. What is the best approach?
A5: The acylation step is often exothermic. On a large scale, this heat can accumulate dangerously if not managed.
-
Controlled Addition: Use an addition funnel or a syringe pump for the slow, controlled addition of one reagent to the other.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling jacket and overhead stirrer. Begin the addition at a low temperature (e.g., 0-5 °C) and monitor the internal temperature closely. The rate of addition should be adjusted to maintain the desired temperature range.
-
Reverse Addition: As mentioned in Q2, adding the hydrazide to the carbonylating agent is often beneficial for both selectivity and thermal control.
Caption: A typical process workflow for the scaled-up synthesis of the target molecule.
Section 4: Data and Protocols
Table 1: Comparison of Common Carbonylating Agents
| Reagent | Formula | Pros | Cons | Safety Considerations |
| Triphosgene | (Cl₃CO)₂CO | High reactivity, cost-effective, solid | Latent phosgene source, highly toxic, moisture-sensitive | Handle in a certified fume hood. Requires a base (scavenger). |
| CDI | (C₃H₃N₂)₂CO | Much safer than phosgene, high selectivity | More expensive, can be slower, byproduct (imidazole) needs removal | Moisture sensitive. |
| Ethyl Chloroformate | ClCO₂Et | Inexpensive liquid, easy to handle | Can lead to side products, may require higher temperatures | Corrosive and toxic. Use in a fume hood. |
Experimental Protocol: Lab-Scale Synthesis using Triphosgene (Illustrative)
Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist with appropriate safety precautions.
-
Reactor Setup: A 250 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet is oven-dried and assembled while hot. It is then allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with triphosgene (1.0 eq) and anhydrous dichloromethane (DCM, 50 mL). The solution is stirred and cooled to 0 °C using an ice-water bath.
-
Base Addition: Anhydrous triethylamine (2.2 eq) is added slowly to the cooled solution.
-
Hydrazide Addition: Pivalohydrazide (1.1 eq) is dissolved in anhydrous DCM (25 mL) and charged into the addition funnel. This solution is added dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The progress is monitored by TLC (e.g., 50% ethyl acetate in hexanes).
-
Work-up: The reaction is carefully quenched by the slow addition of water (50 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 25 mL). The combined organic layers are washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over Na₂SO₄.
-
Purification: The solvent is removed under reduced pressure. The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure 5-tert-butyl-1,3,4-oxadiazol-2-one.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 1,3,4-Oxadiazole Derivatives.
- Neda, I., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
- Apollo Scientific. (2022). 2-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)
- Moldb. (n.d.). 5-Tert-butyl-1,3,4-oxadiazol-2-ol.
- Al-Soud, Y. A., et al. (2016). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 21(1), 1.
- Apollo Scientific. (n.d.).
- Choi, H. D., et al. (2011). {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. Acta Crystallographica Section E, 67(Pt 10), o2625.
- Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(38), 7645-7650.
- Ainsworth, C. (1965). PREPARATION OF 5-SUBSTITUTED-1,3,4-OXADIAZOL-2(3H)ONES AND THEIR REACTIONS. The Journal of Organic Chemistry, 30(8), 2863-2865.
- Hajar, A., et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal for Pure Science, 2(4), 237-253.
- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
- Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27(1), 143-153.
- O'Donovan, D. H., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12516-12521.
Sources
Technical Support Center: Overcoming Resistance in Antimicrobial Assays with Oxadiazoles
Prepared by: Senior Application Scientist, Antimicrobial Drug Development
Welcome to the technical support hub for researchers leveraging the power of oxadiazole chemistry to combat antimicrobial resistance. This guide is designed to provide practical, field-proven insights and troubleshoot common challenges encountered during the antimicrobial evaluation of novel oxadiazole derivatives. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to generate robust and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for success when working with oxadiazole compounds in a microbiology setting.
Q1: My oxadiazole compound shows poor solubility in aqueous media. How can I prepare it for antimicrobial assays without compromising the results?
A: This is the most common initial hurdle. Oxadiazoles, particularly those with aryl substituents, are often highly lipophilic and have low aqueous solubility[1][2].
-
Expert Recommendation: The standard practice is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO)[3][4]. For assays, this stock is then serially diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Causality & Trustworthiness: The key is to ensure the final concentration of DMSO in your assay wells is non-inhibitory to the test microorganism, typically ≤1% v/v. You must run a vehicle control (broth + highest concentration of DMSO used) to validate that the solvent itself is not affecting microbial growth. Failure to do so invalidates your Minimum Inhibitory Concentration (MIC) results. Some research suggests that for certain sensitive strains, even lower concentrations (≤0.5%) are preferable.
Q2: Are there specific isomers of oxadiazoles that are easier to work with regarding solubility and stability?
A: Yes, the isomeric form of the oxadiazole ring significantly impacts its physicochemical properties.
-
Expert Recommendation: Studies comparing matched pairs of oxadiazole isomers have shown that 1,3,4-oxadiazoles are generally an order of magnitude less lipophilic and demonstrate higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts[2][5].
-
Causality & Trustworthiness: This difference is attributed to their intrinsically different charge distributions and dipole moments[2][5]. While both are generally stable heterocyclic systems, the higher solubility of the 1,3,4-isomer can make it a more tractable starting point for antimicrobial screening campaigns, reducing the likelihood of compound precipitation in assays[6][7].
Q3: What are the known mechanisms by which oxadiazoles overcome antimicrobial resistance?
A: Oxadiazoles are versatile scaffolds that can be engineered to target several resistance mechanisms. The specific mechanism depends entirely on the derivative's structure. Key reported mechanisms include:
-
Inhibition of Cell Wall Synthesis: Some oxadiazoles act as non-β-lactam inhibitors of Penicillin-Binding Proteins (PBPs), including PBP2a, the protein responsible for methicillin resistance in Staphylococcus aureus (MRSA)[8][9][10]. This can restore the activity of traditional β-lactam antibiotics[11][12].
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit other essential bacterial enzymes like DNA gyrase or mycobacterial enoyl reductase (InhA), crucial for DNA replication and mycolic acid synthesis, respectively[13][14].
-
Efflux Pump Inhibition (EPI): A particularly promising strategy involves oxadiazoles that inhibit efflux pumps, which are membrane proteins bacteria use to expel antibiotics. For instance, specific 1,3,4-oxadiazole conjugates have been designed to be potent inhibitors of the NorA efflux pump in S. aureus, which is responsible for resistance to fluoroquinolones like ciprofloxacin[15][16].
Section 2: Troubleshooting Guide: Antimicrobial Assays
This section provides a problem-cause-solution framework for common issues encountered during experimental work.
Problem 1: Inconsistent MIC Values or Complete Lack of Activity
You've synthesized a promising oxadiazole derivative, but your broth microdilution assays yield highly variable MICs or show no activity, even at high concentrations.
dot
Caption: Troubleshooting workflow for inconsistent MIC results.
-
Possible Cause A: Poor Compound Solubility.
-
Why it happens: The compound is precipitating out of the broth medium at the tested concentrations, meaning the actual concentration in solution is far lower than intended. This is a critical failure point.
-
How to verify: After incubation, carefully inspect the wells of your 96-well plate against a light source. Look for a cloudy precipitate or a solid pellet at the bottom, especially in the highest concentration wells.
-
Solution: If precipitation is observed, you may need to reconsider the formulation. While increasing the DMSO percentage is an option, it risks introducing solvent toxicity. Alternative strategies include exploring co-solvents or, more fundamentally, returning to medicinal chemistry to synthesize analogues with improved solubility profiles[17].
-
-
Possible Cause B: Compound Instability.
-
Why it happens: The oxadiazole ring itself is generally stable, but certain substituents can render the molecule susceptible to hydrolysis or degradation in the complex biological matrix of culture media over a 24-hour incubation period.
-
How to verify: A simple stability test can be performed. Prepare your highest concentration of the compound in broth and incubate it for 24 hours under assay conditions (e.g., 37°C). Then, use this "aged" solution to test for activity against a fresh inoculum. A significant loss of potency compared to a freshly prepared solution indicates instability.
-
Solution: For definitive proof, use HPLC-MS to quantify the amount of intact compound remaining in the broth over time. If instability is confirmed, the experimental window may need to be shortened (e.g., in time-kill assays) or the chemical structure revisited.
-
-
Possible Cause C: Inappropriate Assay Conditions.
-
Why it happens: Deviations from standardized protocols can lead to erroneous results. The most common errors are an incorrect bacterial inoculum size (the "inoculum effect") or cytotoxic concentrations of the solvent.
-
How to verify: Always standardize your bacterial suspension to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and follow the dilution steps precisely as outlined in CLSI (Clinical and Laboratory Standards Institute) or EUCAST guidelines[4]. Double-check that your final DMSO concentration is non-inhibitory by running a vehicle control.
-
Solution: Strict adherence to established protocols is non-negotiable for generating data that can be compared across different studies and labs[18].
-
Problem 2: Difficulty Interpreting Synergy Assay Results
You are testing your oxadiazole as a potential adjunctive therapy with a conventional antibiotic (e.g., oxacillin for MRSA) using a checkerboard assay, but the results are ambiguous.
-
Possible Cause: Incorrect Calculation or Interpretation of the Fractional Inhibitory Concentration (FIC) Index.
-
Why it happens: The FIC index is the quantitative measure of synergy, but its calculation must be precise. The index is calculated as: FIC Index = FIC of Drug A + FIC of Drug B, where FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone).
-
How to verify: Ensure you have an accurate MIC for each compound individually before proceeding with the combination assay. The MIC in the combination is the lowest concentration that inhibits growth in a specific well.
-
Solution & Interpretation:
-
| FIC Index | Interpretation | Example Scenario |
| ≤ 0.5 | Synergy | An oxadiazole at 1/4 its MIC combined with oxacillin at 1/8 its MIC successfully inhibits MRSA growth. (FIC = 0.25 + 0.125 = 0.375).[11][19] |
| > 0.5 to ≤ 4.0 | Indifference | The combination requires concentrations close to the individual MICs of each compound to inhibit growth. |
| > 4.0 | Antagonism | The combination requires higher concentrations of one or both drugs than when used alone. This is a rare but important finding. |
Section 3: Key Experimental Protocols
These protocols are provided with detailed steps and rationale, reflecting best practices for evaluating oxadiazole compounds.
Protocol 1: Broth Microdilution for MIC Determination
This protocol determines the minimum concentration of an oxadiazole derivative required to inhibit the visible growth of a bacterial strain.
-
Rationale: This is the gold-standard method for quantitative susceptibility testing and is essential for establishing baseline activity before more complex assays.
-
Methodology:
-
Preparation: Prepare a 10 mg/mL stock solution of the oxadiazole in 100% DMSO.
-
Serial Dilution (Compound): In a 96-well plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of a starting dilution of your compound to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding 50 µL from well 11. Well 12 serves as the growth control (no compound).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in MHB. Dilute this suspension so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well (wells 1-12). This brings the total volume to 100 µL and halves the compound concentration to the final desired range.
-
Controls: Include a sterility control (broth only) and a vehicle control (broth + inoculum + highest DMSO concentration).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
-
Protocol 2: Efflux Pump Inhibition (EPI) Assay
This assay determines if an oxadiazole can inhibit efflux pump activity, often by measuring the intracellular accumulation of a fluorescent pump substrate like ethidium bromide (EtBr).
-
Rationale: This provides a mechanistic basis for synergy with antibiotics that are known efflux pump substrates (e.g., fluoroquinolones). It directly tests the hypothesis that the oxadiazole is disabling a key resistance mechanism[15][16].
-
Methodology:
-
Bacterial Preparation: Grow the test strain (e.g., S. aureus SA1199B, which overexpresses the NorA pump) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ = 0.4).
-
Loading: Add the oxadiazole compound to the cell suspension at a sub-inhibitory concentration (e.g., 1/2 or 1/4 MIC) and incubate for 10 minutes. A known EPI like reserpine should be used as a positive control.
-
Substrate Addition: Add ethidium bromide to the suspension (final concentration ~1-2 µg/mL).
-
Fluorescence Monitoring: Immediately place the suspension in a fluorescence plate reader. Measure fluorescence (Excitation ~530 nm, Emission ~600 nm) every minute for 30-60 minutes.
-
Interpretation: A lower rate of fluorescence increase in the control (cells + EtBr only) indicates active efflux of EtBr. In the presence of an effective oxadiazole EPI, EtBr will be retained inside the cells, resulting in a significantly steeper and higher fluorescence signal over time[20].
-
Section 4: Visualizing Mechanisms of Action
Understanding the proposed mechanism is key to rational drug design.
dot
Caption: Mechanism of synergy via efflux pump inhibition.
The diagram above illustrates a common synergistic mechanism. A conventional antibiotic, which is a substrate for an efflux pump, is effectively removed from the bacterial cell, preventing it from reaching its intracellular target. The oxadiazole compound acts as an efflux pump inhibitor, blocking this resistance mechanism. This allows the conventional antibiotic to accumulate inside the cell, bind to its target, and ultimately lead to cell death[15][16].
References
-
Gawad, T., Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3964. [Link][13][14]
-
Kumar, A., Rawat, A. (2017). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 6(6), 559-573. [Link]
-
Kaur, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 1377–1417. [Link]
-
Naaz, F., et al. (2021). 1,3,4-oxadiazole conjugates of capsaicin as potent NorA efflux pump inhibitors of Staphylococcus aureus. Bioorganic & Medicinal Chemistry, 43, 116268. [Link][15][16][20]
-
Artico, M., et al. (2021). Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 10(10), 1258. [Link][11][12][19]
-
Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Oxadiazole. Human Journals, 24(1), 329-340. [Link]
-
Anonymous. (2018). Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review. World Journal of Pharmaceutical Research, 7(15), 333-345. [Link]
-
Chang, M., Mobashery, S. (2016). The Oxadiazole Antibacterials. Current Opinion in Microbiology, 33, 13-17. [Link][8][10]
-
PubMed. (2021). Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. National Library of Medicine. [Link]
-
Al-Shabib, N. A., et al. (2023). Small-molecule strategies to combat antibiotic resistance: mechanisms, modifications, and contemporary approaches. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2212371. [Link]
-
PubMed. (2016). The Oxadiazole Antibacterials. National Library of Medicine. [Link]
-
ResearchGate. (2018). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ResearchGate. [Link]
-
ResearchGate. (2021). 1,3,4-oxadiazole conjugates of capsaicin as potent NorA efflux pump inhibitors of Staphylococcus aureus. ResearchGate. [Link]
-
Semantic Scholar. (2021). Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. Semantic Scholar. [Link]
-
Tan, T., et al. (2005). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 379-385. [Link][3]
-
Spink, E., et al. (2018). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 4(8), 1253-1262. [Link]
-
ResearchGate. (2023). Synthesis of 1,2,4‐Oxadiazole‐sulfonamide Conjugates and Their Synergistic Effect with Ampicillin as Antimicrobial Agents. ResearchGate. [Link]
-
Gackowska, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412. [Link][1]
-
Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(12), 3927-3943. [Link][2][5]
-
ResearchGate. (2016). The oxadiazole antibacterials. ResearchGate. [Link]
-
PubMed. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. National Library of Medicine. [Link]
-
Pradel, E., et al. (2023). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Pharmaceuticals, 16(1), 115. [Link]
-
Vitale, P., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(38), 6069-6086. [Link]
-
Musso, L., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(11), 3121. [Link]
-
Al-Amiery, A. A., et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Egyptian Journal of Chemistry, 66(12), 521-532. [Link]
-
Semantic Scholar. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Semantic Scholar. [Link]
-
Yarmohammadi, M., et al. (2019). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores, 2(1). [Link][4]
-
Sharma, D., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Drug Development and Industrial Pharmacy, 48(4), 167-185. [Link][17]
-
ResearchGate. (2009). Antimicrobial Activity of Some New Oxadiazole Derivatives. ResearchGate. [Link][18]
-
ResearchGate. (2011). Oxadiazoles in Medicinal Chemistry. ResearchGate. [Link]
-
El-Emam, A. A., et al. (2004). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 9(10), 843-850. [Link]
-
Ali, A., et al. (2022). Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. Antibiotics, 11(11), 1599. [Link]
-
Al-Hourani, B. J. (2015). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 3(2), 15-23. [Link][6]
-
Sorge, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 629-635. [Link][21]
-
ResearchGate. (2021). Therapeutic potential of oxadiazole or furadiazole containing compounds. ResearchGate. [Link][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oxadiazole antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 1,3,4-oxadiazole conjugates of capsaicin as potent NorA efflux pump inhibitors of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small-molecule strategies to combat antibiotic resistance: mechanisms, modifications, and contemporary approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
For the discerning researcher in drug development and medicinal chemistry, the unambiguous structural confirmation of a novel or synthesized compound is the bedrock of reliable and reproducible science. This guide provides an in-depth, practical comparison of the analytical techniques required to definitively confirm the structure of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic scaffold of interest in medicinal chemistry. We will move beyond a simple recitation of data, delving into the causal reasoning behind the experimental choices and the interpretation of the resulting spectra. This guide is designed to be a self-validating workflow, ensuring the highest degree of scientific integrity.
Introduction to the Structural Challenge
The target molecule, this compound, also known as 5-tert-butyl-1,3,4-oxadiazol-2(3H)-one, presents a unique structural elucidation challenge. The potential for tautomerism and the presence of several heteroatoms necessitate a multi-pronged analytical approach to rule out isomeric impurities and confirm the desired connectivity. The 1,3,4-oxadiazole core is a key pharmacophore in a variety of biologically active compounds, making its correct identification paramount.
The Analytical Workflow: A Multi-Technique Approach
A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. For this compound, the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable.
Caption: A typical workflow for the synthesis and structural confirmation of a target molecule.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For our target compound, both ¹H and ¹³C NMR are critical, with 2D techniques such as HSQC and HMBC providing definitive connectivity information.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often advantageous for its ability to reveal exchangeable protons like the N-H proton.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (HSQC & HMBC): If structural ambiguity remains, acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to establish direct one-bond C-H correlations and long-range (2-3 bond) C-H correlations, respectively.
Predicted ¹H NMR Spectral Data and Interpretation
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.35 | Singlet | 9H | tert-butyl protons | The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet due to the absence of adjacent protons. The chemical shift is in the typical aliphatic region. |
| ~11.0-13.0 | Broad Singlet | 1H | N-H proton | The acidic proton on the nitrogen of the oxadiazolone ring is expected to be significantly deshielded and will likely appear as a broad singlet. This peak will be exchangeable with D₂O. |
Causality in Interpretation: The presence of a sharp singlet integrating to 9 protons is a strong indicator of a tert-butyl group. The broad, downfield signal that disappears upon addition of a drop of D₂O is characteristic of an N-H proton, confirming the -(3H)-one tautomer.
Predicted ¹³C NMR Spectral Data and Interpretation
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~28-30 | C(CH₃)₃ | The four equivalent methyl carbons of the tert-butyl group. |
| ~32-35 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~155-160 | C=O (C2) | The carbonyl carbon of the oxadiazolone ring is expected to be significantly deshielded. |
| ~160-165 | C5 | The carbon of the oxadiazole ring attached to the tert-butyl group. |
Trustworthiness through 2D NMR: An HMBC experiment would be invaluable here. A correlation between the tert-butyl protons (~1.35 ppm) and the C5 carbon (~160-165 ppm), as well as the quaternary carbon of the tert-butyl group (~32-35 ppm), would definitively establish the connectivity of the tert-butyl group to the oxadiazole ring.
Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Experimental Protocol: IR Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and speed. Place a small amount of the purified solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands and Interpretation
| Frequency Range (cm⁻¹) | Vibration | Assignment |
| 3200-3000 (broad) | N-H stretch | N-H group of the oxadiazolone ring. |
| 2970-2870 | C-H stretch | Aliphatic C-H bonds of the tert-butyl group. |
| 1750-1700 | C=O stretch | Carbonyl group of the oxadiazolone ring. |
| 1650-1550 | C=N stretch | C=N bond within the oxadiazole ring. |
| 1250-1000 | C-O stretch | C-O single bond within the oxadiazole ring. |
Expertise in Interpretation: The presence of a strong, sharp carbonyl (C=O) absorption in the 1750-1700 cm⁻¹ region is a key diagnostic feature for the oxadiazol-2(3H)-one structure. The broad N-H stretch further supports this assignment.
Part 3: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular ion. Subsequently, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
Expected Mass Spectrometry Data and Interpretation
| m/z Value | Assignment | Rationale |
| 143.0815 | [M+H]⁺ | The protonated molecular ion. The exact mass should be within 5 ppm of the calculated mass for C₆H₁₁N₂O₂⁺. |
| 141.0669 | [M-H]⁻ | The deprotonated molecular ion in negative ion mode. |
| 57.0704 | [C₄H₉]⁺ | A characteristic fragment corresponding to the stable tert-butyl cation. |
Authoritative Grounding: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The observed exact mass of the molecular ion should align with the calculated mass for C₆H₁₀N₂O₂, providing a high degree of confidence in the molecular formula. The observation of a prominent peak at m/z 57 is a classic signature of a tert-butyl group.
Caption: A simplified predicted fragmentation pathway for this compound.
Comparative Analysis: Ruling Out Isomers
A critical aspect of structural confirmation is the ability to distinguish the target molecule from its potential isomers.
| Isomer | Distinguishing Spectroscopic Feature(s) |
| 5-tert-butyl-1,2,4-oxadiazol-3(2H)-one | The ¹³C NMR chemical shifts for the ring carbons would differ significantly. The fragmentation pattern in MS would also likely be different. |
| 4-tert-butyl-1,2,4-oxadiazol-5(4H)-one | The chemical environment of the tert-butyl group would be different, potentially leading to a slightly different ¹H and ¹³C NMR chemical shift. |
| Tautomer: 5-tert-butyl-1,3,4-oxadiazol-2-ol | The IR spectrum would show a broad O-H stretch instead of an N-H stretch and would lack a strong C=O absorption. The ¹H NMR would show an O-H proton instead of an N-H proton. |
Conclusion: A Triad of Evidence for Unambiguous Confirmation
The structural confirmation of this compound is not achieved by a single piece of data but by the confluence of evidence from NMR, IR, and MS. The characteristic singlet of the tert-butyl group and the exchangeable N-H proton in the ¹H NMR, coupled with the precise carbon signals in the ¹³C NMR, lay the foundation. This is corroborated by the distinct N-H and C=O stretching frequencies in the IR spectrum. Finally, the accurate molecular weight from HRMS and the characteristic fragmentation pattern provide the definitive seal of confirmation. By following this comprehensive and self-validating workflow, researchers can proceed with confidence in the structural integrity of their compound, a crucial step in the rigorous process of drug discovery and development.
References
- JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
- Reddy TS, et al. SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Indian Journal of Heterocyclic Chemistry. 2013;22:273-278.
- STM Journals. Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review.
- National Center for Biotechnology Information. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- ResearchGate. 1,3,4-oxadiazole: a biologically active scaffold.
A Senior Application Scientist's Guide to Validating the Biological Activity of 5-tert-butyl-1,3,4-oxadiazol-2-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 5-tert-butyl-1,3,4-oxadiazol-2-one. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3][4][5] The specific substitution of a tert-butyl group at the 5-position and the presence of a carbonyl at the 2-position suggest potential for targeted biological interactions.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to characterizing a new chemical entity. We will focus on two primary areas of investigation strongly suggested by the structural class of 1,3,4-oxadiazol-2-ones: inhibition of Fatty Acid Amide Hydrolase (FAAH) and general cytotoxic effects against relevant cancer cell lines.
Part 1: Validation of Fatty Acid Amide Hydrolase (FAAH) Inhibitory Activity
Expertise & Experience: The Rationale for Targeting FAAH
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, most notably the endogenous cannabinoid anandamide.[6] Inhibition of FAAH elevates anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[6][7] The 1,3,4-oxadiazol-2-one core is a known pharmacophore for potent and selective FAAH inhibitors. Therefore, our primary hypothesis is that 5-tert-butyl-1,3,4-oxadiazol-2-one will exhibit inhibitory activity against FAAH.
Mechanism of Action: FAAH in the Endocannabinoid System
The following diagram illustrates the role of FAAH in terminating anandamide signaling. By inhibiting FAAH, the synaptic concentration of anandamide increases, leading to enhanced activation of cannabinoid receptors (CB1 and CB2).
Caption: FAAH-mediated hydrolysis of anandamide.
Trustworthiness: A Self-Validating Protocol for FAAH Inhibition
To ensure the reliability of our findings, we will employ a well-established in vitro fluorometric assay. This method provides a sensitive and high-throughput-compatible means of quantifying FAAH activity.[8][9] The inclusion of a potent, well-characterized FAAH inhibitor as a positive control is critical for validating the assay's performance and for providing a benchmark against which to compare our test compound.
Experimental Protocol: In Vitro Fluorometric FAAH Inhibition Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits and established literature.[10][11]
-
Reagent Preparation:
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
FAAH Enzyme: Recombinant human FAAH, diluted in assay buffer to the desired concentration.
-
Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) prepared in a suitable solvent (e.g., DMSO).
-
Test Compound: Prepare a stock solution of 5-tert-butyl-1,3,4-oxadiazol-2-one in DMSO. Create a series of dilutions in assay buffer to determine the IC50 value.
-
Positive Control: Prepare a stock solution of URB597 or JZL195 in DMSO. Create a series of dilutions in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 170 µL of assay buffer to each well.
-
Add 10 µL of the test compound or positive control at various concentrations to the respective wells. For control wells (100% activity), add 10 µL of vehicle (DMSO).
-
Add 10 µL of the diluted FAAH enzyme solution to all wells except the background control wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the AAMCA substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) kinetically for 30 minutes at 37°C.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the average rate of the background control from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound and positive control using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of 100% activity well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Authoritative Grounding: Comparative Data
The performance of 5-tert-butyl-1,3,4-oxadiazol-2-one will be compared against a well-established FAAH inhibitor.
| Compound | Target | IC50 Value (nM) |
| 5-tert-butyl-1,3,4-oxadiazol-2-one | FAAH | To be determined |
| URB597 (Positive Control) | FAAH | ~3-5 nM[12][13] |
| JZL195 (Positive Control) | FAAH | ~2-4 nM[14][15] |
Visualization of the Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This guide outlines a rigorous, two-pronged approach to the initial biological validation of 5-tert-butyl-1,3,4-oxadiazol-2-one. By focusing on a specific, structurally-indicated molecular target (FAAH) and concurrently assessing broad-spectrum cytotoxicity, researchers can generate a robust preliminary dataset. The provided protocols, grounded in established scientific principles and supported by authoritative references, offer a clear path to obtaining reliable and comparable data. The successful execution of these experiments will provide crucial insights into the therapeutic potential of this novel compound and guide future drug development efforts.
References
- Piomelli, D., Tarzia, G., Duranti, A., Tontini, A., Mor, M., Compton, T. R., Dasse, O., Monaghan, E. P., Parrot, J. A., & Putman, D. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 12(1), 21–38.
-
FAAH inhibitors. Adooq Bioscience. [Link]
- Anderson, W. B., Reid, A. R., Al-Hayali, A. M., O'Sullivan, S. E., & Kelly, M. E. (2014). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model. Neuropharmacology, 81, 224–230.
- Gontarska, S., Kędzierska, E., & Głowacka, E. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules (Basel, Switzerland), 23(12), 3361.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]
- Yılmaz, F., Ertürk, F., Acar, Ç., & Erol, K. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(46), 30973–30987.
- Chaimongkoln, S., Chukaew, A., Sornprachum, T., Siebers, J., Chabang, N., Sukprasong, R., & Thongon, N. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566.
-
Chaimongkoln, S., Chukaew, A., Sornprachum, T., Siebers, J., Chabang, N., Sukprasong, R., & Thongon, N. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
- Kumar, A., Khan, A., Kumar, N., Kutty, N. G., Raj, P. V., Shenoy, R., & Rao, C. M. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of chemical biology, 9(3), 101–114.
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Singh, M., Kumar, A., & Singh, S. (2017). Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. PloS one, 12(8), e0182870.
- López-Rodríguez, M. L., Benhamú, B., de la Torre, M. C., Morcillo, M. J., & Viso, A. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British journal of pharmacology, 160(3), 679–690.
- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). RSC Advances, 15(1), 1-20.
- Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. Methods in molecular biology (Clifton, N.J.), 2642, 327–333.
- Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. In Endocannabinoid Signaling (pp. 327-333). Humana, New York, NY.
- Abdel-Maksoud, M. S., El-Gamal, M. I., El-Sayed, M. A., Abdel-Aal, M. F., & Yoo, K. H. (2016). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Anticancer agents in medicinal chemistry, 16(2), 269–277.
-
Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). Elabscience. [Link]
-
Ic 50 of DOX formulations in hela and KB cells. ResearchGate. [Link]
- Clapper, J. R., Moreno-Sanz, G., Russo, R., Vaddepalli, S., & Piomelli, D. (2012). Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. British journal of pharmacology, 165(8), 2468–2479.
- Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current topics in medicinal chemistry, 9(8), 646–660.
- La Mura, E., Grifasi, F., Allarà, M., Di Marzo, V., & De Fabritiis, G. (2020). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. Molecules (Basel, Switzerland), 25(21), 5171.
- Tzanidis, E., van der Ark, P., van Amerongen, G., van der Veen, P., de Boer, P., & van der Esker, A. (2020). The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study. Neuropsychopharmacology, 45(10), 1748–1754.
- de Haas, S. L., de Boer, P., van der Esker, A., van Loevezijn, A., de Witte, W., de Vos, F., ... & van Gerven, J. M. (2016). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical pharmacology and therapeutics, 100(4), 366–375.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 5. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
A Comparative Analysis of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one: A Framework for Evaluating Novel Oxadiazole Scaffolds
Introduction: The Enduring Potential of the 1,3,4-Oxadiazole Core in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in drug discovery.[1] Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The stability of the oxadiazole ring and its capacity to act as a bioisostere for amide and ester groups make it a valuable component in the design of novel therapeutic agents.[5]
This guide presents a comparative framework for evaluating the biological potential of novel 1,3,4-oxadiazole derivatives, with a specific focus on 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one. While extensive experimental data for this specific molecule is not widely published, its structure—featuring a bulky, non-aromatic tert-butyl group—provides an interesting contrast to the more commonly reported aryl- and heteroaryl-substituted oxadiazoles.
Herein, we will establish a comprehensive methodology for comparison. We will explore a generalized synthesis, compare physicochemical properties, and detail the experimental protocols necessary to evaluate its performance against other well-documented oxadiazole derivatives. This guide is intended for researchers and drug development professionals seeking to understand the structure-activity relationships (SAR) within this versatile class of compounds and to design robust screening cascades for their own novel derivatives.
Part 1: Synthesis and Physicochemical Characterization
The synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones can be achieved through several established synthetic routes. A common and effective method involves the cyclization of N-acyl-N'-alkoxycarbonylhydrazines or the reaction of acyl hydrazides with a phosgene equivalent, followed by alkylation or other modifications.
A generalized workflow for synthesizing the target compound and its analogs is depicted below. The choice of starting materials (e.g., pivalic acid for the tert-butyl group) is crucial for introducing the desired C5 substituent.
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells (e.g., A549 lung cancer cells) using trypsin.
-
Perform a cell count and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Add 100 µL of the cell suspension to each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [6]2. Compound Treatment:
-
Prepare a stock solution of each oxadiazole derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (DMSO at the highest concentration used) and untreated control.
-
Incubate the plate for 48 hours (or a desired exposure time) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. [6] * Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. [7] * Place the plate on a shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a complementary method that measures cytotoxicity by quantifying the amount of lactate dehydrogenase released from damaged cells into the culture medium. It serves as an indicator of compromised cell membrane integrity.
Detailed Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells in a 96-well plate.
-
It is crucial to include three sets of controls: (1) vehicle control (spontaneous LDH release), (2) untreated cells, and (3) maximum LDH release (cells treated with a lysis buffer provided in a commercial kit). [8]2. Supernatant Collection:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. [9] * Carefully transfer 50-100 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer. 3. LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye).
-
Add 100 µL of the reaction mixture to each well of the new plate containing the supernatants. [9] * Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
-
Measurement and Data Analysis:
-
Add 50 µL of a stop solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Part 4: Postulated Mechanism of Action and Future Directions
Many cytotoxic 1,3,4-oxadiazole derivatives induce cell death via apoptosis. [10]A plausible mechanism for a novel active compound could involve the intrinsic (mitochondrial) pathway of apoptosis.
Caption: A potential signaling pathway involving mitochondrial-mediated apoptosis.
Should initial screening reveal potent cytotoxic activity for this compound or its analogs, subsequent experiments should be designed to elucidate its mechanism of action. These could include:
-
Caspase Activity Assays: To determine if the compound activates key executioner caspases like caspase-3.
-
Mitochondrial Membrane Potential Assays: Using dyes like JC-1 to see if the compound disrupts mitochondrial function. [10]* Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle. [10] By systematically applying the comparative framework and detailed protocols outlined in this guide, researchers can effectively characterize the biological potential of novel 1,3,4-oxadiazole derivatives and contribute valuable data to the field of medicinal chemistry.
References
-
Malik, M. A., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3196. [Link]
-
3H Biomedical. LDH Cytotoxicity Assay. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
-
Gümüş, M., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(4), 3567-3579. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Song, G., et al. (2005). Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. Journal of Agricultural and Food Chemistry, 53(10), 3907-3912. [Link]
-
IJNRD. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development, 8(10). [Link]
-
Kiss, L. E., et al. (2011). Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. MedChemComm, 2(8), 747-752. [Link]
-
ResearchGate. (2024). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. [Link]
-
Neliti. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. [Link]
-
Popa, M., et al. (2007). Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Revue Roumaine de Chimie, 52(11), 1081-1085. [Link]
-
Kumar, D., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of Chemical and Pharmaceutical Research, 8(3), 647-655. [Link]
-
Rashidi, N. A., & Berad, B. N. (2016). Evaluation of New 2-N-tert-butyl-5-aryl-1, 3, 4-Oxadiazol-2-Amines for Antimicrobial Activity. Research Journal of Chemical Sciences. [Link]
-
Saitoh, M., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry, 17(5), 2017-2029. [Link]
-
Kumar, A., et al. (2018). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. BMC Chemistry, 12(1), 1-15. [Link]
-
Jha, K. K., et al. (2010). Design, synthesis and biological evaluation of 1,3,4-oxadiazole derivatives. Asian Journal of Chemistry, 22(9), 7405. [Link]
-
Pharmacia. (2023). Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. [Link]
-
Kumar, R., et al. (2012). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. International Journal of Pharmaceutical Sciences and Research, 3(8), 2649. [Link]
-
Khan, I., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6289. [Link]
-
Chemlyte Solutions. (n.d.). 1,3,4-Oxadiazol-2(3H)-one,3-(2,4-dichloro-5-hydroxyphenyl)-5-(1,1-dimethylethyl)-. [Link]
-
Semantic Scholar. (n.d.). Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. [Link]
-
Dkhar Gatphoh, B. F., et al. (2022). IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 57(6), 1114-1121. [Link]
-
National Center for Biotechnology Information. (2017). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]
-
National Institutes of Health. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. [Link]
-
PubMed. (2003). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. [Link]
-
National Center for Biotechnology Information. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. [Link]
-
MySkinRecipes. (n.d.). 5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-amine. [Link]
-
Research and Reviews. (n.d.). Synthesis of Substituted 1,3,4 Oxadiazoles as Anti-inflammatory Agent. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. [Link]
-
Scientific & Academic Publishing. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
-
TÜBİTAK Academic Journals. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. [Link]
-
Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. [Link]
Sources
- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. jchemrev.com [jchemrev.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Structure-Activity Relationship of 5-tert-Butyl-1,3,4-oxadiazol-2-one Analogs as Herbicidal Agents
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-tert-butyl-1,3,4-oxadiazol-2-one analogs, a class of compounds demonstrating significant potential as herbicidal agents. Our focus will be on their mechanism of action as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel, more effective herbicides.
Introduction: The 5-tert-Butyl-1,3,4-oxadiazol-2-one Scaffold
The 1,3,4-oxadiazol-2-one moiety is a privileged scaffold in medicinal and agricultural chemistry, known to be present in a variety of biologically active compounds.[1][2] The incorporation of a bulky tert-butyl group at the 5-position of this heterocyclic ring system has given rise to a series of potent herbicides. A notable example is the commercial herbicide oxadiazon, chemically known as 5-tert-butyl-3-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazol-2(3H)-one.[3] These compounds exert their phytotoxic effects by inhibiting protoporphyrinogen oxidase (PPO), an enzyme crucial for the synthesis of protoporphyrin IX, a precursor to both chlorophylls and hemes.[4][5][6][7] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to the highly photodynamic protoporphyrin IX in the cytoplasm. Upon exposure to light, protoporphyrin IX generates reactive oxygen species, causing rapid lipid peroxidation, membrane damage, and ultimately, cell death.[5]
This guide will delve into the critical structural features of 5-tert-butyl-1,3,4-oxadiazol-2-one analogs that govern their PPO inhibitory activity and, consequently, their herbicidal efficacy. We will explore how modifications at the 3-position of the oxadiazolone ring, in particular, influence the potency and selectivity of these compounds.
General Synthesis of 3-Aryl-5-tert-butyl-1,3,4-oxadiazol-2(3H)-ones
The synthesis of 3-aryl-5-tert-butyl-1,3,4-oxadiazol-2(3H)-ones generally proceeds through a multi-step reaction sequence. A representative synthetic pathway is outlined below. The key steps involve the formation of a carbohydrazide, followed by cyclization to form the 1,3,4-oxadiazol-2-one ring.
Caption: Key structure-activity relationships for 5-tert-butyl-1,3,4-oxadiazol-2-one analogs.
Conclusion
The 5-tert-butyl-1,3,4-oxadiazol-2-one scaffold is a highly effective platform for the development of potent PPO-inhibiting herbicides. The structure-activity relationship studies have clearly demonstrated that the nature and substitution pattern on the 3-aryl ring are the primary determinants of biological activity. Specifically, the presence of electron-withdrawing halogens at the 2- and 4-positions, and an alkoxy or substituted alkoxy group at the 5-position of the phenyl ring, are critical for achieving high herbicidal efficacy. The bulky 5-tert-butyl group also plays a crucial role in the interaction with the PPO enzyme. This comprehensive understanding of the SAR provides a solid foundation for the future design and optimization of novel, selective, and environmentally compatible herbicides based on the 5-tert-butyl-1,3,4-oxadiazol-2-one core.
References
[8]Oxadiargyl analogs as potent inhibitors of Toxoplasma gondii protoporphyrinogen oxidase. (2025). PMC.[Link] [4]Design of N-Phenyltriazinone Derivatives with Ether-Linked Oxadiazole Moieties as Protoporphyrinogen IX Oxidase Inhibitors. (2025). PubMed.[Link] [1]Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.[Link] [5]Novel protoporphyrinogen oxidase inhibitors: 3H-pyrazolo[3,4-d]t[1][4][8]riazin-4-one derivatives. (2008). PubMed.[Link] [9]Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized Oxazolone derivatives. (n.d.). ResearchGate.[Link] [10]Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety. (2018). PMC.[Link] [2]Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.[Link] [11]Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. (2022). ACS Publications.[Link] [6]Discovery of Novel N-Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors. (2019). PubMed.[Link] [7]Synthesis, in vitro protoporphyrinogen oxidase inhibition, and herbicidal activity of N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones and N-(benzothiazol-5-yl)hexahydro-1H-isoindol-1-ones. (2014). PubMed.[Link] [12]Design, Synthesis, and Herbicidal Activities of 3‐Aryl‐4‐substituted‐5‐[3‐(trifluoromethyl)phenoxy]‐1,2,4‐triazoles. (2014). Sci-Hub.[Link] [13]5-tert-butyl-3-(2,4-dichloro-5-hydroxyphenyl)-1,3,4-oxadiazol-2(3H)-one. (n.d.). AERU.[Link] [14]Herbicidal activity of 1,3,4-thiadiazole derivatives. (2025). ResearchGate.[Link] [3]Oxadiazon. (n.d.). PubChem.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Oxadiazon | C15H18Cl2N2O3 | CID 29732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design of N-Phenyltriazinone Derivatives with Ether-Linked Oxadiazole Moieties as Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel protoporphyrinogen oxidase inhibitors: 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel N-Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro protoporphyrinogen oxidase inhibition, and herbicidal activity of N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones and N-(benzothiazol-5-yl)hexahydro-1H-isoindol-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxadiargyl analogs as potent inhibitors of Toxoplasma gondii protoporphyrinogen oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.sdiarticle5.com [files.sdiarticle5.com]
- 10. Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sci-Hub. Design, Synthesis, and Herbicidal Activities of 3‐Aryl‐4‐substituted‐5‐[3‐(trifluoromethyl)phenoxy]‐1,2,4‐triazoles / Journal of Heterocyclic Chemistry, 2014 [sci-hub.box]
- 13. 5-tert-butyl-3-(2,4-dichloro-5-hydroxyphenyl)-1,3,4-oxadiazol-2(3H)-one (Ref: RP-025496) [sitem.herts.ac.uk]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Anticancer Efficacy of Novel 1,3,4-Oxadiazole Derivatives
An In-Depth Technical Guide for Preclinical Assessment, Using 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one as a Hypothetical Lead Compound
Introduction: The Growing Potential of 1,3,4-Oxadiazoles in Oncology
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in crucial hydrogen bonding with various biological targets.[1][2] This five-membered heterocyclic ring is a constituent of numerous compounds demonstrating a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[3][4][5][6][7] In the realm of oncology, 1,3,4-oxadiazole derivatives have shown significant promise, exhibiting anti-proliferative effects through diverse mechanisms of action.[8][9][10][11] These mechanisms include the inhibition of key enzymes and growth factors such as histone deacetylases (HDACs), tubulin polymerization, and vascular endothelial growth factor (VEGF), among others.[1][11][12]
While this compound itself is not extensively characterized as a therapeutic agent, its structural class represents a fertile ground for the discovery of novel anticancer drugs. This guide, therefore, uses this compound as a hypothetical lead candidate to outline a comprehensive, scientifically rigorous framework for comparing its efficacy against established anticancer drugs. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust roadmap for preclinical evaluation, ensuring both technical accuracy and field-proven insights.
Part 1: Foundational Efficacy Assessment - In Vitro Cytotoxicity
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[13][14] A lower IC50 value indicates a more potent cytotoxic drug for that specific cancer cell type.[14][15]
Comparative Drugs and Cell Line Selection
For a meaningful comparison, it is essential to test the hypothetical lead compound, this compound, alongside standard-of-care chemotherapeutic agents. The choice of these agents will depend on the cancer type being targeted. For instance, in a colorectal cancer model, drugs like 5-fluorouracil and oxaliplatin would be appropriate comparators.[16]
The selection of cancer cell lines is equally critical. It is advisable to use a panel of cell lines representing different cancer types to assess the breadth of the compound's activity. For our hypothetical study, we will consider a panel including:
-
HT-29 (Colon Adenocarcinoma): A commonly used cell line for colorectal cancer research.[1]
-
MDA-MB-231 (Breast Adenocarcinoma): A model for triple-negative breast cancer.[1]
-
A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.[11]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Step-by-Step Methodology:
-
Cell Seeding: Plate the selected cancer cell lines (HT-29, MDA-MB-231, A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs (e.g., 5-fluorouracil, Doxorubicin). Remove the overnight culture medium from the cells and add the media containing the various drug concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a defined period, typically 24 to 72 hours, depending on the cell line's doubling time and the expected mechanism of action of the compound.[1]
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. This allows for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[18][20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.[15]
Data Presentation: Comparative IC50 Values
The results of the MTT assay should be summarized in a clear and concise table to facilitate easy comparison.
| Compound | HT-29 IC50 (µM) | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 5-Fluorouracil | Literature Value | Literature Value | Literature Value |
| Doxorubicin | Literature Value | Literature Value | Literature Value |
Part 2: Elucidating the Mechanism of Action - Apoptosis Assays
A critical aspect of evaluating a novel anticancer compound is to understand how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for many chemotherapeutic agents.[21] Several assays can be employed to determine if this compound induces apoptosis.
Experimental Workflow: A Multi-faceted Approach to Apoptosis Detection
A robust assessment of apoptosis involves a combination of techniques that detect different hallmarks of the apoptotic process.
Caption: Hypothetical Apoptotic Pathway.
Conclusion: A Framework for Rigorous Evaluation
This guide provides a comprehensive framework for the initial preclinical evaluation of novel 1,3,4-oxadiazole derivatives, using this compound as a hypothetical example. By systematically assessing in vitro cytotoxicity and elucidating the mechanism of cell death, researchers can build a strong foundation for further development. The combination of quantitative assays like the MTT and mechanistic studies such as flow cytometry and Western blotting ensures a multi-faceted and robust evaluation. This structured approach, grounded in scientific integrity and established protocols, is essential for identifying promising new candidates in the ongoing search for more effective cancer therapies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
- Asati, V., & Srivastava, A. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 14(11), 1083.
- Kaur, R., et al. (2019). A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. Mini-Reviews in Medicinal Chemistry, 19(16), 1314-1333.
- Kumar, A., et al. (2022).
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Singh, S., et al. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Archiv der Pharmazie, 353(10), e2000181.
- Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413.
- Kumar, S., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(5), 13245-13261.
- Tok, F., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(41), 27011-27023.
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Pop, R., et al. (2020).
-
Semantic Scholar. (n.d.). 1,3,4-Oxadiazoles as Anticancer Agents: A Review. Retrieved from [Link]
- Leś, A., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3249.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Determination of Caspase Activation by Western Blot. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. Retrieved from [Link]
-
Anticancer Research. (n.d.). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
Karger. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
Creative Biolabs. (2024). Bioactivity of 5-(2,3,4-pyridyl)-1,3,4-oxadiazol-2-thiones. Retrieved from [Link]
-
ResearchGate. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]
-
PharmaTutor. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. Retrieved from [Link]
-
ACS Publications. (1983). Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally active, nonulcerogenic antiinflammatory agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved from [Link]
-
UniTo. (2023). Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate. Retrieved from [Link]
Sources
- 1. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. mdpi.com [mdpi.com]
- 12. 1,3,4-Oxadiazoles as Anticancer Agents: A Review. | Semantic Scholar [semanticscholar.org]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 1,3,4-Oxadiazoles in Bioisosteric Replacement: A Comparative Guide
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and mitigating toxicity. Among the arsenal of tools available to medicinal chemists, bioisosteric replacement stands out as a powerful strategy. This guide provides an in-depth, objective comparison of the 1,3,4-oxadiazole moiety as a bioisostere, particularly in relation to commonly replaced functional groups such as esters, amides, and carboxylic acids. We will delve into the causality behind its selection, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its application.
The Rationale for Bioisosteric Replacement with 1,3,4-Oxadiazoles
Bioisosterism involves the substitution of a functional group within a molecule with another group that has similar physical and chemical properties, with the aim of improving the compound's overall pharmacological profile.[1] The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has gained significant attention as a "privileged scaffold" in medicinal chemistry.[2][3] Its utility as a bioisostere stems from its ability to mimic the steric and electronic properties of other functional groups while offering distinct advantages.
The primary impetus for replacing functionalities like esters and amides is their susceptibility to enzymatic hydrolysis in vivo, leading to poor metabolic stability.[4] Carboxylic acids, while often crucial for target binding, can lead to poor membrane permeability and rapid clearance. The 1,3,4-oxadiazole ring, being a stable heteroaromatic system, provides a robust alternative that can maintain or even enhance biological activity by participating in similar hydrogen bonding and other non-covalent interactions.[4]
Comparative Analysis: 1,3,4-Oxadiazole vs. Traditional Functional Groups
The decision to employ a 1,3,4-oxadiazole as a bioisostere is a data-driven process. Below, we compare its performance against esters, amides, and carboxylic acids across key drug-like properties.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic behavior. The 1,3,4-oxadiazole ring can significantly modulate these properties.
| Property | Ester/Amide | Carboxylic Acid | 1,3,4-Oxadiazole | Rationale for Advantage |
| Metabolic Stability | Low (prone to hydrolysis) | Moderate (can undergo glucuronidation) | High (aromatic, resistant to hydrolysis) | The inherent stability of the aromatic ring prevents enzymatic cleavage, increasing the compound's half-life.[5][6] |
| Lipophilicity (LogP) | Variable | Generally Lower | Moderate to High | Can be tuned by substituents on the ring, allowing for optimization of membrane permeability.[7] |
| Hydrogen Bonding | H-bond acceptor (C=O) | H-bond donor & acceptor (-COOH) | H-bond acceptor (N atoms) | The pyridine-type nitrogen atoms can effectively mimic the hydrogen bond accepting capabilities of a carbonyl oxygen.[3] |
| Acidity (pKa) | N/A | Acidic (pKa ~4-5) | Neutral | This neutrality can improve oral absorption and reduce potential off-target effects associated with acidic functional groups.[8] |
| Aqueous Solubility | Variable | Generally Higher | Variable | Can be influenced by substituents; however, the overall polarity of the ring contributes to reasonable solubility.[5] |
Biological Activity and Structure-Activity Relationship (SAR)
The true test of a bioisosteric replacement is its impact on biological activity. Numerous studies have demonstrated that the incorporation of a 1,3,4-oxadiazole can lead to compounds with equivalent or superior potency.
A notable example is in the development of anticancer agents. The 1,3,4-oxadiazole nucleus is a feature in several potent anticancer compounds, where it often replaces a labile ester or amide group, leading to enhanced stability and sustained target engagement.[5][9][10] For instance, structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the 2- and 5-positions of the 1,3,4-oxadiazole ring are critical for modulating the anticancer activity.[11][12]
Experimental Workflows and Protocols
To provide a practical context, we outline a general workflow for a bioisosteric replacement study involving a 1,3,4-oxadiazole, followed by a detailed synthetic protocol and a representative biological assay.
Logical Workflow for Bioisosteric Replacement Study
Caption: A typical workflow for a bioisosteric replacement study.
Detailed Synthetic Protocol: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol describes a common and efficient method for the synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Acyl hydrazide (1.0 mmol)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 mmol) and acyl hydrazide (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C, add DIPEA (3.0 mmol).
-
After stirring for 10 minutes, add HATU (1.2 mmol) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.
Representative Biological Assay: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the evaluation of the cytotoxic effects of newly synthesized 1,3,4-oxadiazole derivatives on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized 1,3,4-oxadiazole compounds (dissolved in DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway and Mechanism of Action
To illustrate the role of 1,3,4-oxadiazoles in a biological context, the following diagram depicts a simplified signaling pathway where these compounds have shown inhibitory activity, such as in cancer cell proliferation.
Caption: Inhibition of a pro-proliferative signaling pathway by a 1,3,4-oxadiazole derivative.
Conclusion
The 1,3,4-oxadiazole ring is a versatile and highly valuable bioisostere in modern medicinal chemistry. Its inherent stability, tunable physicochemical properties, and ability to engage in key biological interactions make it an excellent replacement for labile functional groups like esters and amides, as well as for modulating the properties of carboxylic acids. The comparative data and experimental protocols provided in this guide underscore the strategic advantage of incorporating this moiety in drug design. As research continues to uncover the diverse biological activities of 1,3,4-oxadiazole derivatives, its prominence in the development of novel therapeutics is set to grow.[2][3][13]
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (URL: )
- Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Liter
-
A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. (URL: [Link])
-
1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (URL: [Link])
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: [Link])
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (URL: [Link])
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (URL: [Link])
-
A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. (URL: [Link])
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: [Link])
-
1, 3, 4-OXADIAZOLE AND ITS POTENCY: A REVIEW. (URL: [Link])
-
Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. (URL: [Link])
-
1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (URL: [Link])
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (URL: [Link])
-
General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. (URL: [Link])
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (URL: [Link])
-
SAR study of 1,3,4-oxadiazole derivatives. (URL: [Link])
-
1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (URL: [Link])
-
Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7. (URL: [Link])
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (URL: [Link])
-
BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. (URL: [Link])
-
Oxadiazole isomers: All bioisosteres are not created equal. (URL: [Link])
-
Ester and Amide Bioisosteres. (URL: [Link])
-
Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. (URL: [Link])
-
SAR analysis of 1,3,4-oxadiazole and indole heterocyclic compounds. (URL: [Link])
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (URL: [Link])
-
Structure Property Relationships of Carboxylic Acid Isosteres. (URL: [Link])
-
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. (URL: [Link])
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (URL: [Link])
-
Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review. (URL: [Link])
-
Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (URL: [Link])
Sources
- 1. drughunter.com [drughunter.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xisdxjxsu.asia [xisdxjxsu.asia]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.com [ijpsr.com]
A Comprehensive Guide to Cross-Reactivity Profiling of 5-tert-butyl-1,3,4-oxadiazol-2-one and its Analogs
Introduction
The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities have led to its incorporation into a vast array of pharmacologically active agents.[1][2] Compounds built around this core exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5]
This guide focuses on a specific member of this class: 5-tert-butyl-1,3,4-oxadiazol-2-one . The presence of the bulky tert-butyl group can confer favorable properties such as increased lipophilicity and resistance to metabolic degradation, making it an attractive starting point for drug discovery programs. However, the very features that make the oxadiazole scaffold so versatile also present a significant challenge: the potential for off-target interactions, or cross-reactivity.
Identifying unintended molecular interactions early in the drug discovery process is critical for mitigating safety risks, reducing the high rate of late-stage clinical attrition, and ultimately developing safer, more effective therapeutics.[6][7] This guide provides an in-depth, experience-driven framework for systematically evaluating the cross-reactivity profile of 5-tert-butyl-1,3,4-oxadiazol-2-one. We will compare its hypothetical performance against rationally selected analogs, detail the experimental methodologies required for a thorough investigation, and explain the scientific reasoning behind each step.
Section 1: The Rationale for Cross-Reactivity Assessment
The Promiscuity of Privileged Scaffolds
The term "privileged" denotes a molecular framework that can bind to multiple, often unrelated, biological targets. The 1,3,4-oxadiazole ring is an effective hydrogen bond acceptor and its planar, aromatic nature facilitates interactions within protein binding pockets.[8] This inherent versatility is a double-edged sword. While it allows for the design of potent ligands for a specific target, it also increases the probability of unintended binding to other proteins, leading to off-target effects and potential toxicity. Therefore, for any compound featuring this scaffold, a cross-reactivity assessment is not merely a supplementary check but a foundational component of its preclinical evaluation.
Strategic Selection of Comparator Compounds
To understand the selectivity of our lead compound, 5-tert-butyl-1,3,4-oxadiazol-2-one, it must be benchmarked against structurally related molecules. This comparative approach allows researchers to establish a Structure-Activity Relationship (SAR) for both on-target potency and off-target liabilities. For this guide, we will consider two logical comparators:
-
Analog A: 2-amino-5-tert-butyl-1,3,4-oxadiazole: Replacing the 2-oxo group with a 2-amino group is a common synthetic modification.[9] This change significantly alters the molecule's hydrogen bonding potential (from an acceptor to a donor/acceptor) and basicity, which can dramatically influence its target interaction profile.
-
Analog B: 5-tert-butyl-1,3,4-thiadiazol-2-one: This is a classic bioisosteric replacement, substituting the ring oxygen with a sulfur atom.[8][10] While electronically similar, the larger atomic radius and different bond angles of sulfur can alter the compound's geometry and binding kinetics, providing crucial insights into the role of the heteroatom in target recognition and selectivity.
Section 2: A Tiered Experimental Strategy for Profiling
A robust cross-reactivity assessment follows a tiered approach, moving from broad, high-throughput screening to focused, in-depth mechanistic studies. This strategy maximizes efficiency by rapidly identifying potential liabilities before committing resources to more complex assays.
Caption: Tiered workflow for cross-reactivity assessment.
Tier 1: Comprehensive Safety Panel Screening
The Causality Behind the Choice: The primary goal is to cast a wide net. Instead of guessing potential off-targets, leveraging a standardized, commercially available safety panel is the most efficient and unbiased method for initial hazard identification.[11] These panels include a curated selection of targets known to be implicated in adverse drug reactions (ADRs), providing a cost-effective snapshot of a compound's promiscuity.[6]
Methodology: The lead compound and its two analogs are submitted for screening against a panel such as the Eurofins SafetyScreen44™, WuXi AppTec Mini Safety 44 Panel, or equivalent.[6][11] The standard screening concentration is typically 10 µM. The output is expressed as the percent inhibition of binding or functional activity relative to a control.
Hypothetical Data Presentation: The results allow for a direct comparison of the off-target profiles of the three compounds. A "hit" is typically defined as >50% inhibition.
| Target Class | Target Name | 5-tert-butyl-1,3,4-oxadiazol-2-one (% Inhibition @ 10 µM) | Analog A (2-amino) (% Inhibition @ 10 µM) | Analog B (2-thia) (% Inhibition @ 10 µM) | Potential Clinical Implication |
| On-Target | Target Enzyme X | 95% | 85% | 98% | Efficacy |
| Ion Channel | hERG (K+ Channel) | 68% | 15% | 5% | Cardiotoxicity (QT Prolongation) |
| Enzyme | COX-2 | 55% | 51% | 12% | Anti-inflammatory side effect |
| Enzyme | Phosphodiesterase 4 (PDE4) | 7% | 65% | 9% | GI distress, headache |
| GPCR | Adrenergic α1A | 4% | 8% | 48% | Hypotension, dizziness |
| Transporter | SERT | 12% | 10% | 15% | (No significant hit) |
Interpretation of Tier 1 Data: From this hypothetical data, we can draw initial conclusions:
-
All three compounds are active at the intended target.
-
The lead compound, 5-tert-butyl-1,3,4-oxadiazol-2-one , shows significant off-target activity at the hERG channel and COX-2. The hERG finding is a major red flag for potential cardiotoxicity.
-
Analog A (2-amino) avoids the hERG liability but picks up a strong interaction with PDE4.
-
Analog B (2-thia) appears to be the most selective, with minimal off-target activity at this concentration, but shows a potential liability at the α1A adrenergic receptor.
Section 3: Detailed Mechanistic & Kinetic Analysis of "Hits"
The Causality Behind the Choice: A primary screening hit only tells us that an interaction occurs, not how strongly or by what mechanism. A high percent inhibition value could result from a potent, specific interaction or a weak, non-specific one. Tier 2 studies are essential to quantify the potency (IC50 and Kᵢ) and understand the mechanism of inhibition (MoI), which are critical for predicting in vivo effects.[12] For instance, a competitive inhibitor's effect can be overcome by rising substrate concentrations in the body, whereas a non-competitive inhibitor's effect cannot.[13][14]
Focus: Enzyme Inhibition Kinetics for the COX-2 Hit
We will proceed with a detailed analysis of the lead compound's interaction with COX-2 as a representative example.
Experimental Protocol: Determining IC50 and MoI for COX-2
This protocol is a self-validating system. Controls are built in at every stage to ensure data integrity.
-
Reagent Preparation:
-
Enzyme: Recombinant human COX-2 enzyme. Store at -80°C.
-
Substrate: Arachidonic acid. Prepare a stock solution in ethanol.
-
Detection Reagent: A commercial colorimetric or fluorescent probe that measures prostaglandin production.
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing necessary cofactors like hematin and glutathione.
-
Test Compounds: Prepare 10 mM stock solutions in 100% DMSO.
-
-
Step-by-Step IC50 Determination:
-
Create a serial dilution series of the test compound (e.g., from 100 µM to 1 nM) in DMSO. Then, perform a final dilution into the assay buffer.
-
In a 96-well plate, add assay buffer to all wells.
-
Add the diluted compounds to the test wells. Add buffer with the same percentage of DMSO to "100% activity" control wells. Add a known potent COX-2 inhibitor (e.g., celecoxib) to "0% activity" wells.
-
Add the COX-2 enzyme to all wells except for a "no enzyme" blank. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid (at a concentration equal to its Kₘ) to all wells.
-
Allow the reaction to proceed for a set time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Convert raw data to percent inhibition. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Step-by-Step Mechanism of Inhibition (MoI) Determination:
-
This experiment involves a matrix of concentrations. Set up the assay as above, but vary the concentration of both the inhibitor and the substrate.
-
Use several fixed concentrations of the inhibitor (e.g., 0.5x, 1x, 2x, 4x its IC50 value).
-
For each inhibitor concentration, perform a full substrate titration, varying the arachidonic acid concentration (e.g., from 0.2x to 5x its Kₘ).
-
Measure the initial reaction velocity (v₀) for each condition.
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/v₀ vs. 1/[Substrate]). The pattern of line intersections reveals the mechanism of inhibition.[15][16]
-
Caption: Modes of reversible enzyme inhibition.
Hypothetical Data Presentation (Tier 2):
| Parameter | 5-tert-butyl-1,3,4-oxadiazol-2-one | Analog A (2-amino) | Analog B (2-thia) |
| Target: COX-2 | |||
| IC50 (µM) | 8.5 | 12.1 | > 50 |
| Kᵢ (µM) | 4.2 | 6.0 | N/A |
| Mechanism (MoI) | Competitive | Competitive | N/A |
| Target: hERG (from binding assay) | |||
| IC50 (µM) | 9.2 | > 50 | > 50 |
| Target: PDE4 | |||
| IC50 (µM) | > 50 | 2.1 | > 50 |
Section 4: Integrated Analysis and Strategic Decision-Making
Synthesizing the data from both tiers provides a clear, actionable picture:
-
5-tert-butyl-1,3,4-oxadiazol-2-one (Lead Compound): While potent at its intended target, this compound carries two significant liabilities. The hERG inhibition (IC50 = 9.2 µM) is a serious concern for cardiotoxicity. The competitive inhibition of COX-2 (Kᵢ = 4.2 µM) suggests a potential for anti-inflammatory side effects. Given that the effect is competitive, it might be overcome in vivo, but it still complicates the selectivity profile.
-
Analog A (2-amino-5-tert-butyl-1,3,4-oxadiazole): The strategic modification successfully eliminated the hERG liability, a major win for safety. However, it introduced a potent off-target activity against PDE4 (IC50 = 2.1 µM). This trade-off may not be acceptable, depending on the therapeutic indication.
-
Analog B (5-tert-butyl-1,3,4-thiadiazol-2-one): The bioisosteric replacement of oxygen with sulfur yielded the cleanest profile in this hypothetical study. It retained high on-target potency while avoiding the significant off-target activities seen in the other two compounds. The weak hit on the α1A receptor should be confirmed with an IC50 determination, but it appears to be the most promising candidate for further development.
Next Steps & Recommendations:
-
De-prioritize the lead compound: The hERG liability is difficult to overcome and often leads to project termination.
-
Investigate Analog B further: Conduct a dose-response assay for the α1A adrenergic receptor to confirm its potency. If the IC50 is >10 µM, this compound should be advanced to in vivo efficacy and safety models.
-
Initiate a new design cycle: Use the SAR insights gained. The 2-oxo group appears linked to hERG activity, while the 2-amino group directs toward PDE4. The thiadiazole core appears favorable for selectivity. Medicinal chemists can now work to optimize potency on Analog B while ensuring the α1A activity is not increased.
Conclusion
The cross-reactivity profiling of a lead candidate like 5-tert-butyl-1,3,4-oxadiazol-2-one is a multi-faceted process that goes far beyond simple activity screening. By employing a tiered, comparative, and mechanistic approach, researchers can build a comprehensive understanding of a molecule's behavior. This guide demonstrates how structuring the investigation—from broad panel screening to focused kinetic analysis—and comparing against rationally designed analogs provides the critical data needed to make informed decisions, mitigate risk, and ultimately guide the design of safer, more selective medicines.
References
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]
-
Indigo Biosciences. (n.d.). Safety Pharmacology Profiling for Drug Development. Indigo Biosciences. [Link]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. ICE Bioscience. [Link]
-
Huang, X. (2003). Equilibrium competition binding assay: inhibition mechanism from a single dose response. Journal of Theoretical Biology, 225(4), 497-505. [Link]
-
Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. [Link]
-
University of Guelph. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. Open Library Publishing Platform. [Link]
-
Adam, G. C. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]
-
Ekins, S., et al. (2019). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Big Data, 7(3), 163-176. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Kadi, A. A., et al. (2009). Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. Dhaka University Journal of Pharmaceutical Sciences, 8(2). [Link]
-
ResearchGate. (2019). Properties and reactivities of 1,2,4-oxadiazole derivatives. [Link]
-
De Oliveira, L. H., & De Morais, S. M. (2001). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]
-
MIT OpenCourseWare. (2013). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. [Link]
-
Neda, I., et al. (2006). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie, 51(2), 149-152. [Link]
-
Rashidi, N. A., & Berad, B. N. (2016). Evaluation of New 2-N-tert-butyl-5-aryl-1, 3, 4-Oxadiazol-2-Amines for Antimicrobial Activity. Research Journal of Chemical Sciences. [Link]
-
MySkinRecipes. (n.d.). 5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-amine. [Link]
-
Ainsworth, C. (1965). PREPARATION OF 5-SUBSTITUTED-1,3,4-OXADIAZOL-2(3H)ONES AND THEIR REACTIONS. The Journal of Organic Chemistry, 30(9), 3219-3221. [Link]
-
Pace, A., et al. (2010). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 14(4), 376-397. [Link]
-
University of Leeds. (n.d.). Enzyme inhibitors. [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. [Link]
-
Douglas, E. J. A., et al. (2021). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 7(11), 3206-3219. [Link]
-
Kumar, S., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 174567. [Link]
-
Farshori, N. N., et al. (2010). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Der Pharma Chemica, 2(1), 229-236. [Link]
-
LibreTexts Chemistry. (2020). Enzyme Inhibition. [Link]
-
Bhutani, R., et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. International Journal of Pharmaceutical Education and Research, 53(2s), s44-s60. [Link]
-
Głowacka, J., & Wujec, M. (2021). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 26(21), 6437. [Link]
-
Verma, G., et al. (2021). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 64-70. [Link]
-
Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2110-2119. [Link]
-
Bondock, S., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(9), 10187-10217. [Link]
-
Kos, J., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Pharmaceuticals, 15(4), 400. [Link]
-
Kulkarni, M. V., et al. (1991). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Journal of the Indian Chemical Society, 68(7), 415-416. [Link]
-
Unangst, P. C., et al. (1993). Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally active, nonulcerogenic antiinflammatory agents. Journal of Medicinal Chemistry, 36(8), 1090-1099. [Link]
-
Płaczek, M., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7136. [Link]
-
Gomaa, M. S., & Al-Mahmoudy, A. M. M. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(16), 4991. [Link]
-
Kos, J., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. ResearchGate. [Link]
Sources
- 1. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 8. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Untitled Document [ucl.ac.uk]
- 15. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 16. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
In Vivo Validation of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one: A Comparative Guide to Efficacy Assessment
This guide provides a comprehensive framework for the in vivo validation of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one, a novel compound belonging to the versatile 1,3,4-oxadiazole class of molecules. Drawing upon the well-documented biological activities of structurally related compounds, we will explore a logical progression for assessing its therapeutic potential, focusing on anti-inflammatory and anticancer applications. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust preclinical studies.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antiviral, and antibacterial activities[1][2]. The strategic inclusion of a tert-butyl group in the 5-position of the oxadiazole ring is anticipated to enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles and in vivo efficacy.
Hypothesized Mechanism of Action and Therapeutic Targets
Based on existing literature for analogous 1,3,4-oxadiazole derivatives, we can postulate several potential mechanisms of action for this compound. Notably, 5-phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as potent inhibitors of Notum carboxylesterase, a negative regulator of the Wnt signaling pathway, which is often dysregulated in cancer[3]. Furthermore, other derivatives have demonstrated dual inhibition of 5-lipoxygenase (5-LO) and cyclooxygenase (CO), key enzymes in the inflammatory cascade[4][5].
Therefore, our in vivo validation strategy will initially focus on two primary therapeutic areas: inflammation and oncology .
Comparative Framework: Benchmarking Against Established Agents
To provide a clear context for the compound's performance, it is essential to include relevant comparators in all in vivo studies. The choice of these alternatives will depend on the therapeutic area being investigated.
| Therapeutic Area | Primary Comparator | Secondary Comparator | Rationale |
| Inflammation | Indomethacin | Celecoxib | Indomethacin is a non-selective COX inhibitor, providing a broad anti-inflammatory benchmark. Celecoxib, a selective COX-2 inhibitor, will help elucidate the compound's selectivity profile. |
| Oncology (Colorectal Cancer) | 5-Fluorouracil (5-FU) | Oxaliplatin | 5-FU is a standard-of-care antimetabolite for colorectal cancer. Oxaliplatin, a platinum-based agent, offers a different mechanism of action for comparative assessment. |
Experimental Design: A Phased Approach to In Vivo Validation
A successful in vivo validation program should follow a structured, multi-phase approach, beginning with pharmacokinetic and tolerability studies, followed by robust efficacy models.
Phase 1: Pharmacokinetics and Maximum Tolerated Dose (MTD)
Prior to efficacy testing, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as to establish a safe and effective dosing range[6][7].
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Male C57BL/6 mice (n=3 per time point).
-
Compound Administration: A single dose of this compound (e.g., 10 mg/kg) administered via oral gavage and intravenous injection.
-
Sample Collection: Blood samples collected at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Analysis: Plasma concentrations of the compound determined by LC-MS/MS.
-
Key Parameters: Calculation of bioavailability, half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Male and female BALB/c mice (n=5 per dose group).
-
Dose Escalation: Administer escalating doses of the compound daily for 14 days.
-
Monitoring: Daily observation for clinical signs of toxicity, and body weight measurement twice weekly.
-
Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity or more than a 10-15% loss in body weight.
Phase 2: In Vivo Efficacy Evaluation
This acute inflammatory model is a standard for evaluating the efficacy of anti-inflammatory agents[1][8].
Experimental Protocol:
-
Animal Model: Male Wistar rats (n=6 per group).
-
Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
This compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
Indomethacin (10 mg/kg, p.o.)
-
-
Procedure:
-
Administer compounds orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint: Percentage inhibition of edema compared to the vehicle control group.
Anticipated Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) ± SEM (at 3 hours) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Compound X | 10 | 0.62 ± 0.04 | 27.1 |
| Compound X | 20 | 0.45 ± 0.03 | 47.1 |
| Compound X | 40 | 0.31 ± 0.02 | 63.5 |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |
This xenograft model is widely used to assess the efficacy of anticancer agents against human colorectal cancer[9].
Experimental Protocol:
-
Animal Model: Female athymic nude mice (n=8-10 per group).
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 HT-29 cells into the right flank of each mouse.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups.
-
Groups:
-
Vehicle Control
-
This compound (at MTD, daily p.o.)
-
5-Fluorouracil (e.g., 20 mg/kg, i.p., twice weekly)
-
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Tumor growth inhibition (TGI) and assessment of any treatment-related toxicity.
Anticipated Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5 |
| Compound X | 625 ± 80 | 50 | -2 |
| 5-Fluorouracil | 450 ± 65 | 64 | -8 |
Visualizing the Workflow and Putative Mechanism
To further clarify the experimental process and the hypothesized biological activity, the following diagrams are provided.
Caption: Putative Mechanism via Notum Inhibition
Conclusion and Future Directions
This guide outlines a scientifically rigorous and efficient pathway for the in vivo validation of this compound. By employing validated animal models and established comparator compounds, researchers can generate the critical data necessary to ascertain the therapeutic potential of this novel molecule. Positive outcomes in these initial studies would warrant further investigation into more complex disease models, detailed mechanistic studies, and comprehensive safety pharmacology assessments. The ultimate goal of this preclinical endeavor is to build a robust data package to support the progression of this promising compound into clinical development.
References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). MDPI. [Link]
-
5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. (2020-11-12). PubMed. [Link]
-
SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Semantic Scholar. [Link]
-
In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025-08-09). NIH. [Link]
-
Potential role of different animal models for the evaluation of bioactive compounds. (2025-09-29). PMC. [Link]
-
Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. (2022-11-23). PMC - PubMed Central. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025-10-13). ResearchGate. [Link]
-
The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. (2025-06-29). Research Results in Pharmacology. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]
-
Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (2015-09-21). MDPI. [Link]
-
In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. (2021-04-05). Taylor & Francis Online. [Link]
-
Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally active, nonulcerogenic antiinflammatory agents. ACS Publications. [Link]
-
Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate. (2023-06-02). UniTo. [Link]
-
Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione. ResearchGate. [Link]
-
Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic. (2022-04-28). ACS Publications. [Link]
-
tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity. (2019-02-26). PMC - NIH. [Link]
-
(PDF) Synthesis, Spectral and Molecular Characterization of Some Novel 2, 5-Disubstituted-1, 3, 4–Oxadiazole Derivatives and Evaluation of in vivo Antitumour Activity against HT 29 Cell Line. ResearchGate. [Link]
-
1,3,4-Oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole analogs of the fenamates: in vitro inhibition of cyclooxygenase and 5-lipoxygenase activities. (1993-04-16). PubMed. [Link]
-
From Cells to Systems: Modern Approaches to Disease Modeling. Creative Bioarray. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate. [Link]
-
The Role of in-vivo Studies in Rare Disease Therapeutic Development. Cure Rare Disease. [Link]
-
Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. (2022-09-02). MDPI. [Link]
-
Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally-active, nonulcerogenic antiinflammatory agents. (1993-04-16). PubMed. [Link]
-
Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). (2023-09-29). protocols.io. [Link]
-
Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl). ElectronicsAndBooks. [Link]
-
Preclinical Study. (2026-01-16). Massive Bio. [Link]
-
Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. (2024-01-28). The Jackson Laboratory. [Link]
-
Designing an In Vivo Preclinical Research Study. (2023-09-29). MDPI. [Link]
-
Synthesis of cis-stilbene-based 1,2,4-triazole/1,3,4-oxadiazole conjugates as potential cytotoxic and tubulin polymerization inhibitors. (2021-01-01). New Journal of Chemistry (RSC Publishing). [Link]
-
Efficacy Studies | In Vivo Pharmacology Services. WuXi Biologics. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole analogs of the fenamates: in vitro inhibition of cyclooxygenase and 5-lipoxygenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally-active, nonulcerogenic antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. massivebio.com [massivebio.com]
- 8. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-one: A Comparative Analysis
For researchers and professionals in drug development, the efficient and scalable synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The 1,3,4-oxadiazol-2-one core is a privileged structure, and its 5-tert-butyl substituted derivative is a valuable building block. This guide provides an in-depth, objective comparison of the primary synthetic routes to 5-tert-butyl-1,3,4-oxadiazol-2-one, focusing on the practical considerations that inform methodological choices in a research and development setting. We will dissect two common cyclization methods, starting from the key precursor, pivaloyl hydrazide.
Part 1: Synthesis of the Linchpin Precursor: Pivaloyl Hydrazide
Before any cyclization can occur, the synthesis of the starting hydrazide is paramount. Pivaloyl hydrazide (2,2-dimethylpropanohydrazide) is the non-negotiable starting point for this target molecule. While several methods exist for its preparation, the most direct and scalable approach involves the reaction of a pivalic acid derivative with hydrazine.
From an efficiency and process safety standpoint, the acylation of hydrazine hydrate with an activated pivalic acid derivative is preferred. The use of trimethylacetyl chloride (pivaloyl chloride) is particularly effective. A well-documented procedure highlights the reaction in an aqueous medium, which surprisingly offers advantages in minimizing the formation of the 1,2-diacylhydrazine byproduct, a common issue in non-aqueous systems.[1]
Workflow for Pivaloyl Hydrazide Synthesis
Sources
A Comparative Guide to the Cytotoxicity of 1,3,4-Oxadiazol-2(3H)-one Derivatives: A Focus on Structure-Activity Relationships
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various 5-substituted-1,3,4-oxadiazol-2(3H)-one derivatives against a range of cancer cell lines. While direct comparative data on 5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one is limited in the reviewed literature, this document synthesizes findings on structurally related compounds to elucidate the influence of different substituents on their cytotoxic potential and mechanisms of action.
Introduction: The Therapeutic Promise of 1,3,4-Oxadiazolone Derivatives
1,3,4-oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][3] Their antiproliferative action is often attributed to various mechanisms, such as the inhibition of crucial enzymes like histone deacetylases (HDACs), telomerase, and thymidylate synthase, or the modulation of growth factor signaling pathways.[4][5] The structural versatility of the 1,3,4-oxadiazole ring allows for modifications at different positions, significantly influencing their biological activity and selectivity against cancer cells. This guide focuses on comparing the cytotoxicity of various derivatives to provide insights for researchers and drug development professionals in the field of oncology.
Experimental Design and Methodologies
The data presented in this guide are compiled from multiple studies employing standardized methodologies to assess cytotoxicity. Understanding these protocols is crucial for interpreting and comparing the results.
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclization of N,N'-diacylhydrazines. A common synthetic route is illustrated in the workflow below.
Caption: General synthetic workflow for 5-(3-indolyl)-1,3,4-thiadiazoles, a related class of compounds.[6]
In Vitro Cytotoxicity Assessment: The MTT Assay
The most common method used to evaluate the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: A generalized workflow of the MTT assay for determining cytotoxicity.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of 1,3,4-oxadiazole derivatives against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
Table 1: Cytotoxicity of AMK OX Series of 1,3,4-Oxadiazole Derivatives[7]
| Compound | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| AMK OX-8 | 35.29 | 25.04 |
| AMK OX-9 | >50 | 20.73 |
| AMK OX-10 | 5.34 | >50 |
| AMK OX-11 | 45.11 | 45.11 |
| AMK OX-12 | 32.91 | 41.92 |
Note: The study also showed that these compounds were comparatively safer for normal cell lines (V-79).[7]
Table 2: Cytotoxicity of Various 1,3,4-Oxadiazole Derivatives Against Different Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Reference Compound | Reference IC50 | Source |
| Compound 1 (1,2,4-oxadiazole) | U87 (Glioblastoma) | 60.3 µM | - | - | [8] |
| Compound 5 (1,3,4-oxadiazole) | U87 (Glioblastoma) | 35.1 µM | - | - | [8] |
| Compound 5 (1,3,4-oxadiazole) | SKOV3 (Ovarian Cancer) | 14.2 µM | - | - | [8] |
| Compound 5 (1,3,4-oxadiazole) | A549 (Lung Cancer) | 18.3 µM | - | - | [8] |
| Compound 4f | A549 (Lung Cancer) | 1.59-7.48 µM | Cisplatin | - | [9] |
| Compound 4h | A549 (Lung Cancer) | <0.14 µM | Cisplatin | - | [9] |
| Compound 3e | MDA-MB-231 (Breast Cancer) | Potent | Doxorubicin | - | [5][10] |
| Compound 16 | HCT-116 (Colon Cancer) | 0.28 µM | Trichostatin A | 0.016 µM | [11] |
| Compound 33 | MCF-7 (Breast Cancer) | 0.34 ± 0.025 µM | - | - | [11] |
Discussion: Structure-Activity Relationship and Mechanistic Insights
The cytotoxic activity of 1,3,4-oxadiazole derivatives is significantly influenced by the nature of the substituents at the C2 and C5 positions.
Influence of Substituents:
-
Aromatic and Heteroaromatic Groups: The presence of aryl or heteroaryl moieties often enhances cytotoxic activity. For instance, compounds with quinoline and phenyl groups have shown potent telomerase inhibitory effects.[1]
-
Electron-donating and Withdrawing Groups: The electronic properties of the substituents on the aromatic rings play a crucial role. For example, the introduction of groups like 4-dimethylamino and 3,4,5-trimethoxy on a C-2 phenyl ring has been shown to induce selectivity against breast cancer cell lines (MCF7 and MDA-MB-231).[6]
-
Bulky Groups: While specific data on a 5-tert-butyl group is scarce, the general trend suggests that the size and nature of the substituent at the C5 position can modulate the compound's interaction with its biological target.
Mechanisms of Action:
The anticancer effects of 1,3,4-oxadiazole derivatives are multifaceted and can involve several cellular pathways.
-
Induction of Apoptosis: Many 1,3,4-oxadiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. Studies have shown that some derivatives can trigger the intrinsic apoptotic pathway through mitochondrial membrane depolarization and activation of caspase-3.[7][9]
-
Cell Cycle Arrest: Certain derivatives have been found to cause cell cycle arrest, particularly in the G0/G1 phase, thereby inhibiting cell proliferation.[9]
-
Enzyme Inhibition: As previously mentioned, 1,3,4-oxadiazoles can inhibit various enzymes crucial for cancer cell survival and proliferation, including:
-
Histone Deacetylases (HDACs): Inhibition of HDACs can lead to changes in gene expression that promote cell cycle arrest and apoptosis.[11][12]
-
Telomerase: This enzyme is essential for maintaining telomere length and is overexpressed in most cancer cells. Its inhibition can lead to cellular senescence and death.[1][4]
-
Thymidylate Synthase: This enzyme is involved in DNA synthesis, and its inhibition can disrupt DNA replication in rapidly dividing cancer cells.[4][12]
-
-
Inhibition of Growth Factor Receptors: Some derivatives have been shown to inhibit growth factor receptors like the epidermal growth factor receptor (EGFR), which are often overactive in cancer cells.[5][10][12]
The following diagram illustrates some of the key signaling pathways targeted by 1,3,4-oxadiazole derivatives.
Caption: Potential signaling pathways modulated by 1,3,4-oxadiazole derivatives.
Conclusion and Future Directions
The 1,3,4-oxadiazole scaffold continues to be a promising framework for the development of novel anticancer agents. The comparative data presented in this guide highlight the significant impact of substituents on the cytotoxic potency and selectivity of these derivatives. While many studies have demonstrated promising in vitro activity, further research is needed to fully elucidate their mechanisms of action and to evaluate their in vivo efficacy and safety profiles. Future work should focus on synthesizing and evaluating derivatives with a wider range of substituents, including bulky alkyl groups like the 1,1-dimethylethyl (tert-butyl) moiety, to build a more comprehensive understanding of the structure-activity relationships. This will be instrumental in designing the next generation of 1,3,4-oxadiazole-based cancer therapeutics with improved potency and reduced off-target effects.
References
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). National Institutes of Health.
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI.
- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). Springer.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega.
- Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (n.d.). PubMed Central.
- Influence of the oxadiazol-phthalazinone derivatives on the viability of HepG2, MCF7 and WI-38 cells. (n.d.). ResearchGate.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). PubMed Central.
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). PubMed Central.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI.
- Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. (n.d.).
- Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. (2023). Pharmacia.
- A Comparative Guide to the Cytotoxicity of 1,3,4-Thiadiazole Derivatives. (n.d.). BenchChem.
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PubMed Central.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
An In-Depth Guide to Personal Protective Equipment for Handling 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
As a Senior Application Scientist, my foremost priority is to ensure that cutting-edge research is conducted with the highest standards of safety. The compound this compound, a member of the oxadiazolone class of heterocyclic compounds, presents a specific set of handling challenges. While comprehensive toxicological data for this exact molecule may not be widely published, a prudent approach necessitates treating it with caution based on the hazard profile of structurally similar chemicals. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring the protection of researchers and the integrity of their work.
Hazard Assessment: The "Why" Behind the Precautions
Understanding the potential hazards is the cornerstone of effective PPE selection. For oxadiazolone derivatives, the primary concerns stem from potential skin and eye irritation, respiratory effects if inhaled, and harmful consequences if swallowed. For instance, a related compound, 5-methyl-1,3,4-oxadiazol-2(3H)-one, is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation[1]. Another derivative is known to potentially cause allergic skin reactions[2]. Furthermore, this compound itself is classified as very toxic to aquatic life with long-lasting effects, which underscores the importance of containment and proper disposal[3].
Therefore, our safety protocols are designed to create a multi-layered barrier, mitigating risks of:
-
Dermal Contact: Preventing skin irritation or potential sensitization[1][2].
-
Ocular Exposure: Shielding eyes from splashes that could cause serious irritation[1][4].
-
Inhalation: Avoiding the intake of aerosolized particles or dust, which may lead to respiratory irritation[1].
-
Environmental Release: Ensuring that this aquatic toxin is not inadvertently released into the ecosystem[3][5].
Tiered PPE Protocol for Operational Safety
The level of required PPE is not static; it must correspond to the specific procedure being performed. A risk-based approach ensures both safety and practicality. The following table outlines the minimum PPE requirements for different operational scenarios involving this compound.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes.[6][7] | For handling small quantities (mg scale) of solid material exclusively within a certified chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over lab coat, double-gloving (nitrile), closed-toe shoes.[8][9] | When transferring solutions, heating, vortexing, or handling larger quantities where the risk of splashes or aerosol generation is increased. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges (e.g., P100), chemical-resistant suit or coveralls, heavy-duty chemical-resistant gloves, and chemical-resistant boots.[10][11] | For responding to significant spills or uncontrolled releases of the compound outside of a primary containment system like a fume hood. |
Detailed Equipment Specifications and Best Practices
Merely wearing PPE is insufficient; using the correct type and following best practices is critical for ensuring its efficacy.
Eye and Face Protection
Standard safety glasses with side shields are the absolute minimum for any laboratory work[8]. However, when handling liquids containing this compound, the risk of a splash warrants upgrading to chemical splash goggles, which form a seal around the eyes[6][8]. For procedures with a high risk of splashing, such as large-volume transfers or reactions under pressure, a full-face shield must be worn in addition to safety goggles to protect the entire face[8][12].
Hand Protection
Given the potential for skin irritation and sensitization, chemically resistant gloves are mandatory[1][2]. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving. This practice not only provides an additional barrier but also allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin[12]. Always inspect gloves for tears or holes before use and remove them before leaving the laboratory or touching common surfaces like doorknobs or keyboards to prevent cross-contamination[7][8][9]. Hands should be washed thoroughly with soap and water after removing gloves[7].
Body Protection
A buttoned lab coat should be worn at all times to protect skin and personal clothing from minor spills and contamination[6][9]. In scenarios involving a higher splash potential, a chemical-resistant apron should be worn over the lab coat[13]. It is imperative that lab coats are worn only in the designated laboratory area and are not taken into offices or break rooms[7].
Respiratory Protection
All work with solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure through local exhaust ventilation[9]. If a situation arises where a fume hood is not available or during a large spill, respiratory protection is necessary. A full-face respirator with a P100 filter is recommended to protect against airborne particulates[11].
Operational and Disposal Plan
A systematic workflow is essential for minimizing exposure and preventing environmental release.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don the appropriate PPE as specified in the tiered protocol table[13].
-
Handling: Weigh and transfer the solid compound within the fume hood. Keep the container sealed when not in use.
-
Reaction Setup: Assemble all reaction apparatus within the fume hood. If heating the reaction, monitor it closely for any signs of pressure buildup.
-
Post-Reaction: Allow the apparatus to cool completely before disassembling. Decontaminate any reusable glassware thoroughly.
Emergency Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow should be adopted.
Caption: Workflow for managing a chemical spill.
Waste Disposal Plan
Proper disposal is a critical final step to prevent environmental contamination, especially given the compound's high aquatic toxicity[3].
-
Solid Waste: All contaminated solid materials, including used gloves, weigh papers, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container[1][13].
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams[13].
-
Disposal Compliance: All waste must be disposed of in accordance with local, regional, and national environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance[1][3].
By adhering to these rigorous PPE and handling protocols, researchers can confidently work with this compound, ensuring personal safety and environmental stewardship.
References
- Safety data sheet for this compound.
-
CSUB Department of Chemistry. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
TigerWeb. Safety in Organic Chemistry Laboratory. [Link]
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]
- Material Safety Data Sheet. (Generic MSDS, specific source not identifiable).
-
Harvey Mudd College Department of Chemistry. Safe Laboratory Practices in Chemistry. [Link]
-
NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
ASHP. PERSONAL PROTECTIVE EQUIPMENT. [Link]
-
ETH Zurich. Laboratory Safety Guidelines. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. csub.edu [csub.edu]
- 7. ethz.ch [ethz.ch]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hmc.edu [hmc.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. publications.ashp.org [publications.ashp.org]
- 12. pppmag.com [pppmag.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
